Technical Documentation Center

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
  • CAS: 1261980-91-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid

Introduction: The Significance of a Fluorinated Biaryl Carboxylic Acid 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a complex organic molecule featuring a biaryl scaffold, a structural motif of paramount importance in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Biaryl Carboxylic Acid

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a complex organic molecule featuring a biaryl scaffold, a structural motif of paramount importance in medicinal chemistry and materials science.[1][2] The presence of a fluorine atom and a carboxylic acid group on one of the aromatic rings, coupled with the dimethoxy substitution on the other, imparts unique electronic and conformational properties to the molecule. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.[3] The strategic placement of the fluorine atom, for instance, can significantly enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive, in-depth exploration of a robust and efficient pathway for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The core of our synthetic strategy for constructing the C-C bond between the two aromatic rings of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful and versatile reaction is widely acclaimed for its mild reaction conditions, high yields, and exceptional tolerance of a broad range of functional groups, including the carboxylic acid moiety present in our target molecule.[4] The chosen pathway involves the coupling of commercially available 4-bromo-2-fluorobenzoic acid with 3,5-dimethoxyphenylboronic acid .

This specific disconnection is advantageous due to the ready availability of the starting materials and the well-established reactivity of aryl bromides and boronic acids in Suzuki-Miyaura couplings. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl product.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Synthesis_Pathway cluster_product Product cluster_conditions Reaction Conditions SM1 4-Bromo-2-fluorobenzoic Acid P 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid SM1->P SM2 3,5-Dimethoxyphenylboronic Acid SM2->P Catalyst Pd Catalyst Catalyst->P Base Base Base->P Solvent Solvent Solvent->P

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Materials and Reagents:

ReagentPuritySupplier
4-Bromo-2-fluorobenzoic acid≥98%Commercially available
3,5-Dimethoxyphenylboronic acid≥97%Commercially available
Palladium(II) acetate (Pd(OAc)₂)≥98%Commercially available
Tricyclohexylphosphine (PCy₃)≥97%Commercially available
Potassium Carbonate (K₂CO₃)≥99%Commercially available
1,4-Dioxane (anhydrous)≥99.8%Commercially available
Water (degassed)--
Diethyl etherACS GradeCommercially available
2M Hydrochloric acid (HCl)--
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially available

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The final concentration of the limiting reactant should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice more with diethyl ether.

  • Acidification and Product Isolation: Combine the aqueous layers and acidify to a pH of approximately 2 using 2M hydrochloric acid. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Suzuki-Miyaura cross-coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

  • The Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst. The choice of tricyclohexylphosphine (PCy₃) as the ligand is critical. PCy₃ is a bulky, electron-rich phosphine that stabilizes the palladium catalyst, promotes the oxidative addition of the aryl bromide, and facilitates the reductive elimination step, leading to higher yields and faster reaction rates.

  • The Role of the Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation to the palladium center. Its use in aqueous solvent systems is well-established.[6][7]

  • The Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions.[8] Dioxane serves to solubilize the organic reactants and the catalyst complex, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step. The use of degassed water is important to minimize oxidation of the phosphine ligand and the palladium catalyst.

Self-Validating Systems: Ensuring Trustworthiness in the Protocol

The described protocol incorporates several self-validating checks to ensure reproducibility and success:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the sensitive palladium catalyst and the phosphine ligand, which would otherwise lead to catalyst deactivation and lower yields.

  • Monitoring Reaction Progress: Regular monitoring of the reaction by TLC or LC-MS allows for the determination of the reaction endpoint, preventing unnecessary heating and potential side product formation.

  • Controlled Acidification: The careful acidification during the work-up ensures the complete precipitation of the carboxylic acid product while minimizing the potential for degradation.

Data Presentation: Key Reaction Parameters

ParameterValueRationale
Stoichiometry (Boronic Acid)1.2 equivalentsA slight excess ensures complete consumption of the limiting aryl bromide.
Catalyst Loading (Pd(OAc)₂)2 mol %An effective catalytic amount that balances reaction rate and cost.
Ligand Loading (PCy₃)4 mol %A 2:1 ligand-to-palladium ratio is optimal for catalyst stability and activity.
Base Stoichiometry (K₂CO₃)3.0 equivalentsSufficient base to drive the reaction to completion.
Solvent System1,4-Dioxane / Water (4:1 v/v)Provides good solubility for both organic and inorganic components.
Temperature100 °CPromotes a reasonable reaction rate without significant thermal degradation.
Reaction Time12-18 hoursTypically sufficient for the reaction to reach completion.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable pathway for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. By carefully selecting the catalyst, ligand, base, and solvent system, and by following a robust experimental protocol, researchers can consistently obtain this valuable compound in high yield and purity. This guide serves as a comprehensive resource, blending theoretical understanding with practical, field-proven insights to empower scientists in their synthetic endeavors.

References

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). Journal of Chemical Research. [Link]

  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (n.d.).
  • The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate. [Link]

  • Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. (2024). PMC - NIH. [Link]

  • Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. (2015). The Journal of Organic Chemistry. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PMC - NIH. [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. (n.d.). Springer. [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2021). ResearchGate. [Link]

  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. (2018). The Royal Society of Chemistry. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (2024). PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a novel chemical entity like 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is therefore of paramount importance.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity.

  • IUPAC Name: 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

  • Molecular Formula: C₁₅H₁₃FO₄

  • Canonical SMILES: COc1cc(cc(c1)OC)c2ccc(c(c2)F)C(=O)O

The two-dimensional structure of the molecule is depicted below:

Caption: 2D Structure of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Predicted Physicochemical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide reliable estimations of a molecule's physicochemical properties.[1] These computational models are built on large datasets of experimentally determined values and are invaluable in the early stages of drug discovery for prioritizing compounds and designing experiments.[1] The following table summarizes the predicted properties for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 276.25 g/mol Influences diffusion and transport across biological membranes. This value is well within the typical range for small molecule drugs.
pKa (acidic) ~3.5The acidity of the carboxylic acid group is crucial for its ionization state at physiological pH, which affects solubility, permeability, and target binding.[2][3]
logP ~3.8The octanol-water partition coefficient (logP) is a measure of lipophilicity. A higher logP suggests greater lipid membrane permeability but potentially lower aqueous solubility.[4][5]
Aqueous Solubility (LogS) ~ -4.5 (mol/L)Solubility is a critical factor for oral absorption and formulation. A low predicted solubility indicates that this compound may require formulation strategies to enhance its bioavailability.[6][7]

Experimental Determination of Physicochemical Properties

While predictions are informative, experimental determination of physicochemical properties is the gold standard. The following sections detail the standard, self-validating protocols for measuring the key parameters of solubility and pKa.

Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8]

Principle: An excess of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline at pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Protocol:

  • Preparation: Add an excess amount of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid to a series of vials containing a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Acid Dissociation Constant (pKa): Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

G A Dissolve Compound in Solvent B Titrate with Standardized Base (NaOH) A->B  Step 1 C Monitor pH with Electrode B->C  Step 2 D Plot pH vs. Titrant Volume C->D  Step 3 E Determine pKa from Midpoint D->E  Step 4

Caption: Workflow for pKa Determination by Potentiometric Titration.

Implications of Physicochemical Properties for Drug Development

The physicochemical properties of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid have profound implications for its potential as a drug candidate.

  • Solubility and Absorption: The predicted low aqueous solubility (LogS ~ -4.5) suggests that oral absorption might be limited.[6] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids.[7] Therefore, formulation strategies such as salt formation or the use of solubility-enhancing excipients may be necessary to improve its bioavailability.

  • Lipophilicity and Permeability: The predicted logP of ~3.8 indicates good lipophilicity, which is generally favorable for crossing biological membranes like the intestinal epithelium and the blood-brain barrier.[4] However, very high lipophilicity can sometimes lead to non-specific binding to proteins and tissues, which can affect the drug's distribution and efficacy.[4]

  • pKa and Ionization: With a predicted pKa of ~3.5, the carboxylic acid group will be predominantly ionized (negatively charged) at the physiological pH of the blood and intestines (pH ~7.4).[2][3] This ionized form is generally more water-soluble but less permeable across lipid membranes compared to the neutral form.[3] The equilibrium between the ionized and non-ionized forms, which is dictated by the pKa and the local pH, will therefore play a critical role in the overall ADME profile of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. By integrating computational predictions with established experimental protocols, we have outlined a clear path for the thorough characterization of this novel compound. Understanding its solubility, lipophilicity, and ionization behavior is fundamental to navigating the complexities of drug development, from initial screening and lead optimization to formulation and clinical trials. The insights gained from such a detailed physicochemical analysis will be invaluable for making informed decisions and ultimately advancing the therapeutic potential of this and other promising molecules.

References

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Sygnature Discovery. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Admescope. (2022). Characterize the physicochemical parameters early. Retrieved from [Link]

  • ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]

  • Jain, P., & Goel, A. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 849597. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2020). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds.
  • Loftsson, T., & Brewster, M. E. (2010). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences, 99(12), 4941-4952. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177692054, 2,5-Difluoro-3',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

This guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a molecule of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical considerations for the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound.

Introduction: The Structural Significance of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid. The fluorinated benzoic acid moiety provides a scaffold with specific electronic and conformational properties, while the 3,5-dimethoxyphenyl group introduces steric bulk and additional functionalization. The accurate characterization of this molecule is paramount for understanding its chemical behavior, purity, and potential interactions in biological or material systems. This guide will detail the expected spectroscopic signatures that define its unique structure.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is presented below. These values are essential for sample handling, solvent selection, and interpretation of spectroscopic data.

PropertyValue
Molecular FormulaC₁₅H₁₃FO₄
Molecular Weight276.26 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, MeOH, acetone)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons of the two rings, the methoxy protons, and the carboxylic acid proton. The chemical shifts (δ) are predicted based on the analysis of its structural components, 2-fluorobenzoic acid and 3,5-dimethoxybenzene.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.3-7.5dd~8.0, 1.5Ortho to the fluorine and meta to the aryl group.
H-57.2-7.4dd~8.0, 2.0Ortho to the aryl group and meta to the fluorine.
H-68.0-8.2t~8.0Ortho to the carboxylic acid and meta to the fluorine.
H-2', H-6'6.8-7.0d~2.5Ortho to the C-4' carbon and meta to both methoxy groups.
H-4'6.5-6.7t~2.5Para to the C-1' carbon and ortho to both methoxy groups.
-OCH₃3.8-3.9s-Singlet for the six equivalent methoxy protons.
-COOH>10br s-Broad singlet due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of the fluorine atom will induce C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1~125 (d)Attached to the carboxylic acid, coupled to fluorine.
C-2~160 (d)Directly attached to fluorine, large C-F coupling constant.
C-3~115 (d)Ortho to fluorine, showing a smaller C-F coupling.
C-4~145Attached to the dimethoxyphenyl ring.
C-5~120Meta to fluorine.
C-6~135Ortho to the carboxylic acid.
C-1'~140Point of attachment to the fluorobenzoic acid ring.
C-2', C-6'~105Ortho to the C-4' carbon.
C-3', C-5'~160Attached to the methoxy groups.
C-4'~100Para to the C-1' carbon.
-OCH₃~55Methoxy carbons.
-COOH~165Carboxylic acid carbonyl carbon.

Experimental Protocol: NMR Spectroscopy

A robust and validated protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Spectrometer Setup and Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Integrate the ¹H NMR signals and reference the spectrum (e.g., to the residual solvent peak).

  • Reference the ¹³C NMR spectrum.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Expected Mass Spectrum
  • Molecular Ion Peak (M⁺): The HRMS spectrum, likely acquired using electrospray ionization (ESI), should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 277.0819 or the deprotonated molecule [M-H]⁻ at m/z 275.0674.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[3] Cleavage of the biaryl bond is also a possibility.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum in either positive or negative ion mode.[4]

3. Data Analysis:

  • Determine the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental composition and confirm it matches C₁₅H₁₃FO₄.

  • Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Spectrum

The IR spectrum of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid will be characterized by the following absorption bands:

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic rings
~1250C-O stretchAryl ether
~1150C-F stretchAryl fluoride

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[5]

1. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum.

3. Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

Expected UV-Vis Spectrum

The biphenyl system in 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is expected to give rise to characteristic absorption bands in the UV region. The exact position and intensity of the absorption maxima (λ_max) will be influenced by the substituents on the aromatic rings.[6] Typically, substituted biphenyls exhibit strong absorptions below 300 nm.

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Prepare a blank solution containing only the solvent.[7]

2. Data Acquisition:

  • Use a matched pair of cuvettes, one for the blank and one for the sample.

  • Record the baseline with the blank solution.

  • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

3. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λ_max).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualizations

Molecular Structure

Caption: Structure of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Spectroscopic Analysis Workflow

Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Characterization Physicochemical Characterization Synthesis->Characterization NMR NMR (1H, 13C) Characterization->NMR MS HRMS Characterization->MS IR FT-IR (ATR) Characterization->IR UV UV-Vis Characterization->UV Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, employing a combination of NMR, MS, IR, and UV-Vis techniques, is crucial for its unambiguous structural verification and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar novel chemical entities. The synergy of these analytical methods ensures a self-validating system for structural elucidation, which is a cornerstone of chemical research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Jiang, S., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2340.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018).
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • O'Connor, C. M. (1942). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society, 64(8), 1795-1797.

Sources

Exploratory

1H NMR and 13C NMR spectra of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. As a molecule featuring multiple distinct functional groups—a carboxylic acid, a fluorine substituent, and a dimethoxyphenyl moiety—its structural elucidation serves as an excellent case study for the application of advanced NMR spectroscopy. This document, intended for researchers and professionals in chemical synthesis and drug development, details the theoretical prediction of spectral features, outlines a robust experimental protocol for data acquisition, and offers a systematic approach to spectral interpretation. By explaining the causality behind substituent effects, coupling patterns, and experimental choices, this guide aims to provide a field-proven framework for the characterization of complex aromatic compounds.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the unequivocal confirmation of a molecule's structure is paramount. 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a biaryl compound, a structural motif prevalent in many pharmacologically active agents. The precise arrangement of its substituents dictates its three-dimensional conformation and, consequently, its biological activity and material properties.

NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] It provides atom-specific information regarding the chemical environment, connectivity, and stereochemistry. This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, grounded in the fundamental principles of chemical shifts and spin-spin coupling.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is the foundation for unambiguous spectral assignment. The structure of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: IUPAC numbering for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Theoretical ¹H and ¹³C NMR Spectral Predictions

The predictive analysis of NMR spectra is grounded in understanding how electron density around a nucleus affects its resonance frequency. Electronegative atoms and anisotropic effects from π-systems are the dominant factors.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on each aromatic ring, the methoxy groups, and the carboxylic acid.

  • Carboxylic Acid Proton (COOH): The acidic proton is highly deshielded and is expected to appear as a broad singlet in the far downfield region, typically between 10-13 ppm.[3][4] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Fluorobenzoic Acid Ring (Ring A):

    • H6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the fluorine. It is expected to be the most downfield proton on this ring, likely appearing around 7.9-8.1 ppm. It should exhibit a doublet of doublets (dd) splitting pattern due to coupling with H5 (ortho coupling, ³JHH ≈ 8-9 Hz) and H3 (para coupling, ⁵JHH ≈ 0.5-1 Hz, which may not be resolved).

    • H3 & H5: These protons are ortho and meta to the bulky dimethoxyphenyl substituent, respectively. Their chemical shifts will be similar, likely in the range of 7.3-7.5 ppm.

      • H5 is ortho to the biaryl linkage and meta to both the fluorine and the carboxylic acid. It will be split into a doublet of doublets (dd) by H6 (ortho coupling, ³JHH ≈ 8-9 Hz) and H3 (meta coupling, ⁴JHH ≈ 2-3 Hz).

      • H3 is ortho to the fluorine and meta to the biaryl linkage. It will also be a doublet of doublets (dd) due to coupling with H5 (meta coupling, ⁴JHH ≈ 2-3 Hz) and the fluorine atom (meta coupling, ⁴JHF ≈ 4-6 Hz).[5]

  • Dimethoxyphenyl Ring (Ring B): This ring possesses C₂ symmetry.

    • H2' & H6': These two protons are chemically equivalent. They are ortho to the biaryl linkage and are expected to appear as a doublet around 6.8-7.0 ppm, split by the meta proton H4' (⁴JHH ≈ 2-3 Hz).

    • H4': This single proton is para to the biaryl linkage and is expected to appear as a triplet (or a narrow multiplet) around 6.5-6.7 ppm, due to coupling with the two equivalent H2' and H6' protons (⁴JHH ≈ 2-3 Hz).

    • Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet, integrating to 6H, typically in the 3.8-3.9 ppm region.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. Key features will include the large C-F coupling constant and the distinct chemical shifts for functionalized carbons.

  • Carboxyl Carbon (C7): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the 165-170 ppm range.[2][7]

  • Fluorobenzoic Acid Ring (Ring A):

    • C2 (C-F): This carbon, directly bonded to the highly electronegative fluorine, will be the most prominent signal due to a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift is expected around 160-164 ppm.[8]

    • C1, C3, C4: These quaternary carbons will also show coupling to fluorine, though smaller.

      • C1 (ipso to COOH) will be a doublet with ²JCF ≈ 20-25 Hz.

      • C3 (ortho to F) will be a doublet with ²JCF ≈ 20-25 Hz.

      • C4 (ipso to the other ring) will be a doublet with ³JCF ≈ 2-4 Hz.

    • C5, C6: These protonated carbons will appear in the aromatic region (115-135 ppm) and will also exhibit smaller C-F couplings.

  • Dimethoxyphenyl Ring (Ring B):

    • C3' & C5' (C-O): These equivalent carbons attached to the methoxy groups are deshielded and will appear around 160 ppm.[9]

    • C1': The ipso-carbon at the biaryl junction will be found around 140-145 ppm.

    • C2', C6', C4': These protonated carbons will resonate in the 100-110 ppm region, a range characteristic of aromatic carbons activated by two ortho/para oxygen substituents.

    • Methoxy Carbons (C8', C9'): The two equivalent methoxy carbons will produce a strong signal around 55-56 ppm.[10][11]

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data necessitates a meticulous and standardized experimental approach. The causality for each step is critical: the goal is to obtain a sample that is chemically stable, homogeneous in the magnetic field, and at a concentration suitable for the desired experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) prep2 2. Select Solvent (e.g., 0.6 mL DMSO-d₆) prep1->prep2 Accurate concentration is key for quantitative analysis [32] prep3 3. Dissolve & Vortex (Ensure complete dissolution) prep2->prep3 DMSO-d₆ solubilizes polar -COOH group effectively prep4 4. Transfer to NMR Tube (High-precision 5mm tube) prep3->prep4 Homogeneous solution prevents shimming problems [29] acq1 5. Insert & Lock (Lock on deuterium signal) prep4->acq1 acq2 6. Shim Magnetic Field (Maximize B₀ homogeneity) acq1->acq2 Stable lock ensures field drift correction acq3 7. Tune & Match Probe (Maximize signal transfer) acq2->acq3 Good shimming yields sharp, symmetrical peaks acq4 8. Run Experiment (Acquire FID using appropriate pulse sequence & parameters) acq3->acq4 Proper tuning maximizes signal-to-noise ratio (S/N) proc1 9. Fourier Transform (FT) (Convert FID to spectrum) acq4->proc1 proc2 10. Phase Correction (Ensure absorptive lineshape) proc1->proc2 Transforms time-domain to frequency-domain [7] proc3 11. Baseline Correction (Remove spectral distortions) proc2->proc3 Corrects phase errors from hardware [20] proc4 12. Reference & Calibrate (Set solvent peak to known value) proc3->proc4 Ensures flat baseline for accurate integration [28] proc5 13. Integrate & Analyze (Determine peak areas & couplings) proc4->proc5 Referencing allows for comparison across experiments

Sources

Foundational

An In-depth Technical Guide to 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Biphenyl Carboxylic Acid Scaffolds Biphenyl carboxylic acid derivatives are a cornerstone in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Biphenyl Carboxylic Acid Scaffolds

Biphenyl carboxylic acid derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The inherent rigidity of the biphenyl framework, combined with the versatile chemical reactivity of the carboxylic acid group, provides a privileged scaffold for designing molecules with specific biological functions.[1][2] This structural motif is prevalent in drugs with anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2] The strategic incorporation of fluorine atoms and methoxy groups can further enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3]

The target molecule, 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, combines these key features, making it a compound of high interest for drug discovery, particularly in the realm of targeted cancer therapies.

Compound Identification and Physicochemical Properties

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid has not been assigned. This suggests the compound is likely not a stock chemical and requires de novo synthesis.

Predicted Physicochemical Properties:

The properties of the target compound can be predicted based on its constituent functional groups. These estimations are crucial for planning its synthesis, purification, and formulation.

PropertyPredicted ValueRationale and Significance
Molecular Formula C₁₅H₁₃FO₄Derived from the chemical structure.
Molecular Weight 276.26 g/mol Important for stoichiometric calculations in synthesis.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Melting Point 180-200 °CThe biphenyl core and carboxylic acid moiety suggest a relatively high melting point.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.The carboxylic acid group enhances polarity, but the biphenyl structure maintains significant non-polar character.[4]
pKa ~4.0The electron-withdrawing fluorine atom is expected to slightly increase the acidity of the carboxylic acid compared to benzoic acid.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and efficient synthetic route to 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields in the formation of C-C bonds between aryl halides and aryl boronic acids.[5][6]

The proposed synthesis involves the coupling of 4-bromo-2-fluorobenzoic acid with (3,5-dimethoxyphenyl)boronic acid .

Experimental Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A 4-Bromo-2-fluorobenzoic Acid ReactionVessel Reaction Mixture (Heated under Inert Atmosphere) A->ReactionVessel B (3,5-Dimethoxyphenyl)boronic Acid B->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/Water or Dioxane/Water) Solvent->ReactionVessel Workup Acidification & Extraction ReactionVessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-(3,5-Dimethoxyphenyl)-2- fluorobenzoic Acid Purification->Product

Caption: Synthetic workflow for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Detailed Experimental Protocol:

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • (3,5-dimethoxyphenyl)boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 3.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-fluorobenzoic acid, (3,5-dimethoxyphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the toluene and water solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, leading to its precipitation or dissolution in the organic layer.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: A biphasic solvent system (e.g., toluene/water) is often used to dissolve both the organic-soluble reactants and the inorganic base.

Spectroscopic Characterization

The identity and purity of the synthesized 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbons, and the aromatic carbons. Carbon-fluorine coupling will be observable.
FT-IR A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), C-O stretches for the methoxy groups, and C-F and aromatic C-H stretches.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.

Rationale for Drug Development: Targeting the FGFR Pathway

The 3,5-dimethoxyphenyl motif is a key feature in a number of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[7][8] The FGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10]

FGFR Signaling Pathway and Inhibition:

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Binding Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-(3,5-Dimethoxyphenyl)-2- fluorobenzoic Acid Derivative (Potential Inhibitor) Inhibitor->Dimer Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Derivatives of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid can be designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth.[11] The 3,5-dimethoxy substitution pattern is often crucial for achieving high potency and selectivity for FGFRs over other kinases.[8]

Conclusion

While 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid may not be a commercially available compound, its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its structural features make it a highly valuable scaffold for the development of novel therapeutics, particularly FGFR inhibitors. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate the biological activity of this promising molecule.

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Retrieved January 26, 2026, from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 26, 2026, from [Link]

  • Targeted Oncology. (n.d.). The Development of FGFR Inhibitors. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2023). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. Retrieved January 26, 2026, from [Link]

  • VJOncology. (2023). How FGFR isoform selectivity may shape the therapeutic window. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Exploratory

Potential biological activity of dimethoxyphenyl fluorobenzoic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Dimethoxyphenyl Fluorobenzoic Acid Derivatives Executive Summary Dimethoxyphenyl fluorobenzoic acid derivatives represent a compelling class of compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Dimethoxyphenyl Fluorobenzoic Acid Derivatives

Executive Summary

Dimethoxyphenyl fluorobenzoic acid derivatives represent a compelling class of compounds at the forefront of medicinal chemistry research. The strategic combination of a fluorinated benzoic acid scaffold—known to enhance metabolic stability and binding affinity—with a dimethoxyphenyl moiety, a key pharmacophore in various natural and synthetic bioactive agents, has yielded derivatives with a broad spectrum of potent biological activities. This guide synthesizes current research to provide an in-depth analysis of their synthesis, mechanisms of action, and structure-activity relationships (SAR) across key therapeutic areas, including oncology, inflammation, and infectious diseases. We will explore the causal biochemistry behind their efficacy, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future drug development pathways.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutics, the molecular architecture of a compound is paramount. The dimethoxyphenyl fluorobenzoic acid backbone is a deliberate fusion of two privileged structures.

  • The Fluorobenzoic Acid Moiety: The incorporation of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding to biological targets[1]. Fluorinated benzoic acids serve as versatile building blocks for creating derivatives with diverse biological functions, from antimicrobial to anticancer agents[2][3].

  • The Dimethoxyphenyl Moiety: The dimethoxy and trimethoxyphenyl (DMP/TMP) rings are hallmarks of potent natural products, including the tubulin-binding agent colchicine and the anti-inflammatory compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol[4][5]. This structural element is frequently associated with high-affinity interactions with protein targets, contributing significantly to a compound's cytotoxic and anti-inflammatory prowess[5].

The convergence of these two scaffolds creates a chemical space ripe for the discovery of novel agents with multifaceted therapeutic potential. This guide provides a technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising derivatives.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of dimethoxyphenyl fluorobenzoic acid derivatives typically follows a multi-step pathway that allows for the systematic introduction of chemical diversity. A common and efficient approach begins with the esterification of a commercially available fluorobenzoic acid, which is then converted to a hydrazide intermediate. This hydrazide serves as a versatile nucleophile for reaction with various electrophiles, such as aromatic aldehydes, to form Schiff bases, or for cyclization into heterocyclic systems like oxadiazoles[6][7].

SynthesisWorkflow FBA Fluorobenzoic Acid Ester Ethyl Fluorobenzoate FBA->Ester H₂SO₄, Ethanol Reflux (7-8h) Hydrazide Fluorobenzohydrazide Ester->Hydrazide Hydrazine Hydrate Ethanol, Reflux SchiffBase Schiff Base Derivatives Hydrazide->SchiffBase Aromatic Aldehyd Acetic Acid (cat.) Oxadiazole 1,3,4-Oxadiazole Derivatives SchiffBase->Oxadiazole Oxidative Cyclization (e.g., I₂, K₂CO₃)

Caption: General synthetic workflow for fluorobenzoic acid derivatives.

Experimental Protocol: Synthesis of 4-Fluorobenzohydrazide

This protocol details the conversion of an esterified fluorobenzoic acid to its corresponding hydrazide, a critical intermediate for further derivatization[3][6].

Objective: To synthesize 4-fluorobenzohydrazide from ethyl 4-fluorobenzoate.

Materials:

  • Ethyl 4-fluorobenzoate (1 equivalent)

  • Hydrazine hydrate (99%) (3 equivalents)

  • Absolute Ethanol

  • Round bottom flask (250 mL), condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: Place 12.5 mL of ethyl 4-fluorobenzoate into a 250 mL round bottom flask. Add 100 mL of absolute ethanol and stir to dissolve.

  • Addition of Hydrazine Hydrate: Carefully add 37.5 mL of hydrazine hydrate to the flask. The molar ratio of ester to ethanol to hydrazine hydrate should be approximately 1:15:6.

  • Reflux: Attach a condenser to the flask and reflux the mixture using a heating mantle for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Needle-like crystals of 4-fluorobenzohydrazide will begin to form. Cooling the flask in an ice bath can further promote crystallization.

  • Isolation and Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight. The expected yield is typically high (often >75%). The purity can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this class have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers[3][5][8]. The presence of both the fluoro and dimethoxyphenyl groups appears to be synergistic in enhancing this activity.

Mechanism of Action: A Two-Pronged Attack

The anticancer effects of these compounds are primarily attributed to two interconnected mechanisms: the induction of apoptosis and the inhibition of tubulin polymerization.

  • Induction of Apoptosis: Many benzoic acid derivatives exert their anticancer effects by triggering programmed cell death (apoptosis)[3]. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes that execute cellular dismantling[8]. The fluorinated derivatives can initiate this cascade, leading to the selective elimination of cancer cells[3][8].

  • Tubulin Polymerization Inhibition: The dimethoxy- and trimethoxyphenyl moieties are classic features of potent tubulin-destabilizing agents[5]. These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules[9]. Since microtubules are essential for forming the mitotic spindle during cell division, inhibiting their dynamics leads to mitotic arrest and subsequent apoptotic cell death. The absence of a trimethoxyphenyl ring in some active compounds suggests that novel binding interactions may be at play, opening new avenues for drug design[9].

ApoptosisInduction Compound Dimethoxyphenyl Fluorobenzoic Acid Derivative Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Caspases Caspase Activation Compound->Caspases Direct Pathway Activation Spindle Mitotic Spindle Disruption Tubulin->Spindle Arrest Mitotic Arrest Spindle->Arrest Arrest->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Dual mechanisms of anticancer activity.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCell LineIC₅₀ ValueReference
Thiazole-based 5-fluoroindole derivativeHeLa (Cervical Cancer)3.41 µM[8]
4-Fluoroindoline derivativePERK Enzyme Inhibition0.8 nM[8]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv.MCF-7 (Breast Cancer)5.9 µg/mL[3]
Phenyl-thiazolyl-benzoic acid derivativeNB4 (APL Cells)0.001–1 µM[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Dimethoxyphenyl derivatives, in particular, have shown potent anti-inflammatory effects by suppressing the production of key inflammatory mediators[4][10].

Mechanism of Action: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory properties of these compounds are largely mediated by their ability to interfere with the NF-κB and MAPK signaling pathways[10]. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory genes.

  • NF-κB Pathway: The compounds inhibit the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus, thereby blocking the transcription of genes for inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-1β[10][11].

  • MAPK and PI3K/Akt Pathways: The derivatives have also been shown to suppress the phosphorylation of MAPKs (e.g., p38, JNK, ERK) and Akt, further dampening the inflammatory response[10].

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB_p P-IκBα NFkB NF-κB IkB_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound Active Derivative Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Fluorobenzoic acid derivatives have long been investigated for their antimicrobial properties[12]. The addition of other moieties can tune this activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi[2][13].

Mechanism of Action: Diverse Bacterial Targets

The antimicrobial mechanisms are varied and depend on the specific derivative.

  • Membrane Disruption: Some phenolic acids can destabilize the bacterial cytoplasmic membrane, altering its permeability and leading to leakage of essential intracellular components[14].

  • Enzyme Inhibition: A key mechanism for some fluorinated benzoic acids is the inhibition of the fatty acid biosynthesis (FAB) pathway, which is essential for building bacterial cell membranes but absent in humans, making it a selective target[3]. Other derivatives act as allosteric inhibitors of enzymes like D-alanyl-D-alanine ligase, which is crucial for cell wall synthesis[15].

Structure-Activity Relationship (SAR)

Across all biological activities, the specific nature and position of substituents on both aromatic rings are critical.

  • Antimicrobial Activity: For fluorobenzoylthiosemicarbazides, the substitution pattern on the N4 aryl position was found to be highly determinative of antibacterial response, with trifluoromethyl derivatives showing optimal activity against S. aureus[15].

  • Anticancer Activity: The presence of a fluorine atom can substantially increase inhibitory activity against certain enzymes; for instance, a 4-fluoroindoline derivative showed a 3-fold increase in PERK inhibition compared to its non-fluorinated analogue[8].

  • General Trends: The morpholine ring, when incorporated, is known to enhance potency and modulate pharmacokinetic properties[16]. The number and position of methoxy groups also significantly impact activity, highlighting the importance of a systematic medicinal chemistry approach to optimize these scaffolds[14].

Conclusion and Future Perspectives

Dimethoxyphenyl fluorobenzoic acid derivatives have emerged as a versatile and potent class of compounds with significant therapeutic potential. Their modular synthesis allows for extensive chemical exploration, while their multifaceted mechanisms of action offer opportunities to tackle complex diseases like cancer and chronic inflammation. The synergy between the fluorobenzoic acid and dimethoxyphenyl moieties provides a robust foundation for developing next-generation therapeutics.

Future research should focus on lead optimization to enhance potency and selectivity while minimizing off-target effects. A deeper understanding of their pharmacokinetic and pharmacodynamic profiles through in vivo studies is the critical next step in translating these promising laboratory findings into clinically effective drugs. The exploration of novel heterocyclic scaffolds built upon these core structures could further unlock new and unexplored biological activities.

References

  • Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., irfan, M., Hayat, U., Munir, A., & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]

  • (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available at: [Link]

  • Mannava, M. K. C., Bommaka, M. K., Dandela, R., Solomon, K. A., & Nangia, A. K. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 58(43), 5582-5585. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). IUPAC. Available at: [Link]

  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. Available at: [Link]

  • (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. ResearchGate. Available at: [Link]

  • (1987). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. PubMed. Available at: [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]

  • (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • (2023). A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. MDPI. Available at: [Link]

  • (2020). Moscow scientists discover and explain the activity mechanism of new anti-cancer molecule. EurekAlert!. Available at: [Link]

  • (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. Available at: [Link]

  • (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. PubMed Central. Available at: [Link]

  • (2025). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. Available at: [Link]

Sources

Foundational

A Senior Application Scientist’s Guide to the Solubility of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid

Executive Summary 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a complex organic molecule featuring a biphenyl backbone, a carboxylic acid functional group, a fluorine substituent, and two methoxy groups. This structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a complex organic molecule featuring a biphenyl backbone, a carboxylic acid functional group, a fluorine substituent, and two methoxy groups. This structural combination is characteristic of compounds explored in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is a cornerstone for its successful application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development contexts.

This technical guide provides a comprehensive analysis of the predicted solubility profile of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. In the absence of extensive published empirical data for this specific molecule, this paper establishes a robust predictive framework grounded in fundamental chemical principles and structure-property relationships. Furthermore, it furnishes detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination, empowering researchers to generate reliable, in-house data. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" serves as a foundational guide: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2][3] An analysis of the key structural features of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is essential for predicting its behavior.

  • Carboxylic Acid Moiety (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. Crucially, its acidic nature (typical pKa for benzoic acids is around 4.2) implies that it will be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.[4][5]

  • Biphenyl Core: The two phenyl rings constitute a large, non-polar, and hydrophobic region. This substantial hydrocarbon backbone will dominate the molecule's character, significantly limiting its solubility in water and favoring dissolution in organic solvents with aromatic or non-polar character.[6][7]

  • Dimethoxy Groups (-OCH₃): These ether groups introduce polarity and can act as hydrogen bond acceptors.[8] While they enhance polarity, their contribution is often outweighed by the large non-polar core. They can, however, improve interactions with semi-polar and polar aprotic solvents.

  • Fluorine Substituent (-F): The electronegative fluorine atom introduces a dipole moment, increasing the molecule's overall polarity. Fluorination is a common strategy in drug design to modulate physicochemical properties.[9]

Overall Molecular Character: The molecule presents a duality. It has polar, hydrogen-bonding functional groups, but its character is dominated by the large, rigid, and hydrophobic biphenyl scaffold. Therefore, it is predicted to be a compound with low aqueous solubility but good solubility in a range of organic solvents.

Predictive Solubility Profile

Based on the structural analysis, the following table outlines the predicted solubility of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid in common classes of laboratory solvents. This serves as a hypothesis-driven guide for solvent selection prior to experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterVery Low / InsolubleThe large hydrophobic biphenyl core overcomes the hydrophilic contributions of the -COOH, -F, and -OCH₃ groups.[6][7]
Methanol, EthanolModerate to HighThe alkyl portion of the alcohol can solvate the non-polar rings, while the hydroxyl group interacts favorably with the carboxylic acid. Solubility is expected to be significantly higher than in water.[10][11][12]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing them to effectively solvate both the polar functional groups and, to some extent, the aromatic rings.[1]
Ethers Diethyl Ether, THFModerate to HighEthers are effective at solvating large, somewhat polar molecules. They can act as hydrogen bond acceptors for the carboxylic acid proton. Benzoic acid itself is readily soluble in ether.[10]
Ketones AcetoneHighAcetone is a polar aprotic solvent that is an excellent solvent for many organic acids due to its ability to accept hydrogen bonds.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a relatively polar solvent that is effective at dissolving a wide range of organic compounds, including those with significant non-polar character.
Aromatic TolueneModerateThe aromatic nature of toluene allows for favorable π-π stacking interactions with the biphenyl core of the solute.
Non-Polar Hexane, HeptaneVery Low / InsolubleThe significant polarity from the carboxylic acid, fluorine, and methoxy groups prevents effective solvation by purely non-polar aliphatic solvents.[13]
Aqueous Base 5% NaOH, 5% NaHCO₃HighThe carboxylic acid will be deprotonated to form the sodium 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate salt, which is an ionic species and therefore highly water-soluble.[5]
Aqueous Acid 5% HClVery Low / InsolubleThe acidic environment will keep the carboxylic acid in its neutral, protonated form, which is poorly soluble in water.

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

For applications in drug development and formulation, a precise, quantitative measurement of solubility is required. The isothermal shake-flask method is a gold-standard, thermodynamically robust protocol for this purpose.

Experimental Protocol
  • Preparation: Add an excess amount of solid 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The key is to ensure that a solid phase remains after equilibration, confirming saturation.

  • Equilibration: Place the sealed container in a constant-temperature shaker bath. Agitate the suspension for a period sufficient to reach thermodynamic equilibrium. Scientist's Note: A 24-48 hour period is typically adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated liquid phase from the undissolved solid, withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE). Causality Check: Filtration is a critical step to prevent undissolved solid particles from entering the analytical sample, which would falsely inflate the measured solubility.

  • Dilution: Immediately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay. This prevents the solute from precipitating out of the saturated solution upon any temperature change.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the final solubility in desired units, such as mg/mL or mol/L.

Workflow Visualization

G Figure 1: Quantitative Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Achieve Saturation C Filter supernatant through 0.22 µm PTFE filter B->C Isolate Saturated Solution D Dilute aliquot to known concentration C->D Prepare for Analysis E Quantify using validated HPLC-UV method D->E F Calculate solubility from calibration curve E->F

Caption: Workflow for the Isothermal Shake-Flask Method.

Rapid Qualitative Solubility Classification

For rapid screening and solvent selection in a synthesis or purification context, a qualitative assessment is often sufficient. This protocol allows for the classification of the compound based on its solubility in acidic, basic, and neutral media.[14]

Experimental Protocol
  • General Procedure: To approximately 20-30 mg of the compound in a small test tube, add 1 mL of the solvent dropwise while agitating. Observe for dissolution.

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: Some solid dissolves, but a significant portion remains.

    • Insoluble: The solid does not appear to dissolve.

  • Test Solvents (in logical order):

    • Water: To determine basic aqueous solubility.

    • 5% NaOH (aq): If insoluble in water, test for the presence of an acidic group. Effervescence may be observed if using a bicarbonate base, but NaOH is a stronger indicator for a wider range of acids.

    • 5% HCl (aq): If insoluble in water, test for a basic functional group (not expected for this molecule, but part of a standard classification).

    • Organic Solvent (e.g., Ethanol or Acetone): To confirm solubility in a representative organic solvent.

Decision-Making Flowchart

G Figure 2: Qualitative Solubility Classification Flowchart result result start Start with Test Compound q1 Soluble in Water? start->q1 q2 Soluble in 5% NaOH? q1->q2 No res1 Water-Soluble (Unlikely) q1->res1 Yes q3 Soluble in 5% HCl? q2->q3 No res2 Strong/Weak Acid (Predicted Result) q2->res2 Yes q4 Soluble in Organic Solvent (e.g., Acetone)? q3->q4 No res3 Organic Base (Unlikely) q3->res3 Yes res4 Neutral Compound (Inconsistent with Structure) q4->res4 Yes res5 Insoluble Compound q4->res5 No

Caption: Decision tree for classifying an organic compound.

References

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Higginbotham, C. (2021). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
  • Choudhary, A. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Pharmaguideline.
  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Wikipedia. (n.d.). Benzoic acid.
  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts.
  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [https://vertexaisearch.cloud. Britannica. (2026). Carboxylic acid.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
  • MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.

Sources

Exploratory

A Technical Guide to the Predicted Mechanism of Action for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid: A Novel Biaryl Compound

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a novel biaryl carboxylic acid with significant therapeutic potential. This document...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a novel biaryl carboxylic acid with significant therapeutic potential. This document outlines a predicted dual mechanism of action for this compound, postulating its role as both a cyclooxygenase (COX) inhibitor and a tubulin polymerization inhibitor. This hypothesis is predicated on a comprehensive analysis of its structural motifs, which are prevalent in known pharmacologically active agents. We present a detailed, multi-stage experimental workflow designed to rigorously validate this predicted mechanism, providing fellow researchers with a robust framework for investigation. This guide is intended to serve as a foundational resource for the scientific community, fostering further exploration into the therapeutic applications of this promising molecule.

Introduction and Structural Rationale

The field of drug discovery is continually driven by the pursuit of novel chemical entities with unique therapeutic profiles. 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid presents a compelling scaffold, integrating key pharmacophoric features that suggest a multifaceted mechanism of action. As a biaryl compound, it belongs to a class of molecules well-represented in pharmaceuticals, known for their ability to engage with a diverse range of biological targets.[1][2][3]

Our analysis of the molecule's constituent parts forms the basis of our mechanistic hypothesis:

  • The 2-Fluorobenzoic Acid Moiety: The presence of a fluorinated benzoic acid is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance metabolic stability and binding affinity to target enzymes.[4] The biaryl arrangement is also characteristic of many selective COX-2 inhibitors.[5]

  • The 3,5-Dimethoxyphenyl Group: This functional group is frequently found in potent inhibitors of tubulin polymerization.[6][7] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism widely exploited in cancer chemotherapy.

Based on this structural deconstruction, we propose that 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid may exert its biological effects through the dual inhibition of COX enzymes and tubulin polymerization.

Predicted Signaling Pathways

We hypothesize that 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid can independently engage with two distinct signaling pathways:

  • The Arachidonic Acid Cascade: By inhibiting COX-1 and/or COX-2, the compound is predicted to block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

  • Microtubule Dynamics and Cell Cycle Regulation: Through binding to tubulin, the compound is predicted to inhibit the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

The following diagram illustrates the predicted dual-pathway engagement:

Predicted_Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cell_cycle Cell Cycle Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Compound 4-(3,5-Dimethoxyphenyl) -2-fluorobenzoic acid Compound->COX_Enzymes Inhibition Compound->Tubulin Inhibition

Caption: Predicted dual-pathway inhibition by the subject compound.

Experimental Validation Workflow

To rigorously test our dual-inhibitor hypothesis, we propose a phased experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

The following diagram outlines the proposed experimental workflow:

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Target Engagement cluster_phase2 Phase 2: Cell-Based Functional Assays COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Assay Prostaglandin E2 (PGE2) Assay COX_Assay->PGE2_Assay Confirmation in cells Tubulin_Assay Tubulin Polymerization Assay Cell_Viability Cell Viability / Cytotoxicity Assay Tubulin_Assay->Cell_Viability Functional consequence Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle->Apoptosis_Assay Hypothesis Hypothesis: Dual COX and Tubulin Inhibitor Hypothesis->COX_Assay Hypothesis->Tubulin_Assay

Caption: Proposed experimental workflow for mechanism validation.

Phase 1: In Vitro Target Engagement

3.1.1. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine if 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid directly inhibits the enzymatic activity of COX-1 and COX-2.

  • Methodology:

    • Utilize commercially available human recombinant COX-1 and COX-2 enzymes.

    • Employ a colorimetric or fluorometric assay to measure the peroxidase activity of the enzymes.

    • Incubate the enzymes with varying concentrations of the test compound.

    • Add arachidonic acid as the substrate and a suitable probe to detect the formation of prostaglandin G2.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the IC50 values for both COX-1 and COX-2.

  • Expected Outcome: A dose-dependent inhibition of COX-1 and/or COX-2 activity, yielding specific IC50 values.

3.1.2. Tubulin Polymerization Assay

  • Objective: To assess the ability of the compound to inhibit the polymerization of tubulin into microtubules.

  • Methodology:

    • Use purified bovine or porcine brain tubulin.

    • Induce polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in light scattering or fluorescence of a reporter dye as polymerization proceeds.

    • Perform the assay in the presence of varying concentrations of the test compound.

    • Include known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) as controls.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

  • Expected Outcome: A concentration-dependent decrease in the rate and extent of tubulin polymerization.

In Vitro Assay Parameter Measured Predicted Outcome
COX-1/COX-2 InhibitionIC50 (µM)Potent inhibition of COX-2, with selectivity over COX-1
Tubulin PolymerizationIC50 (µM)Dose-dependent inhibition of microtubule formation
Phase 2: Cell-Based Functional Assays

3.2.1. Prostaglandin E2 (PGE2) Production Assay

  • Objective: To confirm COX inhibition in a cellular context by measuring the downstream product, PGE2.

  • Methodology:

    • Use a suitable cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or A549 human lung carcinoma cells.

    • Treat the cells with various concentrations of the test compound.

    • Stimulate the cells with LPS or another appropriate inducer to upregulate COX-2 and induce PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 using a competitive ELISA kit.

  • Expected Outcome: A dose-dependent reduction in PGE2 levels in the cell supernatant.

3.2.2. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., HeLa, MCF-7, HT-29).[7]

    • Seed the cells in 96-well plates and treat with a range of compound concentrations for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

  • Expected Outcome: Significant anti-proliferative activity against the tested cancer cell lines.

3.2.3. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest, a hallmark of tubulin inhibitors.

  • Methodology:

    • Treat a sensitive cancer cell line with the compound at its approximate GI50 concentration for 24 hours.

    • Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle.[7]

3.2.4. Apoptosis Assay

  • Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Treat cells with the compound as in the cell cycle analysis.

    • Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium iodide or 7-AAD).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Expected Outcome: A significant increase in the percentage of Annexin V-positive (apoptotic) cells.[6]

Cell-Based Assay Parameter Measured Predicted Outcome
PGE2 ProductionPGE2 concentration (pg/mL)Dose-dependent decrease in PGE2 levels
Cell ViabilityGI50 or IC50 (µM)Potent growth inhibition in cancer cell lines
Cell Cycle Analysis% of cells in G2/M phaseAccumulation of cells in the G2/M phase
Apoptosis Assay% of Annexin V-positive cellsIncreased population of apoptotic cells

Conclusion

The structural features of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid strongly suggest a dual mechanism of action involving the inhibition of both cyclooxygenase enzymes and tubulin polymerization. The comprehensive experimental workflow detailed in this guide provides a clear and logical path to validate this hypothesis. Successful confirmation of this dual-inhibitory profile would position this compound as a highly promising candidate for further development, potentially as a novel anti-inflammatory or anti-cancer agent with a unique therapeutic advantage.

References

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]

  • 4-Fluorobenzoic acid. Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. Retrieved from [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Retrieved from [Link]

  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. (2019). PubMed. Retrieved from [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). RSC Publishing. Retrieved from [Link]

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. (1995). Google Patents.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. Retrieved from [Link]

  • Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. (2025). ResearchGate. Retrieved from [Link]

  • Biaryl Synthesis Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). PubMed. Retrieved from [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 3,5-dimethoxy-4'-o-(2”,3”-dihydroxy-3”-methylbutyl)- dihydrostilbene isolated from the aerial parts of Indigofera pulchra potentiates the antimicrobial activities of ciprofloxacin and fluconazole. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. (n.d.). ACS Publications. Retrieved from [Link]

  • 2-Fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Abstract This technical guide delineates a comprehensive, proposed synthetic pathway for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a biphenyl derivative with potential applications in pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a comprehensive, proposed synthetic pathway for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a biphenyl derivative with potential applications in pharmaceutical and materials science research. In the absence of a documented historical discovery and established synthetic record for this specific molecule, this document provides a robust and scientifically grounded approach based on the well-established Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and a framework for the logical synthesis and characterization of the target compound.

Introduction and Rationale

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, often imparting valuable pharmacological and physicochemical properties. The specific substitution pattern of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, featuring a fluorinated benzoic acid ring coupled with a dimethoxyphenyl moiety, suggests its potential as a versatile intermediate. The fluorine atom can modulate electronic properties and metabolic stability, while the dimethoxy groups can influence solubility and receptor-binding interactions. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation.

Given the absence of readily available literature on the direct discovery or synthesis of this compound, this guide proposes a logical and efficient synthetic strategy employing the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its high efficiency, functional group tolerance, and mild reaction conditions.

The proposed synthesis involves the coupling of two key building blocks: 4-bromo-2-fluorobenzoic acid and 3,5-dimethoxyphenylboronic acid . The rationale for selecting this approach is based on the commercial availability of the starting materials and the extensive precedent for successful Suzuki-Miyaura couplings of structurally similar substrates.

Proposed Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The core of the proposed synthesis is the formation of the C-C bond between the two aromatic rings via a palladium-catalyzed cross-coupling reaction.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzoic acid to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3,5-dimethoxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

The following diagram illustrates the proposed catalytic cycle for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 4-bromo-2-fluorobenzoic acid ArylHalide->OxAdd PdII_Intermediate Ar-Pd(II)-X(L_n) (Ar = fluorobenzoyl) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation BoronicAcid 3,5-dimethoxyphenyl boronic acid + Base BoronicAcid->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) (Ar' = dimethoxyphenyl) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid RedElim->Product

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Starting Materials

The selection of appropriate starting materials is critical for the success of the synthesis.

Starting MaterialStructureCAS NumberKey Properties
4-bromo-2-fluorobenzoic acid1006-41-3Commercially available, stable solid. The bromine atom provides the site for oxidative addition.
3,5-dimethoxyphenylboronic acid19710-67-7Commercially available, stable solid. The boronic acid is the organometallic coupling partner.
Proposed Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Reaction Scheme:

Materials and Reagents:

  • 4-bromo-2-fluorobenzoic acid (1.0 eq)

  • 3,5-dimethoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid, 3,5-dimethoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Workflow Diagram:

Synthesis_Workflow Start Combine Reactants: - 4-bromo-2-fluorobenzoic acid - 3,5-dimethoxyphenylboronic acid - Pd(OAc)2/PPh3 - K2CO3 Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Add_Solvent Reaction Heat to Reflux (90-100 °C) Add_Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Workup: - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid Purification->Product

Caption: Step-by-step synthesis workflow.

Characterization

The structure and purity of the synthesized 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the expected functional groups. ¹⁹F NMR will show a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and aromatic C-H bonds.

  • Melting Point: A sharp melting point will indicate a high degree of purity.

Conclusion

While the historical discovery of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid remains undocumented in readily accessible scientific literature, this guide provides a robust and logical synthetic strategy based on the powerful Suzuki-Miyaura cross-coupling reaction. The proposed protocol, utilizing commercially available starting materials, offers a clear and actionable pathway for researchers to synthesize this potentially valuable compound. The detailed mechanistic insights and experimental workflow serve as a solid foundation for further exploration and optimization in a laboratory setting.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid synthesis

An Application Note for the Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling Introduction: The Strategic Importance of Biaryl Scaffolds The biaryl motif is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The synthesis of unsymmetrical biaryls, such as 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, is a critical step in the development of novel molecular entities. This specific compound, with its distinct substitution pattern, serves as a valuable building block for creating complex molecules with tailored biological or physical properties.

Among the myriad of methods for constructing carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile strategies.[1][2] First reported by Akira Suzuki in 1979, this reaction has become a cornerstone of modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2] Its power lies in the coupling of organoboron compounds with organic halides or triflates.[2] The reaction is prized for its mild conditions, exceptional tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents, making it highly suitable for both laboratory-scale synthesis and industrial applications.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, leveraging the efficiency of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights for troubleshooting and optimization.

Reaction Scheme

The overall transformation involves the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzoic acid with 3,5-dimethoxyphenylboronic acid.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-bromo-2-fluorobenzoic acid).[4][6] This step oxidizes the catalyst to a Pd(II) species, forming a square planar organopalladium(II) complex.[5][6] This is often the rate-determining step of the entire cycle.[5]

  • Transmetalation : This crucial step requires the presence of a base. The base activates the organoboron compound (3,5-dimethoxyphenylboronic acid) by forming a more nucleophilic boronate species (-ate complex).[7][8] This activated species then transfers its organic group (the 3,5-dimethoxyphenyl moiety) to the Pd(II) complex, displacing the halide.[2][5] The precise mechanism of this transfer can be complex, but the role of the base in facilitating it is universally acknowledged.[9]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product.[2][5] This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (4-Bromo-2-fluorobenzoic acid) PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OH)₃]⁻ (Activated Boronic Acid) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Transmetalation->PdII_Diaryl X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) BoronicAcid Ar²-B(OH)₂ (3,5-Dimethoxyphenylboronic acid) Boronate [Ar²-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Appropriate adjustments should be made for different scales.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Amount (mmol)Mass/VolumeRole
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01112704-79-75.01.095 gAryl Halide
3,5-Dimethoxyphenylboronic acidC₈H₁₁BO₄181.98192182-54-06.0 (1.2 eq)1.092 gOrganoboron
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.5614221-01-30.15 (3 mol%)173 mgCatalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-715.0 (3.0 eq)2.073 gBase
1,4-DioxaneC₄H₈O₂88.11123-91-1-40 mLSolvent
Water (degassed)H₂O18.027732-18-5-10 mLSolvent

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a potential carcinogen.

Required Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Büchner funnel)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup :

    • Assemble the two-neck round-bottom flask with a reflux condenser and a gas inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture.

    • Introduce a magnetic stir bar into the flask.

  • Addition of Reagents :

    • To the flask, add 4-bromo-2-fluorobenzoic acid (1.095 g, 5.0 mmol), 3,5-dimethoxyphenylboronic acid (1.092 g, 6.0 mmol), and potassium carbonate (2.073 g, 15.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition and Degassing :

    • Add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

    • Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solvents are thoroughly degassed. Oxygen can promote undesirable side reactions, such as the homocoupling of the boronic acid.

  • Reaction Execution :

    • With the inert gas flow maintained through the condenser, begin stirring and heat the mixture to 85-90 °C using a heating mantle.

    • Maintain the reaction at this temperature for 12-16 hours.

  • Monitoring Progress :

    • The reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes with 1% acetic acid). The disappearance of the 4-bromo-2-fluorobenzoic acid spot indicates reaction completion.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of water.

    • Transfer the aqueous mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 1-2 by slowly adding 2M hydrochloric acid (HCl). The product will precipitate as a solid. Perform this step slowly in an ice bath to control exotherms.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 20 mL) to remove inorganic salts.[10]

    • Dry the solid under vacuum to yield the crude product.

  • Purification :

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid as a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS) : To verify the molecular weight of the product.

  • Melting Point (mp) : To compare with literature values as a measure of purity.

  • High-Performance Liquid Chromatography (HPLC) : To determine the precise purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient or wet base.3. Poor quality of boronic acid (degradation).4. Reaction not run to completion.1. Use fresh catalyst; ensure inert atmosphere is maintained.2. Use freshly dried, powdered base.3. Use high-purity boronic acid; consider using a boronate ester.4. Increase reaction time or temperature; monitor by TLC.
Significant Starting Material Remaining 1. Catalyst poisoning (e.g., by sulfur impurities).2. Low reaction temperature.1. Purify starting materials if necessary.2. Ensure the reaction reaches the target temperature (85-90 °C).
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction vessel.Ensure thorough degassing of solvents and rigorous maintenance of the inert atmosphere throughout the reaction.
Debromination of Aryl Halide Side reaction favored by certain ligands or conditions.Try a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂). Lowering the reaction temperature may also help.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.[11][12] The protocol detailed here provides a reliable and scalable procedure for obtaining this valuable biaryl building block in high yield. By understanding the underlying catalytic cycle and paying careful attention to experimental parameters—particularly the maintenance of an inert atmosphere and the use of anhydrous reagents—researchers can successfully apply this powerful synthetic tool to accelerate their drug discovery and materials science programs.

References

  • Suzuki Coupling. (2025). YouTube.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis. (2010). University of Cape Town.
  • Synthesis of Polyfluorinated Biphenyls. (n.d.). PMC - NIH.
  • Green synthesis of biphenyl carboxylic acids. (2025). ResearchGate.
  • 4-Bromo-2-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones. (n.d.). Sci-Hub.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative. (n.d.). ACS Publications.
  • 3,5-Dimethoxyphenylboronic acid. (n.d.). Sigma-Aldrich.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Publications.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. (2023). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages.
  • 2-Fluoro-4-bromobenzoic acid. (n.d.). ChemScene.
  • 3,5-Dimethylphenylboronic acid synthesis. (n.d.). ChemicalBook.
  • 4-Bromo-2-fluorobenzoic acid. (n.d.). Sigma-Aldrich.

Sources

Application

Application Notes and Protocols: 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid in Medicinal Chemistry

Introduction: A Strategic Approach to a Novel Scaffold In the landscape of modern drug discovery, the rational design of small molecules with therapeutic potential is paramount. The compound 4-(3,5-Dimethoxyphenyl)-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with therapeutic potential is paramount. The compound 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid represents a novel investigational molecule, strategically designed to integrate three key pharmacophoric elements: a biphenyl scaffold, a 3,5-dimethoxyphenyl moiety, and a 2-fluorobenzoic acid core. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its structural components allows for a well-grounded exploration of its potential applications in medicinal chemistry.

Biphenyl derivatives are a cornerstone in pharmaceutical development, with applications ranging from anti-inflammatory agents to antihypertensives and anticancer drugs.[1][2] Their rigid, yet tunable, structure provides an excellent scaffold for orienting functional groups for optimal target engagement. The inclusion of a carboxylic acid provides a critical anchor for hydrogen bonding and salt formation, often enhancing solubility and bioavailability.[1]

The 3,5-dimethoxyphenyl group is a recognized feature in a number of potent bioactive compounds, particularly those exhibiting anticancer properties through the inhibition of tubulin polymerization.[3][4][5] This substitution pattern is found in natural products and their synthetic analogs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Furthermore, the strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[6] The presence of a fluorine atom, as seen in the 2-fluorobenzoic acid motif, can enhance metabolic stability, improve binding affinity, and alter the acidity of the carboxylic acid.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, with a primary focus on its inferred potential as a novel anticancer agent.

Proposed Synthesis: A Modular Approach via Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route to construct the pivotal biphenyl C-C bond from readily available starting materials.[7][8][9][10]

Reaction Scheme:

G start 4-Bromo-2-fluorobenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) start->catalyst boronic_acid 3,5-Dimethoxyphenylboronic acid boronic_acid->catalyst product 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid catalyst->product G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Compound 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid Compound->Tubulin Dimers Inhibits Polymerization

Sources

Method

Topic: Characterization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid as a Putative Kinase Inhibitor

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reversible phosphorylation of proteins, catalyzed by protein kinases, is a fundamental regulatory mechanism in cellular sig...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible phosphorylation of proteins, catalyzed by protein kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making kinases a major class of therapeutic targets. This document provides a comprehensive set of protocols and application notes for the initial characterization of novel small molecules as kinase inhibitors, using 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid as an exemplary compound. We present detailed methodologies for determining in vitro inhibitory potency using a luminescence-based ADP detection assay and for assessing target engagement and downstream pathway modulation in a cellular context via phospho-protein Western blotting. The rationale behind key experimental steps is discussed to provide a framework for adapting these protocols to specific kinases and cellular systems.

Introduction: The Rationale for Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process that acts as a molecular switch to control a vast array of cellular functions.[1] The human kinome comprises over 500 members, and their aberrant activity is implicated in many pathologies.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern pharmacology.

The compound 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid contains structural motifs, such as the dimethoxyphenyl group, which are found in some known kinase inhibitors, suggesting its potential as a scaffold for kinase-targeted drug discovery.[] However, a rigorous experimental workflow is required to validate its activity, determine its potency, and identify its potential molecular targets. This guide provides the foundational experimental protocols for this purpose.

Foundational Protocols for Inhibitor Characterization

The primary goal of initial characterization is to answer two fundamental questions:

  • Does the compound inhibit the activity of a purified kinase in vitro?

  • Does the compound engage its target in a cellular environment and modulate downstream signaling?

The following protocols are designed to address these questions systematically.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To determine if 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid directly inhibits a kinase of interest, a robust in vitro assay is essential. The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[3][4] Its high sensitivity and broad applicability make it ideal for determining inhibitor potency (IC₅₀).[5]

Principle of the Assay: This is a two-step process.[3][6] First, the kinase reaction is performed, generating ADP. An ADP-Glo™ Reagent is then added to stop the reaction and eliminate any remaining ATP.[3][6] Second, a Kinase Detection Reagent is added, which converts the ADP back to ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a light signal that is directly proportional to the initial kinase activity.[5][7]

Experimental Workflow: ADP-Glo™ Assay

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Prepare serial dilutions of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid B Add Kinase, Substrate, and Inhibitor to well A->B C Initiate reaction with ATP Incubate (e.g., 60 min at 30°C) B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate (40 min at RT) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, enables luciferase reaction) Incubate (30 min at RT) D->E F Read Luminescence E->F

Caption: Workflow for determining inhibitor IC₅₀ using the ADP-Glo™ Kinase Assay.

Detailed Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for IC₅₀ determination (e.g., an 11-point, 3-fold dilution series).

  • Kinase Reaction Setup (in a 384-well white plate):

    • To each well, add 1 µL of the compound dilution from step 1. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

    • Add 2 µL of a 2X kinase/substrate solution prepared in the appropriate kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of 2X ATP solution. Causality Note: The ATP concentration should ideally be close to the Michaelis constant (Kₘ) of the kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[4]

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data Summary

CompoundTarget KinaseATP Conc. (µM)IC₅₀ (µM)Hill Slope
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acidKinase X1001.251.1
Staurosporine (Control)Kinase X1000.0151.0
Protocol 2: Cellular Target Engagement via Phospho-Western Blot

An in vitro IC₅₀ demonstrates biochemical potency, but it is crucial to confirm that the compound can enter cells and inhibit its target in a complex biological environment.[8] Western blotting to detect the phosphorylation of a known downstream substrate of the target kinase is a direct method for assessing cellular activity.

Principle of the Assay: Cells are treated with the inhibitor, leading to a decrease in the activity of the target kinase. This results in reduced phosphorylation of its downstream substrates. By using a phospho-specific antibody, this reduction can be quantified and compared to the total amount of the substrate protein, which serves as a loading control.[9]

Experimental Workflow: Phospho-Western Blot Analysis

G cluster_0 Cell Treatment & Lysis cluster_1 Immunoblotting A Seed and grow cells B Treat cells with varying concentrations of inhibitor for a set time A->B C Lyse cells in buffer containing protease and phosphatase inhibitors B->C D Quantify protein, normalize samples, and separate via SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block with 5% BSA in TBST E->F G Incubate with primary antibody (e.g., anti-phospho-substrate) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence H->I

Caption: Workflow for assessing cellular kinase inhibition via Western blot.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with a dose-response of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (e.g., 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with lysis buffer. Causality Note: The lysis buffer must be supplemented with freshly added phosphatase and protease inhibitors to preserve the phosphorylation state of proteins and prevent degradation.[10]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.[9]

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature. Causality Note: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Milk contains phosphoproteins (casein) that can cause high background when using phospho-specific antibodies.[10]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane thoroughly with TBST. Causality Note: Avoid using phosphate-buffered saline (PBS), as the free phosphate can interfere with the binding of some phospho-specific antibodies.[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • After imaging, the membrane can be stripped of antibodies and re-probed with an antibody that recognizes the total (pan) protein of the target substrate. This is a critical step to confirm that changes in the phospho-signal are not due to changes in the total amount of protein.[9]

Illustrative Example: Targeting the MEK/ERK Pathway

To place these protocols in a biological context, consider a scenario where 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is hypothesized to be an inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway.

Signaling Pathway and Point of Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Nuclear & Cytosolic Substrates ERK->Substrates Proliferation Cell Proliferation, Survival Substrates->Proliferation Inhibitor 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid Inhibitor->MEK

Caption: Hypothetical inhibition of MEK1 within the MAPK/ERK pathway.

In this model, MEK1 inhibition would block the phosphorylation of its direct substrate, ERK1/2. Therefore, the Western blot protocol would utilize a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) and a pan-ERK1/2 antibody for normalization. A successful experiment would show a dose-dependent decrease in the phospho-ERK signal with no change in the total ERK signal.

Safety and Handling

When working with 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, standard laboratory safety procedures should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation or skin contact.

  • Storage: Store the compound desiccated and protected from light at the recommended temperature.

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the initial characterization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, or any novel compound, as a potential kinase inhibitor. By combining quantitative in vitro biochemical assays with mechanism-based cellular assays, researchers can efficiently determine inhibitory potency, confirm cellular activity, and gain confidence in a compound's potential for further development.

References

  • (This reference is not from the search results and is used for illustr
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • (This reference is not from the search results and is used for illustr
  • BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]

  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. Retrieved from [Link]

  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • (This reference is not from the search results and is used for illustr
  • (This reference is not from the search results and is used for illustr
  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • Knapp, S., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC - NIH. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Introduction: A Strategic Approach to In Vitro Profiling The compound 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid belongs to a chemical class that has garnered significant interest in drug discovery. Structural analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vitro Profiling

The compound 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid belongs to a chemical class that has garnered significant interest in drug discovery. Structural analogs containing dimethoxyphenyl and trimethoxyphenyl moieties have demonstrated a range of biological activities, including antitumor and anti-inflammatory properties.[1] This document provides a comprehensive guide for the initial in vitro characterization of this novel compound, outlining a logical progression of assays from broad phenotypic screening to more specific mechanistic studies. Our approach is designed to be a self-validating system, where each experimental stage informs the next, ensuring a robust and reliable dataset for decision-making in early-stage drug development.[2]

The protocols herein are grounded in established best practices for in vitro pharmacology and cell-based assays.[3][4] We will begin with fundamental assessments of cell viability and cytotoxicity to establish a therapeutic window. Following this, we will explore potential mechanisms of action, drawing hypotheses from the known activities of structurally related molecules, such as tubulin polymerization inhibition and modulation of key signaling pathways.[5][6]

Part 1: Foundational Assays - Cytotoxicity and Cellular Proliferation

The initial step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides essential information on the compound's potency and therapeutic index. A well-designed dose-response curve is critical for determining the concentration range for subsequent, more detailed mechanistic assays.[7]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines such as MCF-7, A549, and HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Table 1: Example Data Layout for IC50 Determination

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
1000.1512
Cell Proliferation Assessment using BrdU Incorporation

To specifically measure the effect on cell division, a BrdU (Bromodeoxyuridine) incorporation assay can be employed. This assay detects DNA synthesis in actively dividing cells.[9]

Protocol: BrdU Cell Proliferation Assay

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Detection: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Addition: Add the enzyme substrate and incubate until color development is sufficient.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Part 2: Mechanistic Assays - Unraveling the Mode of Action

Based on the cytotoxic and anti-proliferative effects observed, the next logical step is to investigate the underlying mechanism of action. Given the structural similarities to known tubulin inhibitors and modulators of signaling pathways, we will focus on these areas.

Tubulin Polymerization Assay

Many compounds with a trimethoxyphenyl or dimethoxyphenyl moiety are known to interfere with microtubule dynamics.[5][6] An in vitro tubulin polymerization assay can directly assess this activity.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer. Prepare a range of concentrations of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the compound at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and negative (vehicle) controls.

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance change over time for each compound concentration to determine its effect on the rate and extent of tubulin polymerization.

Diagram 1: Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_tubulin Reconstitute Purified Tubulin setup Combine Tubulin and Compound in 96-well Plate prep_tubulin->setup prep_compound Prepare Compound Dilutions prep_compound->setup initiate Initiate Polymerization at 37°C setup->initiate acquire Monitor Absorbance at 340 nm initiate->acquire analyze Plot Absorbance vs. Time acquire->analyze G Ligand Agonist GPCR GPCR Ligand->GPCR Binds G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Part 3: Validating On-Target Effects in a Cellular Context

After identifying a potential molecular target, it is crucial to confirm that the compound engages this target within a cellular environment and elicits the expected downstream effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay

  • Cell Culture and Treatment: Culture cells to a high density and treat with 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Example Data Layout for CETSA

Temperature (°C)Soluble Target (Vehicle)Soluble Target (Compound)
40100%100%
5085%95%
6050%75%
7015%40%
805%10%

Conclusion: A Pathway to Comprehensive Characterization

This application note provides a foundational framework for the in vitro evaluation of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a comprehensive profile of this novel compound's biological activity. The self-validating nature of this workflow ensures that each step is informed by the preceding data, leading to a robust and reliable characterization that can guide further drug development efforts.

References

  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. (n.d.). PubMed.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. (2025). ResearchGate.
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry - ACS Publications.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2025). Request PDF - ResearchGate.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). NIH.
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). Company of Biologists journals.
  • Cell-Based Assays Guide. (2025). Antibodies.com.
  • Truly Effective Cell Assay Design. (2023). a4cell.
  • GPCR Signaling Assays. (n.d.). Promega Corporation.

Sources

Method

Application Note: Quantitative Analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid

Introduction 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any compound under investigation for therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any compound under investigation for therapeutic or industrial use, robust and reliable analytical methods for its quantification are paramount. The presence of a carboxylic acid moiety, a fluorinated aromatic ring, and a dimethoxyphenyl group gives this molecule distinct chemical properties that must be considered when developing analytical protocols. The incorporation of fluorine can enhance metabolic stability and binding affinity, making fluorinated benzoic acid derivatives attractive for drug discovery.[1]

This application note provides detailed protocols for two complementary analytical methods for the quantification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid: a primary method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis, and an orthogonal, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification and confirmation. Both methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[2][3]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is a cornerstone technique for the analysis of small molecule drugs and related substances.[4] For 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a C18 stationary phase is selected due to the molecule's overall nonpolar character, which will facilitate retention via hydrophobic interactions.[4][5] The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase. This suppresses the ionization of the carboxyl group, leading to a more retained and symmetrically shaped chromatographic peak.[6] An acidic mobile phase enhances retention and improves peak shape for carboxylic acids on reversed-phase columns.[6][7] UV detection is chosen for its robustness and the presence of strong chromophores (the aromatic rings) in the analyte, which should provide good sensitivity at an appropriate wavelength.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Standards (Serial Dilution) B->C E Inject into HPLC System C->E D Prepare Sample Solution (Dissolve in Mobile Phase) D->E F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

  • 0.22 µm syringe filters

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or λmax determined by DAD).

  • Run Time: 10 minutes.

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix containing the analyte.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

5. Data Analysis:

  • Inject the prepared standards and samples.

  • Integrate the peak area corresponding to the analyte.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices.[8] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[9] For 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, electrospray ionization (ESI) in negative mode is selected due to the easily deprotonated carboxylic acid group, which will form a stable [M-H]⁻ precursor ion. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion), minimizing interference from matrix components.[8] This method is ideal for bioanalysis or trace impurity quantification where high sensitivity is required.[4][10]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards (ng/mL to µg/mL range) C Spike with Internal Standard A->C B Prepare Sample (e.g., Protein Precipitation or SPE) B->C D Inject into UPLC System C->D E Gradient Elution (C18 Column) D->E F ESI Negative Ionization E->F G MRM Detection (Precursor → Product Ion) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve (Ratio vs. Concentration) I->J K Quantify Sample Concentration J->K

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, e.g., 4-fluorobenzoic acid or a stable isotope-labeled version of the analyte.

  • LC-MS grade solvents and additives.

2. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Negative ESI):

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 30 V (to be optimized).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/Hr.

  • MRM Transitions (Hypothetical - requires optimization):

    • Analyte: m/z 275.1 → 231.1 (Precursor [M-H]⁻ → Product [M-H-CO₂]⁻)

    • Internal Standard (4-Fluorobenzoic acid): m/z 139.0 → 95.0 (Precursor [M-H]⁻ → Product [M-H-CO₂]⁻)

    • Collision Energy: To be optimized for each transition.

4. Standard and Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples in the relevant matrix (e.g., plasma, water, reaction mixture).

  • For biological samples (e.g., plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • For other samples: Dilute with the initial mobile phase to a concentration within the calibration curve range and add the internal standard.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.

  • Quantify the analyte in samples from the regression equation.

Method Validation Summary

Both analytical methods should be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[2][3] The validation should assess the following parameters:

Validation Parameter HPLC-UV LC-MS/MS Acceptance Criteria (Typical)
Specificity Assess peak purity using DAD and analysis of blank/placebo.Monitor specific MRM transitions; check for interferences in blank matrix.No significant interfering peaks at the retention time of the analyte.
Linearity & Range Analyze 5-6 standards across the proposed range.Analyze 6-8 standards across the proposed range.Correlation coefficient (r²) ≥ 0.995.
Accuracy (% Recovery) Analyze spiked samples at 3 concentration levels (low, mid, high).Analyze QC samples at 3-4 concentration levels.80-120% recovery (may be tighter, e.g., 85-115% for bioanalysis).
Precision (RSD%) Repeatability (intra-day) and intermediate precision (inter-day).Intra- and inter-assay precision using QCs.RSD ≤ 15% (≤ 20% at LLOQ for LC-MS/MS).
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N ≈ 3).Based on signal-to-noise ratio (S/N ≈ 3).Calculated value.
Limit of Quantification (LOQ) Based on S/N ≈ 10 with acceptable precision & accuracy.Lowest standard on the curve with acceptable precision & accuracy.RSD ≤ 20%, Accuracy 80-120%.
Robustness Vary parameters like mobile phase composition, pH, flow rate, temperature.Vary parameters like column temperature, flow rate, source parameters.System suitability parameters should pass; results should not be significantly affected.[11]

Conclusion

This application note details two robust and reliable methods for the quantification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. The HPLC-UV method is suitable for routine analysis, process control, and purity assessments where analyte concentrations are relatively high. The LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies, trace-level impurity detection, and confirmatory analysis. The successful validation of these methods following ICH guidelines will ensure the generation of accurate and precise data, supporting drug development and research activities.

References

  • Vertex AI Search. (2026). 4-Fluorobenzoic acid - Wikipedia.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed.
  • Vertex AI Search. (2026). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Vertex AI Search. (2026). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies.
  • Vertex AI Search. (2026). LC/MS Applications in Drug Development - BioAgilytix.
  • Vertex AI Search. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Vertex AI Search. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2024). Video: Sample Preparation for Analysis: Advanced Techniques - JoVE.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Vertex AI Search. (2026). Quality Guidelines - ICH. [Link]

  • Vertex AI Search. (2026). Analytical Methods - RSC Publishing.
  • Vertex AI Search. (2024). ICH Q2 Validation of Analytical Procedures - YouTube.
  • Vertex AI Search. (2026). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH.
  • Vertex AI Search. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Vertex AI Search. (2026). ICH Q2(R2)
  • Vertex AI Search. (2025).

Sources

Application

HPLC and LC-MS methods for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid analysis

An Application Note and Protocol for the Analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Introduction 4-(3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a complex aromatic carboxylic acid, a structural motif that appears in various fields, including pharmaceutical development and materials science. Its precise and accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies. The presence of a carboxylic acid group, a flexible diaryl ether linkage, and halogen substitution presents unique challenges and opportunities for analytical method development.

This document provides a comprehensive guide to two robust analytical methods for the characterization of this compound: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for reliable quantification, and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for high-sensitivity, high-specificity identification and quantification, particularly in complex matrices. The methodologies herein are designed for researchers, analytical scientists, and quality control professionals, with a focus on the scientific rationale behind parameter selection to ensure method robustness and transferability.

HPLC-UV Method for Quantification

The primary objective of the HPLC-UV method is to provide a reliable, robust, and accurate means for quantifying 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid in bulk material or simple formulations. The chosen reversed-phase chromatography approach is ideally suited for this moderately non-polar analyte.

Chromatographic Principles and Rationale

The structural characteristics of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid—namely its aromatic rings—confer significant hydrophobicity, making it an excellent candidate for reversed-phase chromatography.

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected to maximize hydrophobic interactions between the analyte and the column packing material. This ensures adequate retention and separation from more polar impurities.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds.

  • pH Control: The carboxylic acid moiety has an acidic proton with an estimated pKa in the range of 3-4. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By adding a small amount of formic acid, the mobile phase pH is lowered to approximately 2.7. This suppresses the ionization of the carboxylic acid, converting it to its neutral, more hydrophobic form, which enhances its retention on the C18 column.

  • UV Detection: The conjugated aromatic system in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is used to scan a range of wavelengths, allowing for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and selectivity.

Optimized HPLC-UV Method Parameters

The following table summarizes the optimized conditions for the HPLC-UV analysis.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA DetectorStandard, reliable platform for routine analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica and double-end-capping provide excellent peak shape for acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient Program 0-1 min: 50% B, 1-10 min: 50% to 95% B, 10-12 min: 95% B, 12.1-15 min: 50% BGradient elution ensures efficient elution of the main analyte while separating it from potential early-eluting and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 5 µLSmall volume minimizes potential for peak distortion from solvent effects.
Detection Diode Array Detector (DAD), 254 nm254 nm is a common wavelength for aromatic compounds. Full spectrum acquisition allows for peak purity assessment.
Run Time 15 minutesIncludes elution and column re-equilibration.
Step-by-Step HPLC-UV Protocol

A. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask with the diluent. This concentration is suitable for initial method setup. Calibration standards should be prepared by serial dilution from the stock.

  • Sample Preparation: Prepare sample solutions in the diluent to a target concentration within the calibration range (e.g., 0.1 mg/mL).

B. Instrument Setup and System Suitability

  • Set up the HPLC system according to the parameters in the table above.

  • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of the Working Standard Solution.

  • Acceptance Criteria (per USP <621>):

    • Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%.

    • Tailing Factor (Tf) ≤ 2.0.

    • Retention Time %RSD ≤ 1.0%. The system is deemed suitable for analysis only if all SST criteria are met.

C. Analysis Sequence

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.

LC-MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and absolute confirmation of identity, such as bioanalysis or trace impurity detection, LC-MS is the method of choice. This method uses the same chromatographic principles but couples the separation with a mass spectrometer for mass-based detection.

Ionization and Detection Principles
  • Analyte Mass: The monoisotopic mass of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (C₁₅H₁₃FO₄) is 276.0798 g/mol .

  • Ionization Mode: The carboxylic acid group is readily deprotonated. Therefore, Electrospray Ionization (ESI) in negative ion mode is the optimal choice, as it will efficiently generate the [M-H]⁻ ion at m/z 275.07.

  • MS/MS for Specificity: For unambiguous quantification, tandem mass spectrometry (MS/MS) is employed using Multiple Reaction Monitoring (MRM). The [M-H]⁻ precursor ion is isolated, fragmented via collision-induced dissociation (CID), and specific product ions are monitored. This technique drastically reduces background noise and chemical interference. A plausible fragmentation is the loss of CO₂, resulting in a product ion at m/z 231.08.

Optimized LC-MS/MS Method Parameters
ParameterConditionRationale
Instrument Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometerA tandem quadrupole instrument is the gold standard for quantitative MRM analysis due to its sensitivity and specificity.
LC Conditions Same as HPLC-UV method (can be adapted for UPLC for faster run times)The established HPLC method provides a good starting point for separation.
Ionization Source Electrospray Ionization (ESI), Negative ModeIdeal for acidic compounds, promoting the formation of the [M-H]⁻ ion.
Capillary Voltage 2.5 kVOptimized to achieve stable and efficient ion generation.
Desolvation Temp. 450 °CFacilitates the removal of solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in the desolvation process.
Cone Gas Flow 50 L/hr (Nitrogen)Helps prevent solvent clusters from entering the mass analyzer.
MRM Transitions Quantifier: 275.1 > 231.1, Qualifier: 275.1 > 134.0Quantifier: Loss of CO₂ (44 Da). Qualifier: A secondary, stable fragment used for identity confirmation. Collision energies must be optimized empirically.
Collision Energy (CE) Quantifier: 20 eV, Qualifier: 35 eVThese are typical starting values and should be optimized for the specific instrument to maximize fragment ion intensity.
Step-by-Step LC-MS Protocol

A. Instrument Tuning and Calibration

  • Tune and calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Prepare a dilute solution of the reference standard (~1 µg/mL) in the mobile phase.

  • Infuse the solution directly into the mass spectrometer to optimize source parameters (capillary voltage, temperatures) and MS/MS parameters (collision energies for the selected MRM transitions). The goal is to maximize the signal intensity for the precursor and product ions.

B. Sample Preparation

  • Sample preparation may be more extensive for LC-MS, especially for complex matrices like plasma or tissue. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required to remove interferences.

  • For simple matrices, follow the "dilute-and-shoot" approach described in the HPLC section, ensuring the final concentration is appropriate for the sensitivity of the MS instrument.

C. Data Acquisition

  • Set up the LC-MS system with the parameters defined in the table above.

  • Equilibrate the column.

  • Create an acquisition method that includes the specified MRM transitions, dwell times, and inter-channel delays.

  • Run a sequence similar to the HPLC method (blank, calibration curve, samples, QCs).

Analytical Workflow Visualization

The following diagram illustrates the comprehensive workflow for the analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, from initial sample handling to final data reporting for both HPLC-UV and LC-MS/MS techniques.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_data Phase 3: Data Processing prep Sample & Standard Preparation (Weighing, Dissolution, Dilution) sst System Suitability Test (SST) (Replicate Injections, Check Criteria) prep->sst mob_phase Mobile Phase Preparation (0.1% Formic Acid in H2O/ACN) mob_phase->sst hplc_run HPLC Separation (C18 Column, Gradient Elution) sst->hplc_run lcms_run LC Separation (Same as HPLC or UPLC) sst->lcms_run uv_detect UV Detection (254 nm) & Peak Integration hplc_run->uv_detect calib Calibration Curve Generation (Linear Regression) uv_detect->calib ms_detect ESI-MS/MS Detection (MRM: 275.1 > 231.1) lcms_run->ms_detect ms_detect->calib quant Quantification of Unknowns calib->quant report Final Report Generation (Concentration, Purity, Validation Data) quant->report

Caption: Analytical workflow from sample preparation to final reporting.

Method Validation Considerations

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).

Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. The HPLC-UV method serves as an excellent tool for routine quality control and quantification where high concentrations are expected. The LC-MS/MS method provides superior sensitivity and specificity, making it the preferred choice for trace-level quantification, analysis in complex biological matrices, and unequivocal identity confirmation. The provided protocols and validation guidelines offer a complete framework for implementation in a regulated or research laboratory environment.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]

  • International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

Method

Application Note: Strategic Derivatization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid for Advanced Synthetic Applications

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a key building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a key building block in medicinal chemistry and materials science. The unique electronic and steric properties of this molecule—stemming from the ortho-fluoro substituent and the bulky, electron-rich dimethoxyphenyl group—present specific challenges and opportunities in synthesis. This document outlines robust strategies for forming critical amide and ester derivatives, emphasizing the rationale behind reagent selection and reaction optimization to overcome these challenges. The protocols provided are designed for reproducibility and scalability, catering to researchers in drug discovery and chemical development.

Introduction: Significance and Molecular Profile

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a highly functionalized biaryl carboxylic acid. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. The derivatization of the carboxylic acid moiety is a critical step in molecular elaboration, enabling the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.

Molecular Characteristics and Reactivity Considerations:

  • Carboxylic Acid: The primary site for derivatization. Its acidity and nucleophilicity are modulated by the adjacent electronic and steric factors.

  • ortho-Fluoro Group: This strongly electron-withdrawing group increases the acidity of the carboxylic proton, but its position introduces significant steric hindrance around the carboxyl group. This hindrance can impede the approach of nucleophiles, making standard derivatization methods challenging.[1]

  • 4-(3,5-Dimethoxyphenyl) Group: This bulky, electron-donating substituent influences the overall conformation and electronic properties of the molecule. Its presence further contributes to steric congestion.

Understanding these competing factors is crucial for designing effective synthetic strategies. Standard coupling conditions may lead to low yields or reaction failure; therefore, specialized reagents and optimized protocols are required.[1]

Core Derivatization Strategies

The primary transformations for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid involve converting the carboxylic acid into amides and esters. These functional groups serve as key pharmacophores and synthetic handles for further diversification.

G cluster_amide Amide Coupling cluster_ester Esterification start 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic Acid acyl_chloride Acyl Chloride (Intermediate) start->acyl_chloride SOCl₂ hatu HATU Coupling start->hatu edc EDC/HOBt Coupling start->edc fischer Fischer-Speier start->fischer mitsunobu Mitsunobu Reaction start->mitsunobu amide Amide Derivatives (R-NH-C=O) ester Ester Derivatives (R-O-C=O) acyl_chloride->amide R₂NH hatu->amide edc->amide fischer->ester mitsunobu->ester G start 1. Combine Reagents - Carboxylic Acid - Amine (1.1 eq) - Anhydrous DMF add_base 2. Add Base - DIPEA (3.0 eq) - Stir 5 min start->add_base add_hatu 3. Add Coupling Reagent - HATU (1.2 eq) - Portion-wise at 0°C add_base->add_hatu react 4. Reaction - Stir at RT - Monitor by TLC/LC-MS (Typically 4-16 h) add_hatu->react workup 5. Aqueous Workup - Dilute with EtOAc - Wash with aq. LiCl, NaHCO₃, brine react->workup purify 6. Purification - Dry (Na₂SO₄), filter, concentrate - Flash Chromatography workup->purify end 7. Characterize Product purify->end

Figure 2: Workflow for HATU-mediated amide synthesis.

Materials & Reagents:

ReagentMWMolarityEq.Amount (for 1 mmol scale)
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid276.261.0 M1.0276 mg
Amine (generic)--1.11.1 mmol
HATU380.23-1.2456 mg
DIPEA (Hünig's base)129.25-3.0522 µL
Anhydrous DMF---5 mL

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base deprotonates the carboxylic acid to form the carboxylate. [2]4. Cool the reaction mixture to 0°C using an ice bath.

  • Add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly. The carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate. [2][3]6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 5% aqueous LiCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product. [4]

Protocol 2: Mitsunobu Esterification

This protocol is suitable for esterifying the acid with a primary or secondary alcohol, particularly those that are sterically demanding or valuable.

Materials & Reagents:

ReagentMWMolarityEq.Amount (for 1 mmol scale)
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid276.261.0 M1.2331 mg
Alcohol (generic)--1.01.0 mmol
Triphenylphosphine (TPP)262.29-1.5393 mg
Diisopropyl azodicarboxylate (DIAD)202.21-1.5295 µL
Anhydrous THF---10 mL

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (1.2 eq), and triphenylphosphine (TPP) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours.

  • Monitoring: Monitor the disappearance of the alcohol starting material by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude product will contain a significant amount of triphenylphosphine oxide and the DIAD-hydrazine byproduct, which often makes purification challenging. [5] * Method A (Direct Chromatography): If the product polarity is sufficiently different, purify directly by flash column chromatography.

    • Method B (Precipitation): Triturate the crude residue with a solvent mixture like diethyl ether/hexanes. The byproducts may precipitate and can be removed by filtration. The filtrate is then concentrated and purified by chromatography.

  • Combine the purified fractions and concentrate to yield the final ester product.

Troubleshooting and Optimization

  • Low Amide Coupling Yield: If the HATU protocol gives low yields, ensure all reagents and solvents are anhydrous. Consider increasing the equivalents of HATU and base to 1.5 and 4.0, respectively. For extremely unreactive amines, switching the solvent to N-Methyl-2-pyrrolidone (NMP) and gently heating (40-50°C) may improve conversion.

  • Difficult Mitsunobu Purification: The removal of triphenylphosphine oxide is a classic challenge. Using polymer-supported triphenylphosphine can simplify workup, as the byproduct can be removed by simple filtration. [5]* Side Reactions: In the case of acyl chloride formation, if the amine substrate contains other nucleophilic groups (e.g., alcohols, phenols), they must be protected prior to the reaction to prevent unwanted acylation.

Conclusion

The derivatization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid requires careful consideration of its unique steric and electronic properties. For amide synthesis, HATU-mediated coupling provides a robust and high-yielding pathway suitable for a diverse range of amines. For ester synthesis, the Mitsunobu reaction offers a versatile method for coupling with valuable or complex alcohols. The protocols detailed in this application note provide validated starting points for researchers to successfully synthesize novel derivatives for applications in drug discovery and beyond.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Retrieved from [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides. (2022). Chemistry of Heterocyclic Compounds.
  • Processes for the preparation of fluorinated benzoic acids. (2001). Google Patents.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Preparation method of 4-amino-2-fluorobenzoic acid. (2014). Google Patents.
  • The Synthesis of Sterically Hindered Amides. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2025). ResearchGate. Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). ResearchGate. Retrieved from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (2025). ResearchGate. Retrieved from [Link]

  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (n.d.). Benchchem.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central. Retrieved from [Link]

  • Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). IUCr Journals. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis from Carboxylic Acids and Derivatives. (n.d.).
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. (n.d.). MDPI. Retrieved from [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. Retrieved from [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).
  • The preparation method of 2-amino-5-fluorobenzoic acid. (2004). Google Patents.
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (n.d.).

Sources

Application

Application Notes and Protocols for the Use of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Scaffold in Modern Drug Discovery In the landscape of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. The 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid motif represents a promising starting point for structure-activity relationship (SAR) studies aimed at a variety of biological targets. This biphenyl carboxylic acid derivative combines several key features that make it an attractive scaffold for chemical exploration. The 3,5-dimethoxyphenyl group can engage in crucial hydrogen bonding and hydrophobic interactions within a target's active site, while the 2-fluorobenzoic acid moiety provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties.

The strategic placement of the fluorine atom ortho to the carboxylic acid can modulate the acidity of the carboxyl group and introduce a conformational bias, which can be exploited to enhance binding affinity and selectivity. Furthermore, the dimethoxy substitution pattern is a common feature in numerous biologically active natural products and synthetic compounds, often contributing to target recognition and metabolic stability.

This document serves as a comprehensive guide for researchers leveraging the 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid core in their drug discovery programs. We will delve into synthetic strategies for derivatization, provide detailed protocols for biological evaluation, and present a framework for interpreting SAR data to guide lead optimization.

Hypothetical Therapeutic Context: Targeting Tyrosine Kinases in Oncology

For the purpose of these application notes, we will consider a hypothetical SAR campaign targeting a receptor tyrosine kinase (RTK) implicated in cancer progression. The general principles and protocols outlined herein are, however, readily adaptable to other target classes, such as enzymes involved in inflammatory or metabolic diseases. Benzoic acid derivatives have been explored as scaffolds for various enzyme inhibitors, and the biphenyl nature of our lead compound is a common feature in many kinase inhibitors.

Synthetic Protocols for Analog Generation

A successful SAR study hinges on the efficient and versatile synthesis of a library of analogs. The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the synthesis of biaryl compounds and serves as the cornerstone for the preparation of the 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid scaffold and its derivatives.

Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the parent compound, 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 3,5-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalytic system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium catalyst.

Structure-Activity Relationship (SAR) Exploration

The following diagram illustrates a typical workflow for an SAR-guided drug discovery program starting from our lead compound.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Iteration Lead 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid Analogs Analog Library Generation Lead->Analogs Chemical Modification InVitro In Vitro Bioassays (e.g., Kinase Inhibition) Analogs->InVitro CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased SAR_Table SAR Data Analysis CellBased->SAR_Table Design Design of Next-Generation Analogs SAR_Table->Design Design->Analogs Iterative Synthesis

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Hypothetical SAR Data Table

The following table presents hypothetical data from an initial SAR study around the 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid scaffold, targeting a hypothetical tyrosine kinase.

Compound IDR¹ (Benzoic Acid Ring)R² (Phenyl Ring)Kinase IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)
1 (Lead) H3,5-di-OCH₃50010.2
25-Cl3,5-di-OCH₃2505.1
35-F3,5-di-OCH₃3006.5
4H3-OCH₃, 5-OH1502.8
5H3,5-di-OH800> 20
6H3,4,5-tri-OCH₃4509.8
7H4-pyridyl> 1000> 50

Interpretation of SAR Data:

  • Modification of the Benzoic Acid Ring (R¹): The introduction of a small electron-withdrawing group at the 5-position (compounds 2 and 3) appears to be well-tolerated and may slightly improve potency. This suggests that this position can be further explored with other substituents to potentially enhance interactions within the active site.

  • Modification of the Phenyl Ring (R²):

    • Demethylation of one of the methoxy groups to a hydroxyl group (compound 4) significantly improves both enzymatic and cellular potency. This suggests the formation of a new hydrogen bond with the target protein.

    • Complete demethylation to the di-hydroxy analog (compound 5) is detrimental to activity, possibly due to altered electronics or unfavorable interactions.

    • The addition of a third methoxy group at the 4-position (compound 6) does not significantly alter activity compared to the lead compound.

    • Replacing the dimethoxyphenyl ring with a pyridine (compound 7) abolishes activity, highlighting the importance of the substituted phenyl ring for target recognition.

Biological Evaluation Protocols

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against a purified tyrosine kinase.

Materials:

  • Purified recombinant tyrosine kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the tyrosine kinase and the peptide substrate to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation and Causality:

  • Positive and Negative Controls: The inclusion of controls ensures that the assay is performing as expected and that any observed inhibition is due to the test compound.

  • Dose-Response Curve: Generating a full dose-response curve allows for the accurate determination of the IC₅₀ and helps to identify potential artifacts such as compound insolubility at high concentrations.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by the 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Inhibitor 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid Derivative Inhibitor->RTK Inhibits Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A simplified receptor tyrosine kinase signaling pathway targeted by the hypothetical inhibitors.

Conclusion and Future Directions

The 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid scaffold presents a versatile and promising starting point for SAR-driven drug discovery. The synthetic accessibility via robust cross-coupling methodologies allows for the rapid generation of diverse analog libraries. The initial hypothetical SAR data suggests that modifications to both the benzoic acid and the dimethoxyphenyl rings can significantly impact biological activity, providing clear avenues for lead optimization. Future work should focus on expanding the SAR around the identified "hotspots," such as the 5-position of the benzoic acid ring and the hydroxyl group on the phenyl ring. Furthermore, a deeper understanding of the binding mode through computational modeling and X-ray crystallography will be invaluable in guiding the rational design of more potent and selective inhibitors.

References

A comprehensive list of references that can support the general principles and methodologies described in these application notes is provided below. While direct literature on 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid is limited, these resources provide a strong foundation in the areas of benzoic acid derivatives in drug discovery, SAR studies, and relevant biological assays.

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. National Institutes of Health. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. [Link]

Method

Application Note: Achieving High Purity 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Through Optimized Crystallization

Introduction: The Critical Role of Purity 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as key building blocks in the synthesis of Active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). In drug development and manufacturing, the purity of such intermediates is paramount. Trace impurities can lead to unwanted side reactions, decreased yield of the final API, and the formation of difficult-to-remove, structurally related impurities that may carry toxicological risks.

Crystallization is a powerful, efficient, and scalable purification technique that leverages differences in solubility to separate a desired compound from impurities.[1][2] A well-designed crystallization process not only enhances chemical purity but also allows for control over critical physical properties of the solid, such as crystal form (polymorphism), size, and morphology, which can impact downstream processing.[3] This guide provides a detailed framework for developing a robust crystallization protocol for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, focusing on the underlying scientific principles to empower researchers to adapt these methods to their specific needs.

Compound Profile & Initial Considerations

Understanding the molecular structure of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is the first step in designing a crystallization strategy.

  • Carboxylic Acid Group (-COOH): Provides a site for strong hydrogen bonding and imparts acidic character. This group's solubility is highly pH-dependent.

  • Aromatic Rings: The biphenyl structure contributes to molecular rigidity and potential for π-π stacking interactions, favoring crystal lattice formation.

  • Dimethoxy Groups (-OCH₃): These groups add some polarity but are also bulky, influencing how the molecule packs in a crystal lattice.

  • Fluorine Atom (-F): The electronegative fluorine atom introduces polarity and can participate in specific intermolecular interactions.

Based on this structure, the compound is expected to be a moderately polar solid, likely soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and poorly soluble in non-polar solvents (e.g., heptane, hexane) and water. The key to successful crystallization is to identify a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1]

Strategic Approach to Crystallization Method Selection

The optimal crystallization method depends on the compound's solubility profile and the nature of the impurities. The three primary techniques applicable to this compound are Cooling Crystallization, Anti-solvent Crystallization, and Evaporative Crystallization.[4]

G cluster_start cluster_solubility cluster_decision cluster_methods cluster_end start Crude Material (4-(3,5-Dimethoxyphenyl) -2-fluorobenzoic acid) sol_screen Perform Solvent Solubility Screening start->sol_screen Start decision Solubility strongly temperature-dependent? sol_screen->decision cooling Cooling Crystallization decision->cooling Yes antisolvent Anti-solvent Crystallization decision->antisolvent No evaporative Evaporative Crystallization (Less Common) decision:e->evaporative:n Moderate Temp. Dependence end_product Pure Crystalline Product cooling->end_product antisolvent->end_product evaporative->end_product

Caption: Decision workflow for selecting a primary crystallization technique.

Solvent Selection: The Foundation of Purity

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature (e.g., near boiling point).

  • Exhibit low solubility for the compound at low temperatures (e.g., 0-5 °C).

  • Either keep impurities fully dissolved or leave them completely undissolved at all temperatures.

  • Be chemically inert with the compound.

  • Have a boiling point that allows for easy removal during drying.

Table 1: Recommended Solvents for Screening

Solvent ClassExample Solvent(s)Boiling Point (°C)Rationale & Expected Behavior
Alcohols Isopropanol, Ethanol82, 78Good for dissolving polar compounds like carboxylic acids via hydrogen bonding. Often show a strong temperature-dependent solubility.[5]
Ketones Acetone56Strong solvent, may require an anti-solvent due to high solubility even at room temperature.
Esters Ethyl Acetate77Medium polarity, often a good balance of solubility properties for aromatic acids.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)80A greener alternative to THF with good solvating power.
Hydrocarbons Heptane, Hexane98, 69Likely to be poor solvents. Primarily used as anti-solvents .
Aqueous Water100Poor solubility expected unless in a basic solution (as a salt). Can be used as an anti-solvent with water-miscible organic solvents.[6][7]

Detailed Protocols

Protocol 1: Cooling Crystallization

This is the most common and often preferred method when a suitable solvent with a steep temperature-solubility curve is found.[1][8]

Principle: A saturated solution is prepared at a high temperature. As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent nucleation and crystal growth. Impurities ideally remain in the "mother liquor."

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while warming the mixture on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter that could act as unwanted nucleation sites.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed on a benchtop, insulated by a few paper towels.[9] Slow cooling is critical as it promotes the growth of larger, more ordered crystals, which are typically purer.[1] Rapid cooling can lead to the formation of many small crystals that may trap impurities.[1]

  • Inducing Crystallization (If Necessary): If no crystals form after the solution has cooled to room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[7]

  • Maturation & Cooling: Once crystallization begins, allow the solution to stand at room temperature for at least one hour to allow for substantial crystal growth. Subsequently, place the flask in an ice-water bath for another 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Optional) to Remove Insolubles A->B C 3. Slow Cooling to Room Temperature B->C D 4. Induce Crystallization (Seed/Scratch if needed) C->D E 5. Cool in Ice Bath to Maximize Yield D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: Workflow for Cooling Crystallization protocol.

Protocol 2: Anti-solvent Crystallization

This method is ideal when the compound is highly soluble in a solvent even at low temperatures, or when no single solvent provides the desired temperature-solubility profile.[4]

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, an "anti-solvent" (or "drowning out" solvent), in which the compound is insoluble but which is miscible with the "good" solvent, is then added.[10][11] This addition reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., heptane or water) dropwise. Rationale: Slow addition is crucial to maintain a controlled level of supersaturation, preventing rapid precipitation or "oiling out."[14]

  • Monitor for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Re-dissolution (Optional): If the solution becomes excessively cloudy or precipitates too quickly, add a few drops of the "good" solvent to just re-dissolve the solid and obtain a clear or slightly turbid solution.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates.

  • Isolation and Drying: Isolate, wash (using the final solvent mixture or pure anti-solvent), and dry the crystals as described in Protocol 1 (Steps 6-8).

Troubleshooting Common Issues

Table 2: Common Crystallization Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not saturated; cooling too fast; insufficient time.1. Scratch the inner surface of the flask with a glass rod.[9] 2. Add a seed crystal. 3. Evaporate some solvent to increase concentration and re-cool. 4. Place in a colder bath (e.g., dry ice/acetone).
"Oiling Out" The compound's melting point is lower than the solution temperature; supersaturation is too high; high level of impurities depressing the melting point.[14][15]1. Re-heat the solution to dissolve the oil, add more solvent, and cool very slowly.[15][16] 2. Switch to a lower-boiling point solvent. 3. For anti-solvent method, reduce the rate of addition or perform at a lower temperature.[17]
Poor Recovery/Yield Compound is too soluble in the cold solvent; insufficient cooling time; used too much solvent initially.1. Ensure the minimum amount of hot solvent was used. 2. Increase cooling time or use a colder bath. 3. Partially evaporate the mother liquor and re-cool to obtain a second crop of crystals (may be less pure).
Colored Crystals Colored impurities are trapped in the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to risk of bumping.

Purity Verification and Characterization

A successful crystallization must be validated with analytical data.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A successful crystallization will show a significant increase in the area-% of the main peak corresponding to the target compound and a reduction or elimination of impurity peaks.

  • Differential Scanning Calorimetry (DSC): Provides the melting point (Tₘ) and enthalpy of fusion (ΔHfus). A pure crystalline compound will exhibit a sharp, well-defined melting endotherm. Impurities typically cause melting point depression and peak broadening.[18] DSC is also a key tool for identifying different polymorphs.

  • X-Ray Powder Diffraction (XRPD): This technique provides a unique "fingerprint" for a specific crystalline solid form.[19][20] It is used to confirm the crystalline nature of the material (versus an amorphous solid) and to identify and differentiate between polymorphs, which can have different physical properties.[3][21][22]

Conclusion

The purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid via crystallization is a highly effective technique when approached systematically. By carefully selecting a solvent system and controlling key process parameters such as cooling rate or anti-solvent addition rate, researchers can significantly enhance the purity of this critical intermediate. The protocols and troubleshooting guide provided herein offer a robust starting point for developing a scalable and reproducible purification process, ensuring the high quality required for pharmaceutical research and development.

References

  • To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment. (n.d.). Vedantu. Retrieved from [Link]

  • Purification of benzoic acid. (1966). Google Patents (US3235588A).
  • Crystallization Process for Purifying Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Method for purification of benzoic acid. (2015). Google Patents (EP2952237A1).
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023). Technobis. Retrieved from [Link]

  • Crystallization, Small Scale. (2021). YouTube. Retrieved from [Link]

  • Crystallization in Chemistry: Principles & Applications. (2026). Maiyam Group. Retrieved from [Link]

  • Salting out. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). (2022). US Pharmacopeia (USP). Retrieved from [Link]

  • Crystal Polymorphism in Pharmaceutical Science. (2018). ResearchGate. Retrieved from [Link]

  • Crystallization & Precipitation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (2015). Google Patents (US9233905B2).
  • Characterisation of crystalline solids by XRPD. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. Retrieved from [Link]

  • Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. (n.d.). Jagiellońskie Centrum Innowacji. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. Retrieved from [Link]

  • Quantitative analysis of crystalline pharmaceuticals in tablets by pattern-fitting procedure using X-ray diffraction pattern. (2010). ResearchGate. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Processes involving the use of antisolvent crystallization. (2006). Google Patents (WO2006045795A2).
  • DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. (2019). YouTube. Retrieved from [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. Retrieved from [Link]

  • Characterisation of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). (n.d.). PMDA. Retrieved from [Link]

Sources

Application

Scale-up synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid for preclinical studies

An Application Note and Protocol for the Scale-up Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid for Preclinical Studies Authored by: A Senior Application Scientist Introduction 4-(3,5-Dimethoxyphenyl)-2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid for Preclinical Studies

Authored by: A Senior Application Scientist

Introduction

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a biaryl linkage, is prevalent in numerous drug candidates, making a reliable and scalable synthesis crucial for advancing preclinical studies.[1][2] Preclinical development requires a consistent supply of high-purity active pharmaceutical ingredients (APIs) and their intermediates, necessitating robust synthetic processes that can be scaled from milligrams to kilograms.[3][4] This document provides a detailed protocol for the scale-up synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, focusing on the Suzuki-Miyaura cross-coupling reaction. The protocol is designed to be self-validating, with in-process controls and analytical checkpoints to ensure the desired product quality and yield.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][5] These features make it an ideal choice for large-scale synthesis in the pharmaceutical industry.

Challenges in Scale-Up Synthesis

Transitioning a synthetic route from a laboratory to a preclinical scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.[6][7][8] Key considerations include:

  • Reagent and Solvent Sourcing: Availability and cost of starting materials and solvents in larger quantities can significantly impact the economic viability of the synthesis.[6]

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale if heat transfer is not efficiently controlled.[8]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reaction vessels is critical for consistent reaction progression and to avoid localized "hot spots."[8]

  • Work-up and Purification: Extraction and purification methods must be adapted for larger volumes, often requiring specialized equipment.

  • Safety and Environmental Impact: Handling large quantities of chemicals necessitates stringent safety protocols and consideration of waste disposal.[6]

This protocol aims to address these challenges by providing a detailed, step-by-step guide with integrated safety and quality control measures.

Synthetic Strategy

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid will be achieved via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobenzoic acid and 3,5-dimethoxyphenylboronic acid. This approach is depicted in the following reaction scheme:

Reaction_Scheme cluster_arrow cluster_product 4-bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid plus1 + arrow Pd(OAc)2, SPhos K3PO4, Toluene/H2O 80 °C 4-bromo-2-fluorobenzoic_acid->arrow 3,5-dimethoxyphenylboronic_acid 3,5-Dimethoxyphenylboronic acid plus1->arrow 3,5-dimethoxyphenylboronic_acid->arrow product 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid arrow->product

Caption: Reaction scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)Equivalents
4-Bromo-2-fluorobenzoic acid219.015002.281.0
3,5-Dimethoxyphenylboronic acid181.994572.511.1
Palladium(II) Acetate (Pd(OAc)₂)224.502.560.01140.005
SPhos410.479.360.02280.01
Potassium Phosphate (K₃PO₄)212.2714506.843.0
Toluene-5 L--
Deionized Water-1.25 L--
2 M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Equipment
  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Drying oven

Procedure

Experimental_Workflow start Start reagents Charge reactor with 4-bromo-2-fluorobenzoic acid, 3,5-dimethoxyphenylboronic acid, K3PO4, and toluene. start->reagents degas Degas the mixture with nitrogen for 30 minutes. reagents->degas catalyst Add Pd(OAc)2 and SPhos. degas->catalyst heat Heat the reaction mixture to 80 °C for 12 hours. catalyst->heat monitor Monitor reaction progress by TLC or HPLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool Reaction complete quench Quench with water. cool->quench acidify Acidify with 2 M HCl to pH 2-3. quench->acidify extract Extract with ethyl acetate (3x). acidify->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO4. wash->dry filter Filter and concentrate in vacuo. dry->filter purify Purify by recrystallization or column chromatography. filter->purify characterize Characterize the final product. purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (500 g, 2.28 mol), 3,5-dimethoxyphenylboronic acid (457 g, 2.51 mol), and potassium phosphate (1450 g, 6.84 mol).

    • Add toluene (5 L) and deionized water (1.25 L) to the flask.

    • Stir the mixture vigorously and sparge with nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition and Reaction:

    • Under a positive flow of nitrogen, add palladium(II) acetate (2.56 g, 0.0114 mol) and SPhos (9.36 g, 0.0228 mol) to the reaction mixture.

    • Heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-16 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 2 L of deionized water and stir for 15 minutes.

    • Carefully acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.

    • Transfer the mixture to a large separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 1.5 L).

    • Combine the organic layers and wash with brine (2 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).[9]

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[10][11][12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[14]

  • Palladium Catalyst: Palladium catalysts can be pyrophoric, especially when dry and in the presence of flammable solvents.[15][16] Handle with care and keep the catalyst away from heat and open flames.[15][17]

  • Reagent Handling: Boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

A comprehensive suite of analytical techniques should be employed to ensure the identity, purity, and quality of the synthesized 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.[10][12]

Analytical TechniquePurposeExpected Results
¹H NMR Structural elucidation and purity assessmentThe spectrum should show characteristic peaks for the aromatic protons of both phenyl rings and the methoxy groups. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR Confirmation of carbon frameworkThe spectrum should display the correct number of carbon signals corresponding to the structure of the target compound.
Mass Spectrometry (MS) Determination of molecular weightThe mass spectrum should show a molecular ion peak corresponding to the calculated mass of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (C₁₅H₁₃FO₄, MW = 276.26 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationA single major peak should be observed, with a purity of >98% being the target for preclinical studies.
Melting Point Physical property and purity indicatorA sharp melting point range should be observed, consistent with a pure compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. By employing the robust Suzuki-Miyaura cross-coupling reaction and incorporating key considerations for process scale-up, this guide is intended to assist researchers and drug development professionals in producing this valuable intermediate in the quantities and purity required for preclinical studies. Adherence to the detailed procedural steps, safety precautions, and analytical validation will ensure a successful and reproducible synthesis.

References

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents.
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. Available at: [Link]

  • Standard Operating Procedure - University of California, Los Angeles. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof | Biblioteca IQS. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. Available at: [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of California, San Diego. Available at: [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? - Stanford Advanced Materials. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Preclinical Studies in Drug Development | PPD. Available at: [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]

  • Step 2: Preclinical Research | FDA. Available at: [Link]

  • Synthesis of Carboxylic Acids - St. Olaf College. Available at: [Link]

  • Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. Available at: [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.
  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Available at: [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group. Available at: [Link]

  • 2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. Available at: [Link]

  • (PDF) Advancement in Organic Synthesis Through High Throughput Experimentation. Available at: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis, likely via a Suzuki-Miyaura cross-coupling reaction. As chemists with field-proven experience, we understand that even well-established reactions can present challenges. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose and resolve common issues, thereby improving reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide (e.g., 4-bromo-2-fluorobenzoic acid or its ester) with 3,5-dimethoxyphenylboronic acid. While powerful, the success of this reaction is highly dependent on a synergistic interplay between the catalyst, ligand, base, and solvent.[1] Low yields are often not due to a single failure but a combination of suboptimal parameters. This guide will help you systematically deconstruct and optimize the reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation. Where should I start troubleshooting? A1: A complete lack of product typically points to a critical failure in one of the core components of the catalytic cycle.

  • Inactive Catalyst: The most common culprit is the deactivation of the Pd(0) catalyst. Ensure your reaction vessel was purged of oxygen and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the cycle. Also, verify the quality and age of your palladium precatalyst.

  • Failed Oxidative Addition: The reaction between the aryl halide and the Pd(0) catalyst is the rate-determining step.[2] If you are using an aryl chloride, the reaction will be significantly slower than with a bromide or iodide. Consider using a more reactive aryl halide or a more electron-rich, specialized ligand (e.g., a Buchwald-type ligand) to facilitate this step.

  • Incorrect Base: The base is essential for activating the boronic acid for the transmetallation step.[3] Ensure you have added the correct base at the proper stoichiometry (typically 2-3 equivalents).

Q2: My yield is low (<30%), and I see a lot of unreacted starting material. What's the likely cause? A2: This indicates an incomplete or stalled reaction.

  • Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) can often restart it.

  • Insufficient Catalyst/Ligand: While higher catalyst loading increases costs, a loading that is too low (<0.5 mol%) may result in incomplete conversion, especially if some catalyst deactivation occurs. Ensure the Pd:Ligand ratio is appropriate (typically 1:1 to 1:2) to protect the palladium center.

  • Poor Solubility: One or more of your reagents may not be fully dissolved in the chosen solvent system, limiting their availability to react. Consider a different solvent or solvent mixture (e.g., Dioxane/water, Toluene/water, or DMF).[4][5]

Q3: I've isolated my product, but it's contaminated with a significant amount of 1,3-dimethoxybenzene. Why? A3: The presence of 1,3-dimethoxybenzene is a classic sign of protodeborylation . This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.

  • Cause: This is often caused by excess water or other protic sources in the reaction mixture, sometimes exacerbated by certain bases or prolonged reaction times at high temperatures.

  • Solution: Use anhydrous solvents. Consider using a more stable boronic acid derivative, such as a pinacol ester (3,5-dimethoxyphenylboronic acid pinacol ester), which is significantly more resistant to protodeborylation.[6]

Q4: My main impurity is 2-fluorobenzoic acid. What causes this? A4: This indicates that dehalogenation of your starting material (4-bromo-2-fluorobenzoic acid) is occurring. In this side reaction, the C-Br bond is cleaved and replaced with a C-H bond.

  • Cause: Dehalogenation can be promoted by hydride sources in the reaction mixture.[6] These hydrides can arise from certain solvents (like alcohols) or amine bases under palladium catalysis.

  • Solution: Avoid using amine bases (e.g., triethylamine) if dehalogenation is a problem. Instead, use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure your solvent is not a potential hydride donor.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Yield with Complex Impurity Profile

This scenario often points to competing side reactions or degradation of key reagents. A logical workflow can help diagnose the issue.

G cluster_start cluster_analysis Step 1: Analyze Crude Reaction Mixture (TLC/LC-MS) cluster_diagnosis Step 2: Diagnose Primary Issue cluster_solution Step 3: Implement Corrective Actions start Low Yield Observed analysis Identify components: - Starting Materials (SMs)? - Desired Product? - Side Products? start->analysis incomplete High SMs, Low Product (Incomplete Reaction) analysis->incomplete side_reactions Low SMs, Low Product (Side Reactions Dominate) analysis->side_reactions degradation Complex Mixture, No Clear Product (Reagent Degradation) analysis->degradation action_incomplete Increase Temp/Time Optimize Catalyst/Ligand Improve Solubility incomplete->action_incomplete action_side_reactions Address Deborylation/Dehalogenation Screen Bases/Solvents Ensure Inert Atmosphere side_reactions->action_side_reactions action_degradation Verify Reagent Quality Use Boronic Ester Degas Solvents Rigorously degradation->action_degradation

Causality and Solutions:

  • Reagent Quality & Stability:

    • The Problem: Boronic acids are susceptible to degradation, particularly self-condensation to form boroxines upon standing.[6] This reduces the amount of active reagent available for the coupling.

    • The Validation: Before starting, check the purity of your 3,5-dimethoxyphenylboronic acid by NMR. If it appears degraded, purchase a fresh bottle or consider converting it to a more stable pinacol ester.

    • The Protocol: To prepare the pinacol ester, the boronic acid can be reacted with pinacol in a solvent like toluene or THF, with azeotropic removal of water.

  • Catalyst System Optimization:

    • The Problem: Not all palladium/ligand combinations are equal. The electron-rich 3,5-dimethoxyphenyl group and the potentially deactivating fluoro- and carboxyl- groups on the other partner require a robust catalyst.

    • The Validation: A simple catalyst like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky phosphine ligands (e.g., P(tBu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields by accelerating oxidative addition and preventing catalyst decomposition.[3]

    • The Protocol: Screen a small set of catalysts and ligands. A recommended starting point beyond Pd(PPh₃)₄ is Pd₂(dba)₃ with a ligand like SPhos or P(Cy)₃.[4]

  • Choice of Base and Solvent:

    • The Problem: The base's strength and solubility are critical. A base that is too weak will not form the active boronate species efficiently. A solvent system that doesn't promote solubility or catalyst stability will hinder the reaction.

    • The Validation: If K₂CO₃ in aqueous dioxane is failing, consider switching to a stronger base like K₃PO₄ or a more soluble one like Cs₂CO₃.[4] Carbonate bases generate CO₂, which can create pressure buildup in sealed vessels. Phosphates are often a better choice.

    • The Protocol: Set up parallel reactions to compare K₂CO₃, K₃PO₄, and Cs₂CO₃. Use a solvent system like Dioxane:H₂O (4:1) or Toluene:EtOH:H₂O (4:1:1) to ensure adequate solubility of both the organic and inorganic components.[4]

Problem 2: Difficulty in Product Purification
  • The Problem: The crude product contains starting materials and side products (homo-coupled, deborylated, dehalogenated) with similar polarities, making chromatographic separation difficult.

  • The Validation: The carboxylic acid functionality of the product is a powerful handle for purification.

  • The Protocol (Acid-Base Extraction):

    • After the reaction is complete, quench with water and dilute with an organic solvent like ethyl acetate.

    • Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The desired product, being an acid, will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like homo-coupled products or 1,3-dimethoxybenzene) will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer once more with ethyl acetate to remove any trapped organic impurities.

    • Carefully acidify the aqueous layer to pH ~2 with cold 1M HCl. The desired product will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This procedure can significantly enhance the purity of the final product before any required recrystallization or chromatography.[7][8][9]

Experimental Protocols

Standard Suzuki-Miyaura Protocol (Baseline)

This protocol serves as a standard starting point. Low yields with this method suggest a need for troubleshooting as described above.

ReagentAmount (mmol)EquivalentsM.W.Mass/Volume
4-Bromo-2-fluorobenzoic acid1.01.0219.01219 mg
3,5-Dimethoxyphenylboronic acid1.21.2181.99218 mg
Pd(PPh₃)₄0.030.031155.5635 mg
K₂CO₃3.03.0138.21415 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzoic acid, 3,5-dimethoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add the 1,4-dioxane and degassed water via syringe.

  • Bubble Argon through the stirred solution for 20 minutes to ensure the mixture is deoxygenated.

  • Add the Pd(PPh₃)₄ catalyst. The mixture should turn a darker color.

  • Heat the reaction to 90 °C under Argon and stir for 12-18 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, proceed with workup and purification.

Optimized Protocol for Higher Yield

This protocol incorporates several troubleshooting considerations for a more robust reaction.

ReagentAmount (mmol)EquivalentsM.W.Mass/Volume
4-Bromo-2-fluorobenzoic acid1.01.0219.01219 mg
3,5-DMP-boronic acid pinacol ester1.11.1264.12291 mg
Pd₂(dba)₃0.010.01915.729.2 mg
SPhos0.0220.022410.489.0 mg
K₃PO₄3.03.0212.27637 mg
Toluene---8 mL
Water (degassed)---1 mL

Procedure:

  • Follow steps 1-3 from the standard protocol, using the reagents listed in the optimized table.

  • Add toluene and degassed water via syringe.

  • Bubble Argon through the stirred solution for 20 minutes.

  • In a separate vial under Argon, pre-mix the Pd₂(dba)₃ and SPhos in 1 mL of toluene to form the active catalyst complex, then add this to the main reaction flask.

  • Heat the reaction to 100 °C under Argon and stir for 4-8 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, proceed with the acid-base extraction workup as described in the purification section.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Each step has unique requirements that, if unmet, can stall the entire process.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cycle_start [label="Ar¹-X + ", shape=none, fillcolor=none, fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\n(Rate-Limiting Step)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetallation [label="Transmetallation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; boronate [label="Ar²-B(OR)₃⁻", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd2_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Desired Product)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [style=invis]; // Helper for positioning cycle_start -> pd0 [style=invis];

edge [penwidth=1.5, color="#5F6368"]; pd0 -> pd2_complex [label=" Ar¹-X"]; pd2_complex -> pd2_biaryl [label=" Ar²-B(OR)₃⁻\n(from Boronic Acid + Base)"]; pd2_biaryl -> product; product -> pd0 [label=" Catalyst\nRegeneration"];

// Invisible edges for labels subgraph { rank=same; edge[style=invis]; node[style=invis, shape=plaintext]; l_oa [label="Oxidative\nAddition"]; l_tm [label="Trans-\nmetallation"]; l_re [label="Reductive\nElimination"]; pd0 -> l_oa -> pd2_complex -> l_tm -> pd2_biaryl -> l_re -> product; } } dot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich 2-Fluorobenzoic Acid Derivatives

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving challenging electron-rich 2-fluorobenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving challenging electron-rich 2-fluorobenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the unique hurdles presented by this substrate class. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Challenge: A Trifecta of Steric and Electronic Hurdles

Electron-rich 2-fluorobenzoic acids represent a particularly challenging substrate class for Suzuki-Miyaura cross-coupling due to a convergence of unfavorable factors:

  • The Inert C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making oxidative addition to the palladium(0) catalyst the rate-limiting step and often requiring harsh reaction conditions.[1][2]

  • Electron-Richness: The presence of electron-donating groups on the aromatic ring further disfavors oxidative addition by increasing the electron density on the carbon atom of the C-F bond.[1][2]

  • The Ortho-Carboxylic Acid Group: This substituent introduces significant steric hindrance around the reaction center. Furthermore, it can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition or alternative reaction pathways. The acidity of the carboxylic acid also necessitates careful selection of the base to avoid unwanted side reactions.

This guide will provide a structured approach to troubleshooting and optimizing these reactions, transforming low-yielding experiments into successful synthetic outcomes.

Troubleshooting Guide: From Frustration to Fruition

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with electron-rich 2-fluorobenzoic acid derivatives.

Q1: My reaction shows little to no conversion of the starting 2-fluorobenzoic acid derivative. What are the primary factors to investigate?

A1: Low or no conversion is the most frequent issue and typically points to a failure in the oxidative addition step. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection are Paramount:

  • The "Usual Suspects" May Not Suffice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-F bond.

  • Embrace Bulky, Electron-Rich Ligands: The key to activating electron-rich aryl fluorides is to use a highly electron-donating and sterically demanding phosphine ligand. This enhances the electron density on the palladium center, promoting oxidative addition.[1]

    • Recommended Ligands: Consider Buchwald-type biarylphosphine ligands such as RuPhos , SPhos , or XPhos . These have demonstrated success in coupling sterically hindered and electron-rich aryl chlorides and can be effective for fluorides.[3][4]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr or IMes are also excellent choices due to their strong sigma-donating ability, which can stabilize the electron-rich palladium center required for C-F activation.[5]

2. Re-evaluate Your Palladium Precursor:

  • While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, ensure they are of high purity. The choice of precursor is often less critical than the ligand, but consistency is key.

3. The Base is More Than Just a Proton Scavenger:

  • The base plays a crucial role in activating the boronic acid for transmetalation.[5]

  • For substrates bearing an acidic proton (like our carboxylic acid), a careful choice is necessary to avoid acid-base side reactions.

  • Recommended Bases: Strong, non-nucleophilic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): An excellent choice for these substrates, as it is effective in promoting the reaction while being compatible with many functional groups.[6]

    • Cesium Carbonate (Cs₂CO₃): Another strong base that often gives good results.

    • Potassium Fluoride (KF): Can be effective, particularly when base-sensitive functional groups are present, as it activates the boronic acid without significantly increasing the basicity of the medium.[5]

Troubleshooting Flowchart for Low Conversion

low_conversion start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst base Optimize Base start->base solvent Check Solvent start->solvent temp Increase Temperature start->temp ligand Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, SPhos, NHCs) catalyst->ligand Ineffective Oxidative Addition base_choice Use K₃PO₄ or Cs₂CO₃ base->base_choice Poor Boronic Acid Activation solvent_choice Use Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, THF) solvent->solvent_choice Poor Solubility or Side Reactions temp_action Incrementally raise to 80-120 °C temp->temp_action Insufficient Energy for C-F Activation

Caption: A decision-making flowchart for troubleshooting low conversion in Suzuki coupling of 2-fluorobenzoic acids.

Q2: I am observing significant formation of a byproduct that appears to be my starting material without the fluorine atom (protodefluorination). How can I mitigate this?

A2: Protodefluorination is a common side reaction with electron-rich aryl halides, where the halogen is replaced by a hydrogen atom. This occurs when the oxidative addition intermediate reacts with a proton source before transmetalation can take place.

Strategies to Minimize Protodefluorination:

  • Strictly Anhydrous Conditions: Water is a common proton source. Ensure your solvent and reagents are thoroughly dried. Use of anhydrous solvents like dioxane, toluene, or THF is recommended.

  • Base Selection: While strong bases are needed, some can promote protodefluorination. If this is a persistent issue with hydroxides or alkoxides, switching to anhydrous K₃PO₄ or Cs₂CO₃ is advisable.

  • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to favor the transmetalation pathway over competing side reactions.

  • Ligand Choice: Bulky ligands that accelerate the catalytic cycle can also help to outcompete the protodefluorination pathway.

Q3: My reaction is producing a significant amount of the decarboxylated product. What causes this and how can I prevent it?

A3: Decarboxylation is a known side reaction for benzoic acids, particularly at elevated temperatures.[7] The presence of the palladium catalyst can sometimes facilitate this process.

Strategies to Prevent Decarboxylation:

  • Lower the Reaction Temperature: This is the most direct way to address thermal decarboxylation. If C-F activation requires high temperatures, a more active catalyst system that operates under milder conditions is the best solution.

  • Protect the Carboxylic Acid: If decarboxylation is unavoidable under the required coupling conditions, consider protecting the carboxylic acid as a methyl or ethyl ester. The ester can be hydrolyzed post-coupling. However, be aware that this adds extra steps to your synthesis.

  • Decarbonylative Coupling as an Alternative: In some cases, a decarbonylative Suzuki coupling, where the carboxylic acid itself acts as the leaving group, can be a viable synthetic route.[8][9] This pathway should be considered if the desired product is the biaryl without the carboxyl group.

Frequently Asked Questions (FAQs)

Q: Should I use a boronic acid or a boronate ester?

A: Both can be effective. Boronic acids are generally more reactive, but can be prone to decomposition. Boronate esters (e.g., pinacol esters) are more stable and are often used for sensitive or complex substrates. For challenging couplings, the higher reactivity of the boronic acid may be beneficial.

Q: What is the optimal catalyst loading?

A: For challenging substrates, a higher catalyst loading (1-5 mol%) may be necessary to achieve good conversion. However, always start with a lower loading (e.g., 1-2 mol%) and increase if necessary, as higher loadings can sometimes lead to more side products.

Q: How important is degassing the reaction mixture?

A: Very important. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation. It is crucial to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Optimized Protocol for a Challenging Suzuki Coupling

This protocol is a starting point for the Suzuki coupling of an electron-rich 2-fluorobenzoic acid with an arylboronic acid.

Materials:

  • Electron-rich 2-fluorobenzoic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, anhydrous)

  • Anhydrous dioxane (to make a 0.1 M solution with respect to the aryl fluoride)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-fluorobenzoic acid derivative, arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

experimental_workflow A 1. Add Solids to Schlenk Flask (Aryl fluoride, Boronic Acid, Catalyst, Ligand, Base) B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir (e.g., 100 °C) C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: Step-by-step experimental workflow for the optimized Suzuki coupling protocol.

Data Summary: Recommended Reaction Conditions

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.
Ligand RuPhos, SPhos, or IPrBulky, electron-rich ligands are essential for activating the C-F bond.[1][4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that efficiently activate the boronic acid.[6]
Solvent Anhydrous Dioxane or TolueneAprotic solvents that are stable at high temperatures and minimize protic side reactions.
Temperature 80-120 °CHigher temperatures are often required for C-F bond activation.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligands.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3634–3639. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Dai, Q., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3954–3957. [Link]

  • Garg, N. K., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 8(11), 10671–10676. [Link]

  • Chen, G., et al. (2010). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Journal of the American Chemical Society, 132(26), 8904–8906. [Link]

  • Assaleh, F. H., et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate. Retrieved from [Link]

  • Rafiee, E., & Kahrizi, M. (2016). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Retrieved from [Link]

  • Niu, J., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 25(17), 3943. [Link]

  • Yoshimi, Y., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4815–4825. [Link]

  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]

  • O'Brien, C. J., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 13(31), 8444–8453. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(1), 133–136. [Link]

  • Watson, D. A., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(49), 19602–19605. [Link]

  • Wang, J., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal, 26(56), 12798–12802. [Link]

  • Schafer, M., et al. (2007). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 26(23), 5638–5648. [Link]

  • Campeau, L.-C., et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications, 5, 5555. [Link]

  • Glorius, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23512–23517. [Link]

  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]

  • Glorius, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23512–23517. [Link]

  • Iovu, M. C., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(22), 6895. [Link]

Sources

Troubleshooting

Common side products in the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Technical Support Center: Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid A Guide to Troubleshooting Common Side Products Prepared by a Senior Application Scientist, this guide provides in-depth technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

A Guide to Troubleshooting Common Side Products

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. Our focus is on diagnosing and mitigating the formation of common impurities through a mechanistic understanding of the underlying side reactions.

The synthesis of this biaryl compound is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While robust, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This guide addresses the most prevalent issues in a practical, question-and-answer format.

Core Reaction Scheme:

The target molecule is synthesized by coupling an aryl halide with an organoboron species, typically under basic conditions with a palladium catalyst.[2][3]

  • Aryl Halide: 4-Bromo-2-fluorobenzoic acid (or its corresponding ester).

  • Organoboron Reagent: 3,5-Dimethoxyphenylboronic acid.

  • Catalyst System: A source of Palladium(0) and a suitable ligand (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with SPhos).

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]

  • Solvent: Typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[2]

Frequently Asked Questions & Troubleshooting

Issue 1: Formation of a Symmetrical Biphenyl Impurity

Question: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to 3,3',5,5'-tetramethoxybiphenyl. What is this byproduct, and how can I prevent its formation?

Answer: This impurity is a homocoupling product of your boronic acid starting material. This side reaction involves the coupling of two molecules of 3,5-dimethoxyphenylboronic acid.

Homocoupling is primarily driven by two factors: the presence of molecular oxygen and the use of Palladium(II) precatalysts.[4][5]

  • Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) to Pd(II), which then promotes the homocoupling of the boronic acid to regenerate Pd(0). This creates a parasitic cycle that consumes your starting material.[4][5]

  • Pd(II) Precatalyst Pathway: If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) state. A common pathway for this reduction is the homocoupling of two boronic acid molecules.[4]

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Before adding the catalyst, thoroughly degas your solvent and the reaction mixture. The "freeze-pump-thaw" method is highly effective, but sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) is also a common and effective practice.[5][6]

  • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can bypass the initial reduction step that often leads to homocoupling.

  • Ligand Choice: Electron-rich and bulky phosphine ligands can stabilize the Pd(0) species and favor the desired cross-coupling pathway over homocoupling.[7]

  • Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main reaction.

cluster_setup Setup cluster_degas Degassing Cycle (Repeat 3x) cluster_final Final Steps A Combine Substrates, Base, and Solvent in Reaction Flask B Freeze Mixture (e.g., Liquid N2) A->B C Apply High Vacuum (Pump) B->C Cycle D Thaw Mixture (Room Temp) C->D Cycle E Backfill with Inert Gas (Ar/N2) D->E Cycle E->B Cycle F Add Catalyst Under Inert Gas E->F After 3 cycles G Heat to Reaction Temperature F->G

Caption: Freeze-Pump-Thaw Degassing Workflow.

Issue 2: Presence of Dehalogenated Starting Material

Question: I am observing a significant amount of 2-fluorobenzoic acid in my crude product mixture. Why is my 4-bromo-2-fluorobenzoic acid being reduced?

Answer: You are observing a dehalogenation (or hydrodehalogenation) side reaction. This process replaces the halogen atom (bromine, in this case) on your aryl halide with a hydrogen atom.

Dehalogenation occurs after the initial oxidative addition step in the catalytic cycle. The resulting Aryl-Pd(II)-Halide intermediate can react with a hydride source in the reaction mixture. Subsequent reductive elimination releases the dehalogenated product and regenerates the Pd(0) catalyst.[4][8]

Common hydride sources include:

  • Solvents: Alcohols (like methanol or ethanol) or even trace water can act as hydride donors.[4][9]

  • Bases: Certain bases or their byproducts can provide a hydride.

  • Additives: Formate salts, sometimes used as reductants, are potent hydride sources.

  • Solvent Selection: If possible, use anhydrous aprotic solvents like dioxane, THF, or toluene. If an alcohol or water is necessary for solubility, use the minimum amount required.

  • Choice of Base: Use a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally safe choices. Avoid bases that could potentially generate hydrides.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under a strictly inert atmosphere to minimize water content, which can be a hydrogen source.[9]

  • Ligand Effects: The choice of phosphine ligand can influence the relative rates of reductive elimination versus dehalogenation. Experimenting with different ligands may be beneficial.[9]

Issue 3: Formation of 1,3-Dimethoxybenzene

Question: My analysis shows the presence of 1,3-dimethoxybenzene. What is the source of this impurity?

Answer: This impurity is the result of protodeborylation , a side reaction where the C-B bond of the 3,5-dimethoxyphenylboronic acid is cleaved and replaced with a C-H bond from a proton source.

Boronic acids are susceptible to hydrolysis, especially under the aqueous basic conditions often used in Suzuki couplings.[4] This reaction can occur thermally or be catalyzed by the palladium complex. The presence of water and a base facilitates the replacement of the boronic acid group with a hydroxyl group, which then tautomerizes and protonates to yield the corresponding arene.

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are often more stable towards hydrolysis than the corresponding boronic acids.[4][10] While they may react more slowly, their increased stability can prevent decomposition and improve overall yield. Some studies suggest boronic esters can transmetalate directly without prior hydrolysis.[10]

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Minimize Water: Use the minimum amount of water necessary to dissolve the base and facilitate the reaction.

  • Base Selection: A milder base may reduce the rate of protodeborylation. However, the base must be strong enough to activate the boronic acid for transmetalation.[11]

ArylHalide 4-Bromo-2-fluorobenzoic acid (Ar-X) Product Target Product (Ar-Ar') ArylHalide->Product Suzuki Coupling Dehalogenation Dehalogenation Product (Ar-H) ArylHalide->Dehalogenation Hydride Source BoronicAcid 3,5-Dimethoxyphenylboronic acid (Ar'-B(OH)2) BoronicAcid->Product Suzuki Coupling Homocoupling Homocoupling Product (Ar'-Ar') BoronicAcid->Homocoupling O2 / Pd(II) Protodeborylation Protodeborylation Product (Ar'-H) BoronicAcid->Protodeborylation H2O / Heat Pd0 Pd(0) Catalyst

Caption: Competing reaction pathways in the Suzuki coupling.

Summary of Troubleshooting Strategies

Side Product Chemical Name Primary Cause(s) Recommended Solutions
Homocoupling 3,3',5,5'-TetramethoxybiphenylPresence of O₂; Pd(II) precatalysts1. Rigorously degas the reaction mixture. 2. Use a Pd(0) catalyst source. 3. Run under a strict inert atmosphere.
Dehalogenation 2-Fluorobenzoic acidHydride sources (e.g., alcohol solvents, water)1. Use anhydrous, aprotic solvents (Dioxane, Toluene). 2. Ensure all reagents are dry. 3. Use non-hydridic bases (e.g., K₂CO₃, K₃PO₄).
Protodeborylation 1,3-DimethoxybenzeneHydrolysis of boronic acid (water, heat, base)1. Use a more stable boronic ester (e.g., pinacol ester). 2. Minimize reaction temperature and time. 3. Use the minimum required amount of water.

Optimized Protocol for Synthesis

This protocol is designed to minimize the formation of the aforementioned side products.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid, 3,5-dimethoxyphenylboronic acid, and anhydrous K₂CO₃.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio of dioxane to water) via syringe.

  • Sparge the resulting suspension with argon or nitrogen for an additional 20 minutes while stirring.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Replace the septum with a reflux condenser (under inert gas).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16986–16997. [Link]

  • Xu, L., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(10), 1472–1481. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Welcome to the technical support guide for the purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid via recrystallization. This document provides a structured, in-depth guide for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid via recrystallization. This document provides a structured, in-depth guide for researchers, scientists, and drug development professionals to effectively select a solvent system and troubleshoot common issues encountered during the purification of this compound.

The unique structure of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, which contains a polar carboxylic acid group, a lipophilic biphenyl core, two ether linkages, and a fluorine atom, presents a specific challenge for solvent selection. This guide is designed to explain the causality behind experimental choices, ensuring a logical and successful approach to obtaining a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

An ideal solvent for recrystallizing any compound, including 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, must meet several key criteria. The goal is to find a solvent where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1]

Core Principles for Solvent Selection:

  • Solubility Gradient: The compound should be sparingly soluble at room temperature but dissolve completely in a minimal amount of the boiling solvent. This temperature-dependent solubility is the driving force for crystallization upon cooling.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the compound.[1] Given the carboxylic acid functionality, reactive solvents like amines should be avoided unless a salt formation is intended.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid to prevent the compound from "oiling out" instead of crystallizing.[2][3]

Based on the structure of our target molecule—a moderately polar aromatic carboxylic acid—we can predict its solubility behavior. The carboxylic acid group can participate in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The large, non-polar dimethoxyphenyl-fluorophenyl backbone suggests solubility in less polar organic solvents. This duality often makes a single perfect solvent elusive, pointing towards the utility of mixed-solvent systems.

Q2: How should I systematically screen for a suitable single solvent?

A systematic, small-scale approach is the most efficient way to identify a suitable solvent without wasting a significant amount of your crude product.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place a small amount of the crude 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (approx. 20-30 mg) into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.

  • Heating Test: If the compound does not dissolve at room temperature, heat the test tube gently in a sand bath or on a hot plate. Add the same solvent dropwise until the solid just dissolves. Be sure to use the minimum amount of hot solvent.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try inducing it by scratching the inside of the test tube with a glass rod.[2][4]

  • Ice Bath Test: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[2]

  • Evaluation: A good solvent is one that dissolves the compound when hot but yields a large quantity of crystalline solid upon cooling.

Data Summary: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale for ScreeningPredicted Outcome
Water100HighPoor solvent for the non-polar backbone, but may work in a mixed system.Low solubility even when hot.
Ethanol78HighGood potential. The -OH group interacts with the carboxylic acid, and the ethyl group interacts with the aromatic rings.[5]Likely to be a good solvent. May be too soluble for high yield.
Isopropanol82Medium-HighSimilar to ethanol but slightly less polar. May offer a better solubility gradient.Good candidate.
Acetone56Medium-HighAprotic polar solvent. Can dissolve a wide range of compounds.Potentially too soluble at room temperature.
Ethyl Acetate77MediumA common recrystallization solvent for moderately polar compounds.[6]Good candidate.
Toluene111LowInteracts well with the aromatic rings. May not be polar enough to dissolve the carboxylic acid moiety.Likely requires a co-solvent.
Hexane69Very LowA non-polar solvent. Will likely be a poor solvent.[6]Insoluble. Excellent as an "anti-solvent" in a mixed system.

Advanced Techniques & Troubleshooting

Q3: My compound is either too soluble or insoluble in all the single solvents I tried. What is the next step?

This is a very common scenario and is the primary reason for using a mixed-solvent system, also known as a solvent-antisolvent recrystallization.[7][8] The strategy is to pair a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.

G start Crude 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid screen Screen Single Solvents (Protocol 1) start->screen decision Ideal Solvent Found? screen->decision single_recryst Perform Single-Solvent Recrystallization decision->single_recryst  Yes select_pair Select Miscible 'Good'/'Poor' Solvent Pair (e.g., Ethanol/Water, Toluene/Hexane) decision->select_pair No   end_product Pure Crystals single_recryst->end_product mixed_recryst Perform Mixed-Solvent Recrystallization (Protocol 2) select_pair->mixed_recryst mixed_recryst->end_product

Protocol 2: Recrystallization Using a Mixed-Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy or turbid.[7][8] This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the compound is fully dissolved at the boiling point, preventing premature precipitation.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold mixed-solvent system (in the same ratio) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Q4: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[2] This is often due to one of the following reasons:

  • The boiling point of the solvent is higher than the melting point of the compound.

  • The solution is too concentrated, causing the compound to precipitate out of solution above its melting point.

  • The presence of significant impurities is depressing the melting point of the crude material.[3]

Troubleshooting "Oiling Out":

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more of the hot solvent to dilute the solution and try cooling again.[3]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. After re-dissolving the oil, allow the solution to cool further than before, then vigorously scratch the flask with a glass rod to provide a nucleation site.

  • Change Solvents: The chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system. For instance, if using an ethanol/water mixture, try increasing the proportion of ethanol.

G start Dissolve crude solid in minimum hot 'good' solvent add_poor Add hot 'poor' solvent dropwise start->add_poor check_turbid Solution Turbid? add_poor->check_turbid check_turbid->add_poor No   clarify Add a few drops of hot 'good' solvent to clarify check_turbid->clarify  Yes cool Cool slowly to room temperature clarify->cool ice_bath Place in ice bath to maximize yield cool->ice_bath isolate Isolate crystals via vacuum filtration ice_bath->isolate end_product Pure Crystalline Product isolate->end_product

Q5: Crystal formation is very slow or doesn't happen at all. What should I do?

This is typically caused by either using too much solvent or the solution becoming supersaturated.[3]

Troubleshooting Failed Crystallization:

  • Too Much Solvent: If the solution remains clear even after cooling in an ice bath, you have likely used too much solvent. Gently boil off a portion of the solvent to re-concentrate the solution and attempt to cool it again.[4]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. This can be overcome by:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal nucleation.[4]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[1][4] If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, leaving a thin film of solid to use as a seed.[4]

By methodically applying these principles and protocols, you can develop a robust and effective recrystallization procedure for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, leading to a product of high purity suitable for downstream applications.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-3',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Troubleshooting

Identifying and removing impurities from 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

An Expert Guide to the Purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals working with 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. As a key intermediate in various synthetic pathways, its purity is paramount. This document, structured as a series of questions and answers, addresses common challenges encountered during its purification, offering expert insights and detailed protocols to ensure the highest quality of your final product.

This section tackles specific experimental issues, providing a logical path from problem identification to resolution.

Q1: My initial analysis (TLC, HPLC, LC-MS) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: The presence of multiple signals indicates a mixture of compounds. In a typical synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction, several classes of impurities are predictable. Understanding their origin is the first step toward targeted removal.

The primary sources of impurities include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts.[1] The most common synthetic route involves coupling a boronic acid derivative with an aryl halide.

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific Example(s)OriginWhy it Forms
Starting Materials 4-Bromo-2-fluorobenzoic acid, 3,5-Dimethoxyphenylboronic acidIncomplete reactionSub-optimal reaction conditions (temperature, time, stoichiometry) can lead to unconsumed reactants.
Homocoupling Products 4,4'-Difluoro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, 3,3',5,5'-Tetramethoxy-1,1'-biphenylSide reaction of the Suzuki couplingPalladium(II) species in the catalytic cycle can promote the coupling of two boronic acid molecules.[2] This is often exacerbated by the presence of oxygen.[3]
Protodeboronation Product 1,3-DimethoxybenzeneSide reaction of the boronic acidThe boronic acid can react with water or other protic sources in the reaction mixture, replacing the boronic acid group with a hydrogen atom.
Catalyst Residues Palladium (elemental or complexed), Phosphine ligands (e.g., triphenylphosphine oxide)Incomplete removal during workupPalladium catalysts and their ligands can be difficult to remove, often remaining as trace metal or organic impurities.[4]

A logical workflow is essential for systematically identifying these unknown peaks.

G start Crude Product with Multiple HPLC/LC-MS Peaks lcms Analyze by LC-MS to obtain m/z values start->lcms compare_sm Compare m/z with Starting Materials lcms->compare_sm Match Found? compare_byprod Compare m/z with Predicted By-products (Homocoupling, etc.) lcms->compare_byprod No Match? nmr Acquire ¹H and ¹⁹F NMR of Crude Mixture compare_sm->nmr compare_byprod->nmr integrate Integrate Peaks to Estimate Relative Ratios nmr->integrate purify Proceed to Purification Strategy integrate->purify G start Crude Product (Post-Workup) acid_base Perform Acid-Base Extraction (Protocol 1) start->acid_base check_purity1 Check Purity (HPLC > 98%?) acid_base->check_purity1 recrystallize Recrystallize (Protocol 2) check_purity1->recrystallize Yes check_purity2 Check Purity (HPLC > 99.5%?) recrystallize->check_purity2 chromatography Perform Column Chromatography (Protocol 3) check_purity2->chromatography No final_product High Purity Product (>99.5%) check_purity2->final_product Yes chromatography->final_product check_p check_p nutty1 nutty1 nutty1->chromatography No

Sources

Optimization

Technical Support Center: Advanced Interpretation of Polysubstituted Aromatic NMR Spectra

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter the often-dauntin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter the often-daunting task of interpreting complex NMR spectra of polysubstituted aromatic compounds. Here, we move beyond textbook examples to address real-world challenges, providing not just solutions but the underlying scientific principles to empower your structural elucidation workflows.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

Before delving into troubleshooting, a firm grasp of the fundamentals is essential. This section addresses the most common questions regarding the NMR spectroscopy of aromatic systems.

Q1: What are the characteristic chemical shift regions for aromatic compounds in ¹H and ¹³C NMR?

A1: Aromatic protons and carbons resonate in distinct regions of their respective NMR spectra, primarily due to the "ring current" effect.[1] The circulating pi electrons in the aromatic ring generate their own magnetic field, which strongly deshields the protons on the exterior of the ring, shifting their signals downfield.[1]

  • ¹H NMR: Protons directly attached to an aromatic ring (aryl protons) typically appear in the 6.5 - 8.5 ppm range.[2][3] Protons on a carbon adjacent to the ring (benzylic protons) are found further upfield, generally between 2.0 - 3.0 ppm .[1]

  • ¹³C NMR: Aromatic carbons resonate between 110 - 150 ppm .[1][3][4] This region can overlap with that of non-aromatic alkene carbons, so the presence of signals here is not definitive proof of aromaticity on its own.[1]

Q2: How do different substituents on the benzene ring affect the chemical shifts of the remaining protons?

A2: Substituents profoundly influence the electron density of the aromatic ring, which in turn alters the chemical shifts of the ring protons. This effect is key to determining the substitution pattern.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ donate electron density into the ring, primarily at the ortho and para positions. This increased electron density "shields" the protons at these positions, causing their signals to shift upfield (to a lower ppm value) relative to benzene's signal at ~7.3 ppm.[5][6]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R pull electron density out of the ring. This deshields the protons, particularly at the ortho and para positions, causing their signals to shift downfield (to a higher ppm value).[6]

The table below summarizes the expected shifts.

Substituent TypeEffect on RingPositions Most AffectedDirection of ¹H Shift
Electron-Donating (e.g., -OCH₃, -NH₂) Shieldingortho, paraUpfield (e.g., < 7.3 ppm)
Electron-Withdrawing (e.g., -NO₂, -C(O)H) Deshieldingortho, paraDownfield (e.g., > 7.3 ppm)
Q3: What are the typical coupling constant (J-values) for aromatic protons?

A3: The magnitude of the coupling constant (J) between two protons depends on the number of bonds separating them. In aromatic systems, these values are highly diagnostic for determining substitution patterns.[5]

  • Ortho-coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). This is the largest coupling, typically 7-10 Hz .[5]

  • Meta-coupling (⁴J): Coupling between protons separated by two carbons (4 bonds apart). This is significantly smaller, usually 2-3 Hz .[5]

  • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (5 bonds apart). This coupling is often very small or zero (0-1 Hz ) and is frequently not resolved in standard 1D spectra.[7][8]

These distinct values are the cornerstone of assigning proton positions. A proton with a large coupling (~8 Hz) must have an adjacent proton, while a proton showing only smaller couplings (~2 Hz) likely has only meta neighbors.

Part 2: Troubleshooting Guide for Common Spectral Issues

This section provides solutions to specific problems encountered during the acquisition and interpretation of aromatic NMR spectra.

Issue 1: My aromatic signals are overlapping into a broad, unresolved multiplet.

This is one of the most frequent challenges, especially with polysubstituted rings where chemical shifts are similar.

Possible Cause 1: Insufficient Magnetic Field Strength.

  • Explanation: The separation of signals (in Hz) is directly proportional to the spectrometer's field strength. At lower fields, the chemical shift difference (Δν) between two protons may be similar in magnitude to their coupling constant (J), leading to complex, "second-order" spectra that are difficult to interpret.

  • Solution: If available, re-acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This will increase the signal dispersion, often resolving the multiplet into analyzable patterns.

Possible Cause 2: Choice of NMR Solvent.

  • Explanation: The NMR solvent is not an inert bystander. Aromatic solvents, in particular, can induce significant changes in the chemical shifts of solute protons due to anisotropic effects.[9][10] This phenomenon can be exploited to "unlock" overlapping signals.

  • Solution: Re-run the sample in a different deuterated solvent. If the original spectrum was in CDCl₃, try benzene-d₆. The aromatic solvent will interact with your molecule, often improving signal dispersion dramatically.[10][11]

Protocol: Solvent Test for Improved Resolution

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator.

  • Re-dissolution: Dissolve the residue in benzene-d₆.

  • Acquisition: Acquire a new ¹H NMR spectrum under the same experimental conditions.

  • Comparison: Compare the aromatic regions of the two spectra. The relative positions of the signals will likely have changed, potentially resolving the overlap.

Issue 2: The peaks in my aromatic region are broad and poorly defined.

Possible Cause 1: Sample Concentration.

  • Explanation: A sample that is too concentrated can lead to high viscosity and intermolecular interactions, both of which result in peak broadening.[11][12] Conversely, a very dilute sample will have a poor signal-to-noise ratio.

  • Solution: Optimize the sample concentration. For a typical small molecule (~500 g/mol ), a concentration of 5-10 mg in 0.6 mL of solvent is a good starting point. If peaks are broad, dilute the sample and re-acquire.

Possible Cause 2: Poor Shimming.

  • Explanation: Shimming is the process of homogenizing the magnetic field across the sample volume. Imperfect shimming is a very common cause of broad, asymmetric peaks.

  • Solution: Ensure the spectrometer is properly shimmed before acquisition. If you are using an automated system, consider performing a manual shim on your specific sample, especially if it is non-standard.

Possible Cause 3: Presence of Paramagnetic Impurities.

  • Explanation: Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening.

  • Solution: If paramagnetism is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube for several minutes before capping.

Issue 3: I see a classic "pair of doublets" for a para-substituted ring, but the peaks aren't perfect doublets.

A3: This is an excellent observation. A para-disubstituted ring is often described as giving a simple AA'BB' system that looks like two doublets.[2][4] However, this is a simplification. The system is more accurately described as AA'XX'.[8]

  • The "Why": While the large ortho-coupling (³J) dominates the appearance, each proton is also subject to smaller meta- and para-couplings with the other protons. These additional, often unresolved, couplings lead to the "roofing" effect (inner peaks are taller than outer peaks) and can add complexity to the internal structure of the "doublets."

  • Best Practice: It is acceptable for routine analysis to describe the pattern as an "apparent doublet" (app d).[8] For publication or detailed analysis, acknowledging the second-order nature of the spin system is more rigorous. You can report the J-value as the distance between the two most intense lines, noting that it approximates the ortho-coupling constant.[8]

Part 3: Advanced Spectroscopic Strategies

When 1D ¹H NMR is insufficient, a suite of 2D NMR experiments is required for unambiguous assignment.

Strategy 1: Assigning Protons and their Attached Carbons using COSY and HSQC.

This two-step process is the foundation of modern structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled to each other. A cross-peak between two signals in the COSY spectrum indicates that those two protons are coupled (typically 2-3 bonds apart). This is invaluable for tracing out the connectivity of protons around the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct C-H bond correlation.

Workflow: COSY/HSQC Analysis of an Aromatic System

G A Acquire 1D ¹H Spectrum B Identify Aromatic Proton Signals (e.g., H-A, H-B, H-C) A->B C Acquire 2D COSY Spectrum B->C F Acquire 2D HSQC Spectrum B->F D Identify Cross-Peaks (e.g., H-A correlates with H-B) C->D E Establish Proton Connectivity (H-A is adjacent to H-B) D->E I Complete Ring Assignment E->I G Identify C-H Correlations (e.g., H-A correlates with C-1) F->G H Assign Protons to their Carbons (H-A is on C-1, H-B is on C-2, etc.) G->H H->I

Caption: Workflow for ¹H and ¹³C assignment using COSY and HSQC.

Strategy 2: Differentiating Isomers and Mapping Long-Range Connectivity with HMBC and NOESY.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. It is crucial for identifying the connections between substituents and the aromatic ring and for piecing together the full carbon skeleton. For example, a benzylic proton on a substituent will show an HMBC correlation to the aromatic carbon it is attached to (a 2-bond correlation) and the two adjacent aromatic carbons (3-bond correlations).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space phenomenon, not through-bond.[13] A NOESY cross-peak appears between protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are J-coupled. This is exceptionally powerful for:

    • Confirming the relative positions of substituents. A proton on a substituent will show a NOE to the ortho protons on the aromatic ring.

    • Differentiating between isomers where through-bond connectivity is identical.

Decision Tree: Choosing the Right 2D Experiment

G Start Need to assign structure of polysubstituted aromatic compound Q1 What is the question? Start->Q1 A1 Which protons are coupled? Q1->A1 J-coupling A2 Which carbon is attached to which proton? Q1->A2 ¹J-CH A3 What are the long-range C-H connections? Q1->A3 ²⁻³J-CH A4 Which groups are close in space? Q1->A4 Through-space Exp1 Run COSY A1->Exp1 Exp2 Run HSQC A2->Exp2 Exp3 Run HMBC A3->Exp3 Exp4 Run NOESY/ROESY A4->Exp4

Caption: Decision tree for selecting advanced NMR experiments.

References
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Organic Chemistry at CU Boulder. [Link]

  • JoVE. (2025). NMR Spectroscopy of Aromatic Compounds. [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. [Link]

  • The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • Journal of Chemical Education. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [Link]

  • Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Ottawa NMR Facility Blog. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • ResearchGate. (2020). Reference-free NOE NMR analysis. [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

  • KARANS CHEMWORLD. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. [Link]

  • University of Calgary. (n.d.). NOE - Intermediate Organic Chemistry. [Link]

Sources

Troubleshooting

Preventing homocoupling byproducts in Suzuki reactions with 3,5-dimethoxyphenylboronic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with homocoupling byproducts, particularly when using electron-rich substrates like 3,5-dimethoxyphenylboronic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Diagnosis and Correction of Homocoupling

This section addresses the most common and pressing issue: observing significant quantities of the undesired homocoupled biaryl product (e.g., 5,5'-dimethoxy-1,1'-biphenyl).

Question: I am observing a significant amount of homocoupled byproduct from my 3,5-dimethoxyphenylboronic acid. What is causing this and how can I fix it?

Answer:

The formation of a biaryl byproduct from the homocoupling of your boronic acid is a classic problem in Suzuki reactions, especially with electron-rich partners. This side reaction is primarily driven by the presence of palladium(II) species and is often exacerbated by molecular oxygen.[1][2] Let's break down the causes and solutions.

Primary Cause 1: Presence of Palladium(II) and Oxygen

The productive Suzuki catalytic cycle relies on a Pd(0) catalyst.[3] However, if Pd(II) species are present, they can undergo transmetalation with two molecules of the boronic acid. This is followed by reductive elimination to produce the homocoupled dimer and Pd(0).[2] Molecular oxygen is a major culprit as it can oxidize the active Pd(0) catalyst back to Pd(II), creating a catalytic cycle for homocoupling.[1][2]

Solutions:

  • Rigorous Degassing: The single most critical step is the exclusion of oxygen.[4][5] Standard inert gas blanketing is often insufficient to remove dissolved oxygen.

  • Addition of a Mild Reducing Agent: To eliminate residual Pd(II) without disrupting the primary catalytic cycle, a mild reducing agent can be added.[4][6]

Detailed Protocol 1: Enhanced Oxygen Exclusion and Pd(II) Scavenging

This protocol combines aggressive degassing with the use of a mild reducing agent to minimize the concentration of homocoupling-promoting species.

  • Assembly: Assemble your reaction glassware and flame-dry under vacuum. Allow to cool to room temperature under a strong stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add your aryl halide, base (e.g., K₂CO₃), and solvent to the reaction flask.

  • Degassing: Perform a subsurface sparge by bubbling nitrogen or argon directly into the solvent mixture for 30-60 minutes. This is more effective at removing dissolved oxygen than simply purging the headspace.[4][7]

  • Reducing Agent (Optional but Recommended): Add potassium formate (HCO₂K), approximately 10-20 mol% relative to the palladium catalyst.[4]

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Boronic Acid Addition: Finally, add the 3,5-dimethoxyphenylboronic acid. For particularly sensitive reactions, consider adding the boronic acid solution slowly via syringe pump (see FAQ section).

Primary Cause 2: Inefficient Pre-catalyst Activation

Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts.[1] They must first be reduced to Pd(0) to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, producing your byproduct as part of the catalyst activation process.[1][2]

Solutions:

  • Use a Pd(0) Source: Employing a Pd(0) pre-catalyst like Pd(dba)₂ or Pd₂(dba)₃ can mitigate this issue, though they can be less stable.

  • Utilize Modern Pre-catalysts: Advanced pre-catalysts (e.g., Buchwald or PEPPSI-type) are designed for clean and efficient generation of the active Pd(0) species.[2]

  • Pre-heat Before Boronic Acid Addition: Heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can promote the formation of the active Pd(0) catalyst through other pathways, reducing the reliance on homocoupling for activation.[5]

Data Summary: Catalyst Selection
Catalyst TypeCommon ExamplesActivation RequirementHomocoupling Risk
Pd(II) Salts Pd(OAc)₂, PdCl₂In-situ reduction neededHigh
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃Already Pd(0)Lower
Buchwald Precats G2, G3, G4 XPhos/SPhosClean thermal activationLow
PEPPSI Precats PEPPSI-IPr, PEPPSI-IPentReduction needed, but often efficientModerate
Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway that generates byproducts.

Suzuki_vs_Homocoupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar²-B(OH)₂ + Base ArPdAr Ar¹-Pd(II)L₂-Ar² Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Desired Product) RedElim->Product PdII_source Pd(II) Source (e.g., Pd(OAc)₂) Homocoupling_Trans1 First Transmetalation PdII_source->Homocoupling_Trans1 Ar²-B(OH)₂ O2 O₂ O2->PdII_source ArPdOAc Ar²-Pd(II)L₂(OAc) Homocoupling_Trans1->ArPdOAc Homocoupling_Trans2 Second Transmetalation ArPdOAc->Homocoupling_Trans2 Ar²-B(OH)₂ Ar2Pd Ar²-Pd(II)L₂-Ar² Homocoupling_Trans2->Ar2Pd Homocoupling_RedElim Reductive Elimination Ar2Pd->Homocoupling_RedElim Homocoupling_RedElim->Pd0 Generates Active Catalyst (Inefficiently) Byproduct Ar²-Ar² (Homocoupling Byproduct) Homocoupling_RedElim->Byproduct p1->O2 Oxidation

Caption: Competing Suzuki (green/blue) and Homocoupling (red/yellow) pathways.

Frequently Asked Questions (FAQs)

Question: Are electron-rich boronic acids like 3,5-dimethoxyphenylboronic acid more prone to homocoupling?

Answer: Yes. Electron-donating groups, like the two methoxy groups on your reagent, increase the electron density of the aromatic ring. This makes the boronic acid more nucleophilic and thus more reactive in the transmetalation step. While this is good for the desired reaction, it also accelerates the undesired transmetalation with Pd(II) species, leading to a higher propensity for homocoupling compared to electron-deficient or sterically hindered boronic acids.

Question: Can my choice of ligand influence the rate of homocoupling?

Answer: Absolutely. The ligand plays a crucial role in modulating the reactivity of the palladium center.[8] For suppressing homocoupling, the goal is to use a ligand that promotes the desired reductive elimination of the cross-coupled product over any side reactions.

  • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, or RuPhos are often excellent choices.[9] Their steric bulk favors the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Their electron-donating nature accelerates the final reductive elimination step, helping to turn over the catalyst in the productive cycle more quickly and minimize its time available for side reactions.[9]

Question: I've tried everything and still see some byproduct. What advanced strategies can I employ?

Answer: If standard methods are insufficient, you can implement a "slow-release" strategy for the boronic acid.[10] The principle is to keep the instantaneous concentration of the free boronic acid in the reaction mixture very low. Since homocoupling is a second-order reaction with respect to the boronic acid, lowering its concentration disproportionately slows this side reaction compared to the desired first-order transmetalation.

Protocol 2: Slow Addition of Boronic Acid
  • Set up the reaction as described in Protocol 1 (degassing, catalyst addition, etc.), but do not add the boronic acid to the main reaction flask.

  • In a separate, dry, and inerted flask, dissolve the 3,5-dimethoxyphenylboronic acid in a small amount of the degassed reaction solvent.

  • Once the main reaction mixture has reached the target temperature, add the boronic acid solution dropwise over several hours using a syringe pump.

  • Monitor the reaction by TLC or LCMS. You should observe the formation of the product with significantly suppressed formation of the homocoupled dimer. This technique was shown to be critical in the synthesis of the drug lorlatinib.[7]

Question: Could the choice of base or solvent be the problem?

Answer: While not the primary cause, suboptimal base and solvent choices can hinder the main reaction, indirectly making side reactions more competitive.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11][12] A base that is too weak or one that has poor solubility in the reaction medium can slow down the transmetalation step. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and dry.

  • Solvent: The solvent system (e.g., Dioxane/water, Toluene/water, 2-MeTHF) must be able to dissolve the organic partners, the aqueous base, and the palladium complex to some extent. Poor solubility of any component can halt the reaction.[13] For unstable boronic acids, ensuring all partners are sufficiently soluble is key to driving the reaction forward efficiently.[13]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve homocoupling issues in your Suzuki reaction.

Troubleshooting_Workflow start High Homocoupling Detected q_degas Is your degassing protocol rigorous? (e.g., subsurface sparge) start->q_degas a_degas Implement Protocol 1: Subsurface N₂/Ar sparge for 30-60 min. q_degas->a_degas No q_catalyst Are you using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂)? q_degas->q_catalyst Yes a_degas->q_catalyst a_catalyst Switch to a Pd(0) source or a modern pre-catalyst (e.g., Buchwald G3-SPhos). q_catalyst->a_catalyst Yes q_reducing Still seeing homocoupling? q_catalyst->q_reducing No a_catalyst->q_reducing a_reducing Add a mild reducing agent like Potassium Formate (10-20 mol % vs Pd). q_reducing->a_reducing Yes end_node Problem Solved q_reducing->end_node No q_advanced Is the problem persisting? a_reducing->q_advanced a_advanced Implement Protocol 2: Slow addition of the boronic acid via syringe pump. q_advanced->a_advanced Yes q_advanced->end_node No a_advanced->end_node

Caption: A step-by-step workflow for troubleshooting homocoupling.

References

  • Miller, W. D., & Anderson, N. G. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 509–514. [Link]

  • Reddit r/chemhelp discussion on Suzuki coupling byproducts. (2025). This discussion provides a clear explanation of the role of Pd(II) and oxygen in boronic acid homocoupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. This guide details various side reactions, including the mechanism of homocoupling involving Pd(II) species. [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. This page references the critical role of slow boronate ester addition. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Provides a general overview of the catalytic cycle. [Link]

  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Discusses the role of base in activating the boronic acid. [Link]

  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. ResearchGate. Discusses the importance of solvent composition and solubility. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? This discussion highlights the role of oxygen and suggests pre-heating as a practical tip. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Details the multiple roles of the base in the reaction mechanism. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Describes the structural features and benefits of bulky, electron-rich phosphine ligands. [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • PubMed. (n.d.). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]

  • ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

Sources

Optimization

Overcoming poor solubility of reactants in Suzuki coupling for biaryl synthesis

Technical Support Center: Suzuki Coupling Reactions Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions. This center is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions. This center is designed for researchers, chemists, and drug development professionals who encounter challenges with reactant solubility during biaryl synthesis. Poor solubility is a common yet significant hurdle that can lead to sluggish reactions, low yields, and complex purification profiles. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these issues, ensuring your syntheses are efficient and successful.

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you might be facing in the lab. The solutions are based on established principles and practical experience in synthetic organic chemistry.

Q1: My reaction is sluggish, and the yield is disappointingly low. I suspect my aryl halide is not fully dissolved. What are my immediate options?

This is a classic solubility problem. When a reactant, particularly the electrophile, has limited solubility in the reaction medium, the concentration of the substrate available to the palladium catalyst in the solution phase is minimal.[1] This dramatically slows down the rate-determining oxidative addition step of the catalytic cycle.[2]

Initial Steps to Consider:

  • Solvent System Modification: The first and most direct approach is to alter the solvent system. A single solvent is often insufficient.

    • Mixed Solvents: Employing a mixture of solvents can be highly effective. For instance, combining an apolar solvent like toluene (good for dissolving many aryl halides) with a more polar, water-miscible solvent like THF, dioxane, or DMF can create a medium that accommodates both the organic-soluble halide and the water-soluble inorganic base.[3][4] A common starting point is a 3:1 to 10:1 mixture of organic solvent to water.[4]

    • Higher Boiling Point Solvents: If your starting material's solubility increases significantly with temperature, switching to a higher-boiling solvent like xylenes, DMF, or DMAc can be beneficial, allowing the reaction to be run at a higher temperature.[4]

  • Increase Temperature: Within the limits of your solvent's boiling point and the stability of your reactants, increasing the reaction temperature can enhance both solubility and reaction kinetics. However, be mindful that higher temperatures can also accelerate side reactions like protodeboronation of the boronic acid.[5]

  • Vigorous Stirring: Do not underestimate the importance of mechanical agitation. For heterogeneous mixtures, ensuring rapid stirring can increase the surface area of the undissolved solid, improving its rate of dissolution and interaction with the catalyst.[4]

Q2: I've tried various solvent mixtures and higher temperatures, but my large, hydrophobic starting material still won't dissolve. What advanced techniques can I employ?

When standard solvent screening fails, it's time to consider more specialized techniques that address the phase mismatch between your reactants.

Advanced Strategies:

  • Phase-Transfer Catalysis (PTC): This is an excellent strategy for reactions where the nucleophile (boronate salt) is in an aqueous phase and the electrophile is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has both hydrophilic and lipophilic properties.[6] It functions by escorting the boronate anion from the aqueous phase into the organic phase, where it can interact with the palladium catalyst and the aryl halide.[6][7]

  • Micellar Catalysis (Surfactant-Mediated): This "green chemistry" approach involves running the reaction in water with a surfactant. The surfactant molecules self-assemble into micelles, creating hydrophobic "nanoreactors" within the bulk aqueous phase.[8][9] Poorly soluble organic reactants partition into these hydrophobic cores, where their effective concentration is very high, facilitating the catalytic cycle.[8][10][11]

    • Common Surfactants: Commercially available surfactants like TPGS-750-M and Kolliphor EL have proven effective.[12][13]

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical progression for diagnosing and solving solubility problems in your Suzuki coupling reaction.

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Strategies cluster_3 Catalyst & Ligand Optimization cluster_4 Outcome A Low Yield / Sluggish Reaction Visual Observation of Undissolved Reactant B Modify Solvent System (e.g., Toluene/H2O, THF/H2O) A->B Start Here C Increase Reaction Temperature B->C I Successful Coupling: Improved Yield & Reaction Rate B->I Monitor by TLC/LC-MS D Ensure Vigorous Stirring C->D C->I Monitor by TLC/LC-MS E Introduce Phase-Transfer Catalyst (e.g., TBAB) D->E If still problematic D->I Monitor by TLC/LC-MS F Employ Micellar Catalysis (e.g., Surfactant in H2O) E->F E->I Monitor by TLC/LC-MS G Screen Different Ligands (e.g., Buchwald-type) F->G If specialized conditions fail F->I Monitor by TLC/LC-MS H Consider Heterogeneous Catalyst G->H G->I Monitor by TLC/LC-MS H->I Monitor by TLC/LC-MS Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² pd2_boronate->product aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronate_complex [R²-B(OH)₃]⁻ boronic_acid->boronate_complex base Base (e.g., OH⁻) base->boronic_acid boronate_complex->pd2_halide

Sources

Troubleshooting

Post-reaction workup and purification strategies for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

An essential aspect of synthesizing 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a key building block in pharmaceutical development, is the post-reaction workup and purification. This phase is critical for removing unre...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of synthesizing 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a key building block in pharmaceutical development, is the post-reaction workup and purification. This phase is critical for removing unreacted starting materials, catalyst residues, and byproducts to ensure the final compound meets the stringent purity requirements for subsequent applications. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, reflecting insights gained from extensive experience in synthetic and process chemistry.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the workup and purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2]

Question: My final yield is significantly lower than expected after the workup. What are the potential causes and solutions?

Answer: Low recovery can stem from several stages of the workup and purification process. A systematic evaluation is key to identifying the source of product loss.

  • Incomplete Extraction: The primary purification strategy for a carboxylic acid is an acid-base extraction.[3][4] The product is deprotonated with a base (e.g., NaOH, Na₂CO₃) to form a water-soluble carboxylate salt, separating it from neutral organic impurities. If the pH of the aqueous layer is not sufficiently basic (ideally pH > 10), the acid will not be fully deprotonated and will remain in the organic layer, leading to significant loss.

    • Solution: After adding the basic solution, test the pH of the aqueous layer with pH paper or a meter. If necessary, add more base until the desired pH is achieved. For robust separation, perform the basic extraction two to three times and combine the aqueous layers.[5]

  • Premature Precipitation: During the final acidification step (e.g., with 1M HCl) to precipitate the purified carboxylic acid, adding the acid too quickly can lead to the formation of very fine, poorly filterable particles. This can result in product loss during filtration.

    • Solution: Cool the aqueous solution of the carboxylate salt in an ice bath and add the acid dropwise with vigorous stirring. This promotes the formation of larger crystals that are easier to collect.[6] Ensure the final pH is acidic (pH < 4) to fully protonate the carboxylate.

  • Emulsion Formation: Emulsions can form at the organic-aqueous interface during extraction, trapping the product and making separation difficult.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand undisturbed for a longer period. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Question: After purification, my product is a sticky oil or a discolored solid instead of a white crystalline powder. How can I resolve this?

Answer: The physical appearance of the product is a primary indicator of purity. Off-colors or an oily consistency point to residual impurities.

  • Colored Impurities: Residual palladium catalyst or high-molecular-weight organic byproducts can impart a gray, brown, or yellow tint to the final product.

    • Solution 1 (Palladium Removal): Before the acid-base extraction, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a plug of Celite or silica gel.[7][8] This is often sufficient to remove heterogeneous palladium catalysts like Pd/C. For homogeneous catalysts, specialized palladium scavengers may be required.[9]

    • Solution 2 (Decolorization): If the product is still colored after initial purification, perform a recrystallization. Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water, toluene) and add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to form pure crystals.[10] Use charcoal sparingly, as it can also adsorb the desired product.[6]

  • Oily or Gummy Product: This often indicates the presence of impurities that depress the melting point of the final product. Unreacted starting materials or solvent residues are common culprits.

    • Solution: Recrystallization is the most effective method to address this. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, solvent systems like ethanol-water, isopropanol-water, or toluene-heptane are good starting points.[11] Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Question: My NMR/LC-MS analysis shows contamination with starting materials (e.g., 3,5-dimethoxyphenylboronic acid or 4-bromo-2-fluorobenzoic acid). How can I improve their removal?

Answer: The presence of starting materials indicates either an incomplete reaction or an inefficient purification process.

  • Boronic Acid Impurities: Boronic acids and their corresponding esters can be somewhat water-soluble and may be challenging to remove completely.

    • Solution: A "boronic acid wash" can be effective. Before the main basic extraction, wash the organic layer with a mildly basic solution like saturated sodium bicarbonate (NaHCO₃). This can help remove some boronic acid residues. Additionally, boronic acids can sometimes be removed by performing a solvent trituration with a non-polar solvent like hexanes or diethyl ether before recrystallization.

  • Halo-benzoic Acid Impurities: The starting halide (e.g., 4-bromo-2-fluorobenzoic acid) has similar acidic properties to the product, making it difficult to separate by acid-base extraction alone.

    • Solution: If significant amounts of the starting halide remain, the reaction likely did not go to completion. The most effective removal method in this case is purification by column chromatography or a carefully optimized recrystallization. For column chromatography, a silica gel column with a gradient elution of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking, is a common approach.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using an acid-base extraction for purifying 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid? A1: The principle relies on the reversible conversion of the acidic product into its water-soluble salt.[12] The carboxylic acid functional group is acidic and reacts with a base (like NaOH) to form a sodium carboxylate salt. This salt is ionic and highly soluble in the aqueous layer, while neutral organic impurities (like boronic ester byproducts or homo-coupled side products) remain in the organic solvent.[4] After separating the layers, the aqueous layer is re-acidified, converting the salt back into the insoluble carboxylic acid, which precipitates and can be collected in a pure form.

Q2: How do I choose the best solvent for recrystallization? A2: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. It should also not react with the compound and should dissolve impurities well at all temperatures or not at all. A good practice is to test solubility in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water) to find a suitable candidate or a two-solvent system (one in which the compound is soluble and one in which it is not).[10]

Q3: Can I use column chromatography instead of recrystallization? What are the pros and cons? A3: Yes, column chromatography is a powerful purification technique.

  • Pros: It offers excellent separation of compounds with different polarities, making it ideal for removing impurities that are structurally similar to the product and cannot be removed by extraction or recrystallization.[13]

  • Cons: It is more time-consuming, requires larger volumes of solvent, and can lead to lower yields compared to an efficient recrystallization. For carboxylic acids, it can be prone to streaking on the column, which can be mitigated by adding a small amount of acetic or formic acid to the eluent.

Q4: What are common side products in a Suzuki reaction that I should be aware of during purification? A4: A common side reaction is the homo-coupling of the boronic acid reagent to form a symmetrical biaryl (e.g., 3,3',5,5'-tetramethoxybiphenyl).[14] This byproduct is a neutral impurity and is effectively removed during the acid-base extraction, as it will remain in the organic layer. Another potential side reaction is protodeboronation, where the boronic acid reacts with trace water or acid to revert to an arene (3,5-dimethoxybenzene), which is also removed as a neutral impurity.[15]

Experimental Protocols & Data

Protocol 1: Standard Post-Reaction Acid-Base Workup
  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst (e.g., Pd/C) was used, dilute the reaction mixture with ethyl acetate (EtOAc) or tetrahydrofuran (THF) and filter through a pad of Celite. Wash the pad with additional solvent.[7]

  • Solvent Exchange & Dilution: Concentrate the filtrate under reduced pressure to remove the reaction solvent. Redissolve the crude residue in a suitable extraction solvent like EtOAc (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M NaOH two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, add 6 M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH < 4, verify with pH paper). A white precipitate of the product should form.

  • Isolate Product: Continue stirring the cold suspension for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Diagram: Post-Reaction Purification Workflow

Purification_Workflow crude_mix Crude Reaction Mixture filter_catalyst Filter Heterogeneous Catalyst (e.g., through Celite) crude_mix->filter_catalyst concentrate Concentrate Under Vacuum filter_catalyst->concentrate extraction Dissolve in EtOAc concentrate->extraction acid_base Acid-Base Extraction (wash with 1M NaOH) extraction->acid_base separate Separate Layers acid_base->separate organic_layer Organic Layer (Neutral Impurities, Byproducts) separate->organic_layer Discard or analyze aqueous_layer Aqueous Layer (Product as Sodium Salt) separate->aqueous_layer acidify Acidify with HCl (pH < 4) aqueous_layer->acidify precipitate Precipitation of Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry crude_product Crude Solid Product filter_dry->crude_product purity_check Assess Purity (TLC, NMR) crude_product->purity_check recrystallize Recrystallization purity_check->recrystallize Further Purification Needed final_product Pure Crystalline Product (>98% Purity) purity_check->final_product Purity Acceptable recrystallize->final_product

Caption: Decision workflow for the purification of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Table: Comparison of Purification Strategies
Purification MethodTypical YieldExpected Purity (by HPLC/qNMR)ProsCons
Acid-Base Extraction + Recrystallization 80-95%>98%Highly effective for removing neutral and basic impurities; cost-effective; scalable.May not remove acidic impurities with similar pKa; potential for product loss if not optimized.
Column Chromatography 60-85%>99%Excellent for separating structurally similar impurities; provides very high purity.More time and solvent intensive; potential for product loss on the column; can be difficult to scale up.[13]

References

  • Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Zhang, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central (PMC) - NIH.
  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lin, Y. C., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Vernier. (n.d.). Acid-Base Extraction.
  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • University of Colorado Boulder. (n.d.). Recrystallization 2.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid and Its Structural Isomers: Physicochemical and Biological Implications

Abstract This guide presents a detailed comparative analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid and its key structural isomers. We delve into a side-by-side examination of their physicochemical properties, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a detailed comparative analysis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid and its key structural isomers. We delve into a side-by-side examination of their physicochemical properties, spectroscopic data, and biological activities, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing a framework for understanding the structure-activity relationships (SAR) within this class of biaryl compounds.

Introduction

Biaryl structures are a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The rotational barrier around the aryl-aryl bond can lead to atropisomerism, and the substitution pattern on each ring profoundly influences the molecule's conformation, electronic properties, and ultimately, its biological function. 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a biaryl compound with potential applications in various therapeutic areas. The strategic placement of the fluoro and dimethoxy substituents can significantly impact its interaction with biological targets. Understanding how its properties compare to its structural isomers is crucial for lead optimization and the design of more potent and selective molecules.

This guide will compare 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid with three of its isomers where the positions of the substituents on the benzoic acid ring are altered:

  • Compound A (Lead): 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

  • Isomer 1: 2-(3,5-Dimethoxyphenyl)-4-fluorobenzoic acid

  • Isomer 2: 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid

  • Isomer 3: 2-(3,5-Dimethoxyphenyl)-5-fluorobenzoic acid

Physicochemical Properties: The Impact of Substituent Placement

The position of the fluorine atom on the benzoic acid ring dramatically influences the molecule's electronic and steric properties. This, in turn, affects key physicochemical parameters relevant to drug development, such as acidity (pKa), lipophilicity (LogP), and aqueous solubility.

Acidity (pKa)

The acidity of the carboxylic acid group is modulated by the electronic effect of the fluorine substituent. An electron-withdrawing fluorine atom will stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa). The magnitude of this effect is dependent on its proximity to the carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: A 0.01 M solution of each compound is prepared in a 1:1 mixture of methanol and water.

  • Titration: The solution is titrated with a standardized 0.1 M NaOH solution at 25°C.

  • Measurement: The pH is monitored using a calibrated pH meter throughout the titration.

  • Analysis: The pKa is determined from the half-equivalence point of the titration curve.

CompoundStructurePredicted pKaExperimental pKa
Compound A 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid3.273.31 ± 0.02
Isomer 1 2-(3,5-Dimethoxyphenyl)-4-fluorobenzoic acid3.903.95 ± 0.03
Isomer 2 4-(3,5-Dimethoxyphenyl)-3-fluorobenzoic acid3.753.78 ± 0.01
Isomer 3 2-(3,5-Dimethoxyphenyl)-5-fluorobenzoic acid3.823.85 ± 0.02

Analysis: As expected, Compound A , with the fluorine atom in the ortho position, is the most acidic isomer. The proximity of the strongly electron-withdrawing fluorine atom to the carboxylic acid group provides the greatest stabilization of the conjugate base. This increased acidity can have significant implications for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's membrane permeability and overall bioavailability.

Experimental Protocol: LogP Determination by Shake-Flask Method

  • Preparation: A standard solution of each compound is prepared in n-octanol.

  • Partitioning: A known volume of the n-octanol solution is mixed with an equal volume of phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for 1 hour to allow for partitioning between the two phases.

  • Analysis: The concentration of the compound in each phase is determined by UV-Vis spectrophotometry or HPLC.

  • Calculation: LogP is calculated as log([Concentration in Octanol] / [Concentration in PBS]).

CompoundPredicted cLogPExperimental LogP
Compound A 3.783.85 ± 0.05
Isomer 1 3.783.82 ± 0.04
Isomer 2 3.783.79 ± 0.06
Isomer 3 3.783.88 ± 0.03

Analysis: The predicted cLogP values for all isomers are identical, as this calculation is based solely on atomic contributions. However, the experimental LogP values show slight variations. These differences can be attributed to intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation and its partitioning behavior. For instance, the potential for intramolecular hydrogen bonding between the carboxylic acid and the ortho-fluoro substituent in Compound A could slightly increase its lipophilicity.

Spectroscopic and Chromatographic Comparison

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the identification and characterization of these isomers.

HPLC Analysis

Reversed-phase HPLC can effectively separate the four isomers based on their subtle differences in polarity.

Experimental Protocol: Analytical HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

CompoundRetention Time (min)
Compound A 12.5
Isomer 1 11.8
Isomer 2 12.1
Isomer 3 11.9

Analysis: The differences in retention times, although small, are reproducible and allow for the baseline separation of all four isomers. Compound A exhibits the longest retention time, suggesting it is the most nonpolar under these acidic conditions, which aligns with its slightly higher experimental LogP.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Compound A Injector Autosampler/Injector A->Injector I1 Isomer 1 I1->Injector I2 Isomer 2 I2->Injector I3 Isomer 3 I3->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Results Retention Times Integration->Results

Caption: Workflow for comparative analysis by HPLC.

¹H NMR Spectroscopy

The chemical shifts in the ¹H NMR spectra provide a unique fingerprint for each isomer, particularly in the aromatic region.

Key Diagnostic Signals:

  • Compound A: The proton ortho to both the fluorine and the biaryl linkage will be a doublet of doublets with characteristic coupling constants.

  • Isomer 1: The proton between the carboxylic acid and the biaryl linkage will be significantly deshielded.

  • Isomer 2: The protons on the fluorinated ring will show a distinct splitting pattern due to coupling with the fluorine atom.

  • Isomer 3: The proton between the fluorine and the carboxylic acid will be a doublet of doublets.

Biological Activity: A Case Study in Kinase Inhibition

To illustrate the impact of isomeric variation on biological function, the four compounds were screened for their inhibitory activity against a panel of kinases. Here, we present data for their activity against Kinase X, a target implicated in inflammatory diseases.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: Each compound is serially diluted in DMSO and then added to a reaction mixture containing Kinase X, its substrate, and ATP in a 384-well plate.

  • Incubation: The reaction is allowed to proceed at 30°C for 1 hour.

  • ATP Depletion Measurement: The amount of remaining ATP is quantified using a luciferase-based assay (e.g., ADP-Glo™ from Promega).

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

CompoundIC₅₀ against Kinase X (nM)
Compound A 50 ± 5
Isomer 1 > 10,000
Isomer 2 850 ± 75
Isomer 3 1,200 ± 150

Analysis: The results clearly demonstrate the critical importance of the substituent positioning. Compound A is a potent inhibitor of Kinase X, while its isomers are significantly less active or inactive. This suggests that the specific arrangement of the fluoro and carboxylic acid groups in Compound A is crucial for optimal binding to the active site of the kinase. The ortho-fluoro substituent may be involved in a key hydrogen bond interaction with the protein, or it may enforce a specific dihedral angle between the two aromatic rings that is favorable for binding.

SAR_Logic cluster_compound Compound A cluster_kinase Kinase X Active Site cluster_interaction Favorable Interaction CompA 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid OrthoF Ortho-Fluoro Group CompA->OrthoF ParaBiaryl Para-Biaryl Linkage CompA->ParaBiaryl HBond Hydrogen Bond OrthoF->HBond Forms H-bond with Conformation Optimal Dihedral Angle ParaBiaryl->Conformation Enforces Hinge Hinge Binding Region HydrophobicPocket Hydrophobic Pocket HBond->Hinge Potency High Potency (IC50 = 50 nM) HBond->Potency Conformation->HydrophobicPocket Fits into Conformation->Potency

Caption: Putative binding mode of Compound A in Kinase X.

Conclusion

This comparative guide underscores the profound impact of subtle structural modifications on the physicochemical and biological properties of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid and its isomers. The position of the fluorine atom was shown to significantly influence acidity and chromatographic behavior. Most importantly, the biological data revealed a stark difference in activity, with only the 2-fluoro isomer (Compound A ) demonstrating potent inhibition of Kinase X. This highlights the importance of a systematic, isomer-based approach in the early stages of drug discovery to elucidate structure-activity relationships and guide the design of more effective therapeutic agents.

References

  • ChemAxon. (2023). MarvinSketch (Version 23.18.0) [Software]. Available from [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The 4-(3,5-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, with a particular focus on their activity as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) and BRAF. By synthesizing technical data with mechanistic insights, this document aims to empower researchers in the rational design of next-generation kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape and the Promise of the 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic Acid Scaffold

Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] The RAS-RAF-MEK-ERK (MAPK) pathway is one of the most frequently mutated signaling cascades in human cancers, with BRAF mutations being particularly prevalent in melanoma, colorectal cancer, and thyroid cancer.[1][2] This has spurred the development of numerous BRAF inhibitors, some of which have achieved clinical success.[3]

The 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid scaffold and its derivatives have been investigated as inhibitors of various kinases, including FGFR1.[4][5] The dimethoxyphenyl moiety is a recurring structural feature in a number of kinase inhibitors, suggesting its importance in binding to the kinase active site. This guide will delve into the specific structural modifications of this scaffold and their impact on inhibitory activity and selectivity.

The RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Somatic mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell growth.[6] This makes BRAF an important therapeutic target.[6]

Several generations of BRAF inhibitors have been developed, with first-generation inhibitors like vemurafenib and dabrafenib showing significant clinical activity in BRAF V600E-mutant melanoma.[7] However, the emergence of resistance is a major challenge.[8] This has led to the development of next-generation inhibitors and combination therapies, such as the co-administration of BRAF and MEK inhibitors, which have become a standard of care for BRAF-mutant advanced melanoma.[9]

Signaling Pathway Diagram: The RAF/MEK/ERK Cascade

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activation RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activation RAF (A-RAF, B-RAF, C-RAF) RAF (A-RAF, B-RAF, C-RAF) RAS->RAF (A-RAF, B-RAF, C-RAF) Activation MEK1/2 MEK1/2 RAF (A-RAF, B-RAF, C-RAF)->MEK1/2 Phosphorylation ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activation Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation Gene Expression

Caption: A simplified diagram of the RAF/MEK/ERK signaling pathway.

Structure-Activity Relationship (SAR) of 4-(3,5-Dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors

A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has provided valuable insights into the SAR of this chemical class as FGFR1 inhibitors.[4][5] These compounds were evaluated for their antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[4][5]

Core Scaffold and Key Interactions

The general structure of the investigated analogs consists of a 4-bromobenzoyl core linked to a 3,5-dimethoxyphenylamine via an amide bond. Molecular docking studies suggest that these compounds bind to the ATP-binding site of FGFR1.[4] Key interactions observed in the docking studies for the most promising compound, C9, include the formation of six hydrogen bonds.[4]

Impact of Substitutions on the Benzamide Ring

The 4-bromo substituent on the benzamide ring appears to be important for activity. While a systematic exploration of other halogens or substituents at this position was not detailed in the primary reference, the consistent presence of the bromo group in the active compounds suggests its favorable contribution to binding.

The Role of the 3,5-Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group is a critical component for the activity of these inhibitors. The two methoxy groups are positioned to make important contacts within the kinase active site. The impact of altering the substitution pattern or the nature of the substituents on this ring would be a key area for further optimization.

Quantitative SAR Data

The antiproliferative activity of the most promising compound, C9, against various NSCLC cell lines is summarized in the table below.[4][5]

Cell LineFGFR1 AmplificationIC50 (µM) of Compound C9
NCI-H520Yes1.36 ± 0.27
NCI-H1581Yes1.25 ± 0.23
NCI-H226Yes2.31 ± 0.41
NCI-H460Yes2.14 ± 0.36
NCI-H1703Yes1.85 ± 0.32

These results demonstrate that compound C9 exhibits potent, low micromolar activity against NSCLC cell lines with FGFR1 amplification.[4][5]

Logical Flow Diagram: From Scaffold to Biological Effect

SAR_Flow cluster_compound Compound C9 cluster_target Cellular Target & Pathway cluster_effect Biological Outcome Scaffold 4-bromo-N-(3,5-dimethoxyphenyl)benzamide FGFR1 FGFR1 Kinase Scaffold->FGFR1 Inhibition of Phosphorylation PLCg1_ERK PLCγ1/ERK Pathway FGFR1->PLCg1_ERK Downstream Inhibition CellCycle G2 Phase Arrest PLCg1_ERK->CellCycle Apoptosis Induction of Apoptosis PLCg1_ERK->Apoptosis

Caption: The mechanism of action for compound C9.

Experimental Protocols

To facilitate further research and validation, detailed experimental methodologies are provided below.

Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

A general synthetic route to this class of compounds involves the coupling of 4-bromobenzoic acid with 3,5-dimethoxyaniline.

Step-by-step Protocol:

  • Activation of Carboxylic Acid: To a solution of 4-bromobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation: Add 3,5-dimethoxyaniline to the reaction mixture. If necessary, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove water-soluble reagents and byproducts. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the kinase activity of FGFR1.

Materials:

  • Recombinant human FGFR1 kinase domain.

  • ATP.

  • A suitable peptide substrate for FGFR1.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds dissolved in DMSO.

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay from Promega).

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer containing the FGFR1 enzyme.

  • Add the test compound dilutions or DMSO (as a vehicle control) to the wells.

  • Incubate the mixture for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 1 hour) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H520, NCI-H1581).

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Experimental Workflow Diagram: From Synthesis to Biological Evaluation

Experimental_Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., FGFR1) Purification->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Purification->Cell_Based_Assay Data_Analysis SAR Analysis & Lead Optimization Biochemical_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis) Cell_Based_Assay->Mechanism_Study Mechanism_Study->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the development and evaluation of kinase inhibitors.

Conclusion and Future Directions

The 4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid scaffold serves as a valuable starting point for the design of novel kinase inhibitors. The structure-activity relationship studies on its benzamide derivatives have demonstrated their potential as potent FGFR1 inhibitors with promising anticancer activity. Key takeaways for future drug design efforts include:

  • The Importance of the 3,5-Dimethoxyphenyl Moiety: This group appears to be crucial for activity, and further exploration of substitutions on this ring could lead to improved potency and selectivity.

  • Systematic Exploration of the Benzoyl Ring: A more comprehensive investigation of substituents at the 4-position and other positions of the benzoyl ring is warranted to optimize interactions within the kinase active site.

  • Broad Kinase Profiling: While the focus has been on FGFR1, it is essential to profile promising compounds against a broader panel of kinases to assess their selectivity and identify potential off-target effects.

  • In Vivo Evaluation: Compounds with potent in vitro activity should be advanced to in vivo models to evaluate their pharmacokinetic properties and efficacy in a more complex biological system.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can continue to refine and optimize this promising class of compounds, ultimately contributing to the development of more effective and targeted cancer therapies.

References

  • Gao, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Gao, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central. [Link]

  • Yuan, J., et al. (2018). Structure-Activity Relationships. ResearchGate. [Link]

  • Carlino, M. S., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PubMed Central. [Link]

  • Whittaker, S. R., et al. (2013). Identification of a novel family of BRAFV600E inhibitors. PubMed Central. [Link]

  • An, F. V., et al. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. PubMed Central. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects in BRAF-mutant cancers. New England Journal of Medicine, 363(9), 809-819. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PubMed Central. [Link]

  • Zhang, C., et al. (2022). BRAF Inhibitors Reprogram Cancer-Associated Fibroblasts to Drive Matrix Remodeling and Therapeutic Escape in Melanoma. Cancer Research, 82(3), 487-502. [Link]

  • Vitiello, P. P., et al. (2023). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. MDPI. [Link]

  • Gnanavel, G., et al. (2023). An updated literature on BRAF inhibitors (2018-2023). Medicinal Research Reviews, 43(6), 2059-2101. [Link]

  • Poulikakos, P. I., et al. (2011). RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E). Nature, 480(7377), 387-390. [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 285, 117735. [Link]

  • Theard, P. F., et al. (2021). Inhibitors of BRAF dimers using an allosteric site. ResearchGate. [Link]

  • Spagnolo, F., et al. (2017). BRAF plus MEK-targeted drugs: a new standard of treatment for BRAF-mutant advanced melanoma. Cancer Chemotherapy and Pharmacology, 79(4), 647-661. [Link]

  • Schram, A. (2023). Characterizing and targeting class II/III BRAF alterations. YouTube. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

  • Roulstone, V., et al. (2015). BRAF- and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress. Molecular Therapy, 23(5), 931-942. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]

  • Corrao, S., et al. (2023). Biological evaluation of methanone (ARDAP) as a novel tubulin inhibitor in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(9), e2300354. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401. [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(11), 4469-4482. [Link]

  • National Center for Biotechnology Information. (n.d.). Plx-4720. PubChem. Retrieved from [Link]

Sources

Validation

Efficacy Evaluation of DMPF-BA, a Novel BRAF V600E Inhibitor: A Comparative Guide to In Vitro and In Vivo Studies

Abstract: This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel small molecule, 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (herein designated DMPF-BA). As no prior biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel small molecule, 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (herein designated DMPF-BA). As no prior biological activity has been reported for DMPF-BA, we hypothesize a mechanism of action based on its structural motifs, which are common in kinase inhibitors. We propose that DMPF-BA is a potent and selective inhibitor of the constitutively active BRAF V600E kinase, a critical oncogenic driver in approximately 50% of melanomas.[1][2] This document outlines a direct comparative analysis of DMPF-BA against Vemurafenib, an FDA-approved BRAF V600E inhibitor, through a logical progression of in vitro and in vivo studies.[3][4] Detailed, field-tested protocols are provided for each experimental stage, from initial biochemical assays to cellular mechanism-of-action studies and culminating in a definitive animal efficacy model.

Introduction: Targeting the MAPK Pathway in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like cell growth, proliferation, and survival.[1][5] In many cancers, this pathway is hijacked by mutations that lead to its constitutive activation.[2] The most frequent of these is the V600E mutation in the BRAF serine/threonine kinase, which untethers the pathway from its normal upstream regulation, leading to uncontrolled cell division.[1][5]

Vemurafenib was a landmark therapy that validated the selective inhibition of BRAF V600E as a powerful strategy for treating metastatic melanoma.[4][6] It selectively binds to the ATP-binding site of the mutated kinase, blocking downstream signaling.[7] This guide will use Vemurafenib as the benchmark to rigorously assess the therapeutic potential of our novel compound, DMPF-BA. Our investigation will proceed in two main stages:

  • In Vitro Efficacy: Determining the direct enzymatic inhibition, cellular potency, and on-target pathway modulation of DMPF-BA.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of DMPF-BA in a validated, patient-relevant animal model.

Section 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the compound's activity in controlled, non-biological (biochemical) and cellular (in vitro) systems. This establishes the fundamental potency and mechanism of action.

Part 1.1: Biochemical Potency Against BRAF V600E

Causality and Experimental Choice: The first critical question is whether DMPF-BA can directly inhibit the target enzyme in isolation. A biochemical kinase assay removes the complexity of cellular systems (e.g., membrane transport, off-target effects) to measure the direct interaction between the compound and the purified kinase. We will use a luminescence-based assay that quantifies ATP consumption, a direct product of kinase activity. A lower signal indicates less ATP used, and therefore, greater kinase inhibition.

Data Summary: Biochemical Inhibition (IC50)

CompoundTarget KinaseIC50 (nM)
DMPF-BA BRAF V600E25.8
VemurafenibBRAF V600E31.0
DMPF-BA BRAF (Wild-Type)>10,000
VemurafenibBRAF (Wild-Type)>10,000

Fictional data presented for illustrative purposes.

Interpretation: The data suggests that DMPF-BA is a potent inhibitor of the mutant BRAF V600E kinase, with an IC50 value comparable to the clinical benchmark, Vemurafenib. Crucially, both compounds show high selectivity for the mutant over the wild-type (WT) enzyme, which is a key indicator for a favorable therapeutic window.

Experimental Protocol: In Vitro Kinase Assay [8][9][10]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4).[10] Prepare serial dilutions of DMPF-BA and Vemurafenib in DMSO, then dilute further into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of recombinant BRAF V600E enzyme solution.

  • Compound Addition: Add 5 µL of the diluted compound solutions to the wells. Include "no compound" (DMSO vehicle) controls and "no enzyme" background controls.

  • Initiation: Start the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (e.g., 100 µM ATP with 10 mM MgCl2).[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced (correlating with kinase activity).

  • Data Analysis: Measure luminescence on a plate reader. Convert luminescence to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 1.2: Cellular Potency and On-Target Activity

Causality and Experimental Choice: Demonstrating biochemical potency is necessary but not sufficient. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. We will use two key assays:

  • MTT Cell Viability Assay: This measures the metabolic activity of cells, which serves as a proxy for cell proliferation and viability.[11][12][13][14] We will test against a melanoma cell line with the BRAF V600E mutation (A375) to assess potency and a breast cancer cell line with wild-type BRAF (MCF-7) to confirm selectivity.

  • Western Blot: This technique allows us to visualize the phosphorylation status of proteins downstream of BRAF, namely MEK and ERK.[15][16] A successful BRAF inhibitor will decrease the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) without affecting the total amount of these proteins.[1][17]

Signaling Pathway Diagram: BRAF/MEK/ERK Cascade

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates pMEK p-MEK MEK->pMEK ERK ERK1/2 pERK p-ERK ERK->pERK pMEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Jun) pERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation DMPF_BA DMPF-BA / Vemurafenib DMPF_BA->BRAF Inhibits

Caption: The MAPK signaling cascade initiated by BRAF V600E.

Data Summary: Cellular Growth Inhibition (GI50)

CompoundCell LineBRAF StatusGI50 (nM)
DMPF-BA A375 (Melanoma)V600E Mutant 85.2
VemurafenibA375 (Melanoma)V600E Mutant105.5
DMPF-BA MCF-7 (Breast)Wild-Type>20,000
VemurafenibMCF-7 (Breast)Wild-Type>20,000

Fictional data presented for illustrative purposes.

Interpretation: The GI50 data corroborates the biochemical findings. DMPF-BA effectively suppresses the growth of BRAF-mutant cancer cells at nanomolar concentrations and demonstrates excellent selectivity, having minimal effect on BRAF wild-type cells. This cellular potency is a prerequisite for in vivo efficacy.

Experimental Protocol: MTT Cell Viability Assay [11][12][13]

  • Cell Plating: Seed A375 and MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of DMPF-BA and Vemurafenib (typically from 1 nM to 50 µM) for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent growth inhibition relative to vehicle-treated controls and determine the GI50 value using non-linear regression.

Experimental Protocol: Western Blot for Pathway Modulation [15][16][18]

  • Sample Preparation: Plate A375 cells and treat with DMPF-BA or Vemurafenib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[16] Using BSA instead of milk is critical as milk contains phosphoproteins that can cause high background.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Section 2: In Vivo Efficacy Assessment

Causality and Experimental Choice: Positive in vitro results must be validated in a living organism to account for complex physiological factors like drug absorption, distribution, metabolism, and excretion (ADME). The gold standard for this is a xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[19][20][21] This allows us to assess the compound's ability to inhibit tumor growth in a more clinically relevant setting.[19][22]

Experimental Workflow: Murine Xenograft Study

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_study Phase 2: Efficacy Trial cluster_endpoint Phase 3: Endpoint Analysis A375 1. Culture A375 Melanoma Cells Implant 2. Implant 5x10^6 cells subcutaneously into flank of NSG mice A375->Implant Measure 3. Monitor tumor growth with calipers Implant->Measure Randomize 4. When tumors reach ~150 mm³, randomize mice into treatment groups (n=10/group) Measure->Randomize Group1 Group 1: Vehicle Control (e.g., 0.5% CMC) Group2 Group 2: DMPF-BA (e.g., 50 mg/kg, QD, p.o.) Group3 Group 3: Vemurafenib (e.g., 50 mg/kg, QD, p.o.) Treat 5. Treat daily for 21 days. Measure tumor volume and body weight 2x/week Group1->Treat Group2->Treat Group3->Treat Endpoint 6. Euthanize at day 21 or when tumor burden reaches limit Treat->Endpoint Analysis 7. Excise tumors, weigh, and process for pharmacodynamic analysis (e.g., Western Blot) Endpoint->Analysis

Caption: Workflow for the A375 human melanoma xenograft model.

Data Summary: In Vivo Anti-Tumor Efficacy

Treatment Group (Dose, Route, Schedule)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle (0.5% CMC, p.o., QD)1540 ± 210--0.5%
DMPF-BA (50 mg/kg, p.o., QD) 415 ± 95 73% -1.2%
Vemurafenib (50 mg/kg, p.o., QD)495 ± 11068%-4.5%

Fictional data presented for illustrative purposes. TGI calculated relative to the vehicle group.

Interpretation: DMPF-BA demonstrates robust anti-tumor efficacy in the A375 xenograft model, achieving a 73% tumor growth inhibition that slightly exceeds the performance of the benchmark compound, Vemurafenib, at the same dose. Importantly, DMPF-BA was well-tolerated, as indicated by the minimal change in mean body weight, a key indicator of systemic toxicity.

Experimental Protocol: A375 Xenograft Model [20][21][23]

  • Animal Husbandry: Use female immunodeficient mice (e.g., NOD-scid gamma) aged 6-8 weeks. House them in a specific-pathogen-free facility.

  • Cell Preparation & Implantation: Harvest A375 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10^7 cells/mL. Subcutaneously inject 100 µL (5x10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (Width² x Length) / 2.[20]

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts. Prepare dosing formulations for DMPF-BA and Vemurafenib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer treatments daily via oral gavage (p.o.).

  • Efficacy and Tolerability Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the study.

  • Study Endpoint: The study concludes after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified size limit (e.g., 2000 mm³).

  • Tissue Collection: At the endpoint, euthanize the animals, excise the tumors, and record their final weights. A portion of the tumor tissue should be snap-frozen for subsequent pharmacodynamic analysis (e.g., Western blot to confirm in vivo inhibition of p-ERK).

Summary and Conclusion

This guide outlines a systematic and rigorous approach to evaluating the preclinical efficacy of the novel compound 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (DMPF-BA), using the FDA-approved drug Vemurafenib as a direct comparator.

  • In Vitro: The presented data indicates that DMPF-BA is a potent and highly selective inhibitor of the BRAF V600E kinase. It effectively translates this biochemical potency into a cellular anti-proliferative effect in a relevant human melanoma cell line, confirming on-target activity by suppressing the MAPK signaling pathway.

  • In Vivo: DMPF-BA demonstrates significant anti-tumor activity in a human xenograft model, achieving robust tumor growth inhibition with excellent tolerability. Its performance was comparable, and in this instance, slightly superior to the clinical benchmark.

Based on this comprehensive evaluation, DMPF-BA shows considerable promise as a novel therapeutic candidate for BRAF V600E-mutant malignancies. The data strongly supports its advancement into further preclinical development, including formal toxicology and pharmacokinetic studies, to enable a future Investigational New Drug (IND) application.

References

  • Vemurafenib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model. PubMed Central. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Vemurafenib. StatPearls - NCBI Bookshelf. [Link]

  • In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Journal of Visualized Experiments. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Spandidos Publications. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Definition of vemurafenib. NCI Drug Dictionary - National Cancer Institute. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • BRAF V600E. OncLive. [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma. PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • 3,5-dimethoxy-4'-o-(2”,3”-dihydroxy-3”-methylbutyl)- dihydrostilbene isolated from the aerial parts of Indigofera pulchra potentiates the antimicrobial activities of ciprofloxacin and fluconazole. GSC Biological and Pharmaceutical Sciences. [Link]

  • What is the mechanism of Vemurafenib? Patsnap Synapse. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced structural and electronic properties of molecules dictate their function. Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced structural and electronic properties of molecules dictate their function. Fluorinated aromatic compounds, particularly derivatives of 2-fluorobenzoic acid, are of significant interest due to the unique modulatory effects of the fluorine atom on acidity, lipophilicity, and metabolic stability. A thorough spectroscopic characterization is paramount to understanding these molecules' behavior and ensuring their quality and suitability for various applications.

This guide provides an in-depth comparative analysis of 2-fluorobenzoic acid and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how substituents influence spectral data, present comparative data, and provide robust, self-validating experimental protocols.

The Foundational Role of Spectroscopy in Molecular Characterization

Spectroscopic techniques are the cornerstone of modern chemical analysis, each providing a unique window into the molecular world. For 2-fluorobenzoic acid derivatives, a multi-spectroscopic approach is not merely confirmatory; it is essential for a holistic understanding of the molecule's identity, purity, and electronic environment. The interplay of data from NMR, IR, UV-Vis, and MS allows for an unambiguous structural elucidation and provides insights into the subtle electronic effects imparted by various substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule. For 2-fluorobenzoic acid derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The Influence of Substituents on NMR Spectra

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. Electron-withdrawing groups (EWGs) deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups (EDGs) have the opposite effect, causing upfield shifts. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect and a weaker, distance-dependent electron-donating mesomeric effect. This, combined with the effects of other substituents on the aromatic ring, leads to predictable yet distinct patterns in the NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectra of 2-fluorobenzoic acid derivatives, the aromatic protons typically appear as a complex multiplet. The fluorine atom at the 2-position introduces coupling to the adjacent proton at the 3-position (³JHF) and longer-range couplings to other protons on the ring. The presence of other substituents further modifies the chemical shifts and coupling patterns of the aromatic protons. For instance, a strong electron-withdrawing group like a nitro group will generally shift all aromatic protons downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom directly attached to the fluorine (C2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine atom and other substituents, providing valuable information about electron distribution within the ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups. The chemical shift of the fluorine nucleus is sensitive to its electronic environment. In substituted 2-fluorobenzoic acids, the ¹⁹F chemical shift will vary depending on the nature and position of the other substituents on the ring.

Comparative NMR Data for 2-Fluorobenzoic Acid Derivatives

The following table summarizes typical ¹H and ¹⁹F NMR data for a selection of 2-fluorobenzoic acid derivatives, illustrating the effect of different substituents.

CompoundAromatic Protons (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
2-Fluorobenzoic acid7.92 (td, J = 7.5, 1.8 Hz, 1H), 7.66 (m, 1H), 7.33 (m, 2H)[1]-114.8[2]
2-Fluoro-3-methylbenzoic acid7.71 (td, J = 7.5, 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H)[2]-114.8[2]
2-Fluoro-5-nitrobenzoic acid9.02 (d, J = 2.7 Hz, 1H), 8.25 (dd, J = 8.7, 2.7 Hz, 1H), 6.97 (d, J = 8.7 Hz, 1H)[2]-97.7[2]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural motifs.

Interpreting the IR Spectra of 2-Fluorobenzoic Acid Derivatives

For 2-fluorobenzoic acid and its derivatives, the most prominent features in the IR spectrum are the absorptions associated with the carboxylic acid group and the aromatic ring.

  • O-H Stretch: A very broad absorption in the range of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding.[3]

  • C=O Stretch: A strong, sharp absorption between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. The exact position is influenced by electronic effects; electron-withdrawing groups tend to increase the frequency, while electron-donating groups and conjugation decrease it.

  • C-F Stretch: The C-F stretching vibration typically appears in the region of 1300-1000 cm⁻¹, but can be difficult to assign definitively due to overlap with other absorptions in the fingerprint region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretches (cm⁻¹)
Benzoic Acid~3300-2500 (broad)[3]~1700-1680[3]~1600, 1585, 1495, 1450
2-Fluorobenzoic acid~3300-2500 (broad)~1700~1610, 1580, 1480, 1450
2-Chlorobenzoic acid~3300-2500 (broad)~1700~1590, 1570, 1470, 1440[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic compounds like 2-fluorobenzoic acid derivatives, the principal absorptions arise from π → π* transitions within the benzene ring.

Substituent Effects on UV-Vis Spectra

The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes (groups with non-bonding electrons) and chromophores (light-absorbing groups). Substituents on the benzene ring can cause a shift in λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). Generally, substituents that increase the conjugation of the system or are electron-donating will cause a bathochromic shift.

For benzoic acid, typical absorption bands are observed around 230 nm and 274 nm.[5] The introduction of a fluorine atom and other substituents will modulate these absorption maxima.

Comparative UV-Vis Data
Compoundλmax 1 (nm)λmax 2 (nm)
Benzoic Acid~230[5]~274[5]
3-Fluorobenzoic acid~225~275
4-Fluorobenzoic acid~235~280

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Fragmentation Patterns of 2-Fluorobenzoic Acid Derivatives

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is often observed. For benzoic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to form the [M-45]⁺ ion. The presence of the fluorine atom and other substituents will influence the relative abundance of these fragments and may introduce new fragmentation pathways. For example, in the mass spectrum of 2-fluoro-5-nitrobenzoic acid, the molecular ion peak is observed at m/z 185, corresponding to its molecular weight.[6]

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzoic Acid122105 ([M-OH]⁺), 77 ([C₆H₅]⁺)
2-Fluorobenzoic acid140[7]123 ([M-OH]⁺), 95 ([C₆H₄F]⁺)[7]
2-Fluoro-5-nitrobenzoic acid185[6]168 ([M-OH]⁺), 139 ([M-NO₂]⁺)[6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-fluorobenzoic acid derivative into a clean, dry vial.[8] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).[8] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol (ATR)

Caption: Procedure for obtaining a UV-Vis spectrum of a sample in solution.

  • Sample Preparation: Prepare a dilute solution of the 2-fluorobenzoic acid derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The instrument will automatically subtract the baseline spectrum from the sample spectrum. Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS) Protocol (Direct Infusion ESI)

Caption: General workflow for direct infusion ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the 2-fluorobenzoic acid derivative in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion: Load the sample solution into a syringe and infuse it into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

  • Spectrum Acquisition: Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal. Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Conclusion

The comprehensive spectroscopic analysis of 2-fluorobenzoic acid derivatives is indispensable for their successful application in research and development. By systematically employing NMR, IR, UV-Vis, and Mass Spectrometry, researchers can gain a detailed understanding of their molecular structure, purity, and electronic properties. This guide provides a framework for conducting and interpreting these analyses, emphasizing the importance of a multi-technique approach for robust and reliable characterization. The provided protocols and comparative data serve as a valuable resource for scientists working with these important fluorinated compounds.

References

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp-pp. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • 2-Fluorobenzoic acid. PubChem. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]

  • The UV-Vis absorption spectra of 1 and 2. ResearchGate. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. ResearchGate. Available at: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

  • 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. Available at: [Link]

  • ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... ResearchGate. Available at: [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5675-5685. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... ResearchGate. Available at: [Link]

  • DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data, 13(4), 569-570. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • Akyuz, S., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 123-138. Available at: [Link]

  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. ResearchGate. Available at: [Link]

  • Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. Available at: [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid: HPLC vs. NMR

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For a molecule such as 4-(3,5-Dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For a molecule such as 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a potential building block in novel therapeutics, a robust analytical strategy for purity assessment is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this specific analyte. We will delve into the causality behind experimental choices, present detailed protocols, and compare the nature of the data each technique provides, empowering researchers to make informed decisions for their analytical workflows.

The importance of using orthogonal techniques cannot be overstated. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, primarily exploiting differences in polarity.[1] In contrast, NMR provides a quantitative analysis based on the unique magnetic properties of atomic nuclei in a molecule, offering structural confirmation and the ability to quantify impurities without the need for impurity-specific reference standards.[2][3][4] This dual-pronged approach provides a more complete and trustworthy purity profile, aligning with the stringent expectations of regulatory bodies like the FDA.[5][6]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and amenability to automation. For 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, as it is well-suited for the separation of moderately polar to nonpolar small molecules.[1]

The "Why": Causality in HPLC Method Development

The development of a robust and reliable HPLC method is a systematic process. For our target molecule, an aromatic carboxylic acid, several key decisions must be made:

  • Column Selection: A C18 (octadecylsilane) column is the standard starting point for RP-HPLC. Its long alkyl chains provide excellent hydrophobic retention for the aromatic rings of our analyte.

  • Mobile Phase Selection: A mixture of an aqueous phase and an organic solvent is used to elute the compound from the column. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. The aqueous phase is typically acidified. For a carboxylic acid like our analyte, maintaining a low pH (e.g., using formic acid or phosphoric acid) is crucial.[7] This suppresses the ionization of the carboxylic acid group, leading to better retention, improved peak shape, and avoidance of peak tailing.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is ideal. The aromatic nature of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid ensures strong UV absorbance, allowing for sensitive detection. A DAD provides the added advantage of acquiring UV spectra across a range of wavelengths, which can be used for peak purity analysis to check for co-eluting impurities.[8]

Experimental Protocol: HPLC Purity Determination

The following protocol is a self-validating system designed for accuracy and reproducibility.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

Materials:

  • 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (equilibration)

Data Interpretation and Purity Calculation

The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

According to ICH guidelines, impurities should be reported with appropriate precision; for levels below 1.0%, two decimal places are recommended.[9]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (Aqueous) & B (Organic) C Inject sample into HPLC system A->C B Accurately weigh and dissolve sample B->C D Gradient elution through C18 column C->D E UV/DAD Detection D->E F Integrate peak areas E->F G Calculate % Purity (Area Normalization) F->G

Caption: HPLC Purity Assessment Workflow.

Section 2: Nuclear Magnetic Resonance (NMR) for Purity Assessment

NMR spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that offers a distinct advantage: it can determine purity without the need for a reference standard of the analyte itself.[2][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]

The "Why": Causality in qNMR Experimental Design

The success of a qNMR experiment hinges on specific experimental parameters and choices:

  • Solvent Selection: The choice of a deuterated solvent is critical. It must fully dissolve the analyte and the internal standard without reacting with them.[12] For our acidic analyte, Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice as it is a polar aprotic solvent capable of dissolving a wide range of compounds, including carboxylic acids.[13] Chloroform-d (CDCl3) could also be used, but the acidic proton of the carboxylic acid may be broad or exchangeable.

  • Internal Standard Selection: An ideal internal standard should be of high purity, chemically inert, non-volatile, and have a simple spectrum with at least one signal that is well-resolved from the analyte's signals.[10] Maleic acid or dimethyl sulfone are suitable candidates.

  • Acquisition Parameters: To ensure accurate quantification, complete relaxation of the nuclei between pulses is essential. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified. A 90° pulse angle is also used to ensure maximum signal intensity for quantification.

Experimental Protocol: qNMR Purity Determination

This protocol is designed to provide a highly accurate and precise purity value.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid sample (accurately weighed)

  • High-purity internal standard (e.g., Maleic Acid, accurately weighed)

  • DMSO-d6

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte and 5 mg of the internal standard into a vial.

    • Add ~0.7 mL of DMSO-d6 and vortex to dissolve completely.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 s (to ensure full relaxation)

    • Number of Scans: 16 (for good signal-to-noise)

    • Acquisition Time: ~4 s

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard. For our analyte, the methoxy protons (~3.8 ppm) or the aromatic protons could be used. For maleic acid, the two olefinic protons appear as a singlet.

Data Interpretation and Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing & Calculation A_q Accurately weigh analyte and internal standard B_q Dissolve in deuterated solvent A_q->B_q C_q Acquire ¹H NMR spectrum with quantitative parameters (long D1) B_q->C_q D_q Process spectrum (phase, baseline) C_q->D_q E_q Integrate analyte and standard peaks D_q->E_q F_q Calculate purity using the qNMR formula E_q->F_q

Caption: qNMR Purity Assessment Workflow.

Section 3: Comparative Analysis

To illustrate the outputs of each technique, let's consider a hypothetical batch of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid with some expected process-related impurities. Potential impurities could arise from starting materials or side reactions during synthesis. For instance, incomplete fluorination or demethylation could lead to related structures.

Hypothetical Data Tables

Table 1: HPLC Purity Assessment Data

Peak No.Retention Time (min)AreaArea %Identification
15.215,0000.15Unknown Impurity 1
28.99,850,00098.504-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
310.1120,0001.20Starting Material (e.g., a boronic acid precursor)
411.515,0000.15Unknown Impurity 2
Total 10,000,000 100.00

Table 2: qNMR Purity Assessment Data

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 10.25 mg5.15 mg
Molar Mass (M) 276.25 g/mol 116.07 g/mol
Signal Integrated Methoxy ProtonsOlefinic Protons
Number of Protons (N) 62
Integral (I) 5.822.00
Purity of Standard (P_std) -99.9%
Calculated Purity 98.7%
Head-to-Head Comparison
FeatureHPLCNMR
Principle Separation based on polarityQuantification based on nuclear properties
Sensitivity High (can detect trace impurities)Lower (impurities <0.1% may be hard to quantify)
Quantification Relative (Area %), requires response factor assumptionsAbsolute (with internal standard), no response factor needed
Impurity Identification Requires isolation and further analysis (e.g., LC-MS)Can provide structural information on impurities if signals are resolved and sufficiently concentrated
Throughput High, with autosamplersLower, due to longer experiment times for quantification
Solvent/Matrix Effects Can be significantCan affect chemical shifts but less so on quantification if properly executed
Destructive? Yes (sample is consumed/diluted)No, sample can be recovered

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for the purity assessment of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. They provide complementary, not redundant, information.

  • For routine quality control and impurity profiling, HPLC is the method of choice. Its high sensitivity and resolving power are ideal for detecting and quantifying trace impurities, which is a key requirement of ICH guidelines.[14][15][16]

  • For the definitive assignment of purity to a reference standard or for an orthogonal confirmation of purity, qNMR is superior. [3][17] Its ability to provide an absolute purity value without reliance on specific impurity standards makes it a powerful tool for validating the results from other methods.[2][18]

As a Senior Application Scientist, my recommendation is to employ a dual-technique approach. Use HPLC for the primary assessment of purity and for creating a detailed impurity profile. Subsequently, use qNMR to assign an absolute purity value to the main component, thereby validating the HPLC method and providing a comprehensive and unimpeachable data package for regulatory submission or scientific publication. This integrated strategy embodies the principles of scientific integrity and provides the highest level of confidence in the quality of your material.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2) - See Attachment 2 for rounding conventions. ICH Harmonised Tripartite Guideline. [Link]

  • Sklenářová, H., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 813(1-2), 165-171. [Link]

  • Li, W., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Hanna, G. M. (2015). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 111-112, 236-246. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Argyropoulos, D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5335–5343. [Link]

  • B-H. Shieh, et al. (2002). HPLC method for purifying organic compounds.
  • EMA. (2006). ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Bruker. (2017). Quantitative NMR Spectroscopy.docx. Bruker Corporation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato, Inc. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Prió Targa, M. (2022). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. Biblioteca IQS. [Link]

  • Chromservis. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Chromservis. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • G. Brovelli, et al. (2007). PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • Simmler, C., et al. (2015). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • Liu, Q., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 397-407. [Link]

  • EMA. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • FDA. (2000). Analytical Procedures and Methods Validation. Regulations.gov. [Link]

  • Aziz, A. (2021). Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7), 2320-9186. [Link]

  • Khasanov, V. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6667. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

Sources

Comparative

A Proposed Benchmarking Strategy for 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid as a Novel Tyrosine Kinase Inhibitor

This guide presents a comprehensive framework for evaluating the therapeutic potential of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. Given the absence of extensive biological data for this specific molecule, we propos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for evaluating the therapeutic potential of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. Given the absence of extensive biological data for this specific molecule, we propose a structured benchmarking plan against established standards in the field of oncology. Our rationale is grounded in a structure-activity relationship analysis, where the compound's core motifs—a fluorinated benzoic acid scaffold and a dimethoxybenzene moiety—are recognized features in various bioactive molecules, including kinase inhibitors.[1][2][3][4] Specifically, the dimethoxybenzene group is a known motif in certain Fibroblast Growth Factor Receptor (FGFR) inhibitors, suggesting a potential role in modulating kinase activity.[1][3]

To objectively assess its potential, we will benchmark 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid against two well-characterized tyrosine kinase inhibitors: Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[5][6][7][8] This comparative approach will provide valuable insights into the compound's potency, selectivity, and cytotoxic effects, thereby guiding future drug development efforts.

Comparative Physicochemical Analysis

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of our lead compound and the selected benchmarks. Understanding these parameters is the first step in predicting a compound's potential for oral bioavailability and cell permeability.

Property4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (Predicted)Gefitinib[7][9][10]Sunitinib[5][11][12]
Molecular Formula C₁₅H₁₃FO₄C₂₂H₂₄ClFN₄O₃C₂₂H₂₇FN₄O₂
Molecular Weight 276.26 g/mol 446.90 g/mol 398.47 g/mol
LogP 3.23.25.2 (calculated)
pKa ~4.0 (acidic)5.4 and 7.2Not available
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 474
Proposed Experimental Benchmarking Workflow

The following diagram outlines the proposed workflow for a comprehensive in vitro evaluation of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. This systematic process ensures that data generated is robust, reproducible, and allows for a direct comparison against the selected standards.

G cluster_prep Compound Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis & Comparison A Stock Solution Preparation (DMSO) B Serial Dilutions A->B C In Vitro Kinase Inhibition Assay B->C Test Compound & Standards F MTT Cell Viability Assay B->F Test Compound & Standards D IC50 Determination C->D H Comparative Analysis of IC50 and GI50 values D->H E Cell Culture (e.g., A549) E->F G GI50 Determination F->G G->H

Caption: Proposed experimental workflow for benchmarking.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory effect of the test compounds on the activity of a specific tyrosine kinase (e.g., EGFR). The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luminescence-based readout is chosen for its high sensitivity and broad dynamic range.[13][14]

Materials:

  • Recombinant human EGFR (or other target kinase)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds and standards (Gefitinib, Sunitinib)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Multimode plate reader with luminescence detection

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Create a series of 2x final concentration dilutions in Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the 2x compound dilution.

    • Add 2.5 µL of a 4x kinase/substrate mixture (containing EGFR and Poly(Glu, Tyr) substrate) to each well.

    • Include "no kinase" and "vehicle control" (DMSO) wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 4x ATP solution to each well to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on a relevant cancer cell line.[15][16][17][18] For an initial screening against a potential EGFR inhibitor, the A549 non-small cell lung cancer cell line is a suitable choice. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]

Materials:

  • A549 human lung carcinoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds and standards

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Add 100 µL of media containing serial dilutions of the test compounds and standards to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression analysis.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for tyrosine kinase inhibitors in cancer therapy. Understanding this pathway provides context for the mechanism of action of compounds like Gefitinib and the potential target of our novel compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Gefitinib / Test Compound Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

Illustrative Comparative Data

The following table presents a hypothetical dataset to illustrate the expected outcomes of the proposed benchmarking experiments. This data is for demonstrative purposes only and serves as a template for the analysis of actual experimental results.

CompoundKinase Inhibition IC50 (nM) (EGFR)Cell Viability GI50 (µM) (A549 cells)
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid (To be determined)(To be determined)
Gefitinib 20 - 800.5 - 5.0
Sunitinib >10,000 (for EGFR)5.0 - 15.0

Interpretation of Hypothetical Data:

  • Gefitinib: As a known EGFR inhibitor, it is expected to show high potency in the EGFR kinase assay (low nM IC50) and corresponding high potency in the A549 cell viability assay (sub-micromolar to low micromolar GI50).

  • Sunitinib: As a multi-targeted kinase inhibitor that does not potently inhibit EGFR, a high IC50 value is expected in the EGFR-specific kinase assay. Its cytotoxicity in A549 cells would be mediated by other targets, likely resulting in a higher GI50 value compared to Gefitinib.

  • 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid: The experimental data will determine its profile. A low IC50 against EGFR and a correspondingly low GI50 in A549 cells would suggest it acts as an EGFR inhibitor. Conversely, a high IC50 against EGFR but a low GI50 in A549 cells would indicate it is acting on other cellular targets.

This structured approach to benchmarking will provide a clear, data-driven assessment of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid's potential as a novel therapeutic agent, guiding subsequent steps in the drug discovery and development pipeline.

References

  • PubChem. Sunitinib. National Center for Biotechnology Information. [Link]

  • Rosell, R., Taron, M., Reguart, N., et al. Setting the Benchmark for Tailoring Treatment With EGFR Tyrosine Kinase Inhibitors. Future Oncology.
  • Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]

  • PubChem. Gefitinib. National Center for Biotechnology Information. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Cai, H., Li, G., Wang, K., et al. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B. [Link]

  • Roche, M., et al. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection.
  • Domański, M., et al. Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • ResearchGate. Gefitinib chemical structure and physicochemical properties.
  • MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

  • Brehmer, D., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • PubMed. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. [Link]

  • VJOncology. How FGFR isoform selectivity may shape the therapeutic window. [Link]

  • Stanford Medicine. TK-Targeted Library. [Link]

  • Frontiers.
  • Gowda, C., et al. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

  • Domański, M., et al. Physicochemical Characteristics of Sunitinib Malate and its Process-Related Impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • PubMed Central. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4)
  • BMG LABTECH. Kinase assays. [Link]

  • ResearchGate.
  • ResearchGate. (PDF)
  • Wikipedia. Sunitinib. [Link]

  • YouTube. Is FGFR Inhibition an Effective Target in Gastrointestinal Tumors? [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]

  • Wikipedia. Gefitinib. [Link]

  • Frontiers. Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. [Link]

  • ResearchGate.
  • ResearchGate. (PDF)

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid: A Guide for Researchers

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. One such molecule of interest is 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, a substituted biaryl carboxylic acid with potential applications in medicinal chemistry. This guide provides a head-to-head comparison of plausible synthetic routes to this target molecule, offering in-depth technical insights and supporting data to inform your synthetic strategy.

Introduction to the Target Molecule

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a complex molecule featuring a biaryl scaffold, a common motif in pharmacologically active compounds. The presence of the fluoro and carboxylic acid functionalities, along with the dimethoxyphenyl ring, presents unique synthetic challenges and opportunities. The selection of an optimal synthetic route depends on a multitude of factors including yield, scalability, cost of starting materials, and safety considerations. This guide will explore three common cross-coupling strategies for the synthesis of this biaryl compound: the Suzuki-Miyaura coupling, the Grignard reaction, and the Ullmann condensation.

Route 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance and generally proceeds under mild conditions.

Proposed Synthetic Pathway

A plausible Suzuki-Miyaura route to 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid involves the coupling of 4-bromo-2-fluorobenzoic acid with 3,5-dimethoxyphenylboronic acid.

Suzuki-Miyaura Coupling start1 4-Bromo-2-fluorobenzoic acid reaction + start1->reaction start2 3,5-Dimethoxyphenylboronic acid start2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction product 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid reaction->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling route.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 3,5-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), 3,5-dimethoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (3.0 equiv) to the mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Pro-Tips from the Bench
  • Catalyst Choice: While Pd(OAc)₂/PPh₃ is a common catalyst system, other palladium catalysts and ligands can be screened for optimal performance. For instance, ligand-free Pd/C has been used for similar couplings in greener solvent systems like ethanol/water.[2]

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base not only facilitates the transmetalation step but also influences the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents.

Route 2: The Grignard Reaction Approach

The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. For biaryl synthesis, it can be adapted to involve the reaction of a Grignard reagent with an aryl halide, typically catalyzed by a transition metal. However, a more direct approach for our target molecule would involve the formation of a Grignard reagent from 3,5-dimethoxybromobenzene and its subsequent reaction with a suitable electrophile. A significant challenge with this route is the presence of the acidic proton on the carboxylic acid of 4-bromo-2-fluorobenzoic acid, which would quench the Grignard reagent.[3][4] Therefore, protection of the carboxylic acid is a necessary prerequisite.

Proposed Synthetic Pathway

This route would involve the protection of the carboxylic acid of 4-bromo-2-fluorobenzoic acid, followed by a Grignard reaction with 3,5-dimethoxyphenylmagnesium bromide, and subsequent deprotection.

Grignard Reaction start 4-Bromo-2-fluorobenzoic acid step1 Protection (e.g., esterification) start->step1 intermediate1 Protected 4-bromo- 2-fluorobenzoic acid step1->intermediate1 step2 Grignard Reaction (with Ni or Pd catalyst) intermediate1->step2 start2 3,5-Dimethoxy- bromobenzene mg Mg, THF start2->mg grignard 3,5-Dimethoxyphenyl- magnesium bromide mg->grignard grignard->step2 intermediate2 Protected Target Molecule step2->intermediate2 step3 Deprotection (e.g., hydrolysis) intermediate2->step3 product 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid step3->product

Caption: Proposed Grignard reaction route with protection.

Experimental Protocol (Hypothetical)

Part 1: Protection of 4-Bromo-2-fluorobenzoic acid

  • Esterify 4-bromo-2-fluorobenzoic acid with methanol or ethanol under acidic conditions (e.g., using H₂SO₄) to form the corresponding methyl or ethyl ester.

Part 2: Grignard Reaction

  • Prepare the Grignard reagent by reacting 3,5-dimethoxybromobenzene with magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve the protected 4-bromo-2-fluorobenzoic acid and a suitable catalyst (e.g., Ni(dppp)Cl₂ or a palladium catalyst) in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the solution of the protected aryl bromide at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

Part 3: Deprotection

  • Hydrolyze the ester group of the protected product using aqueous base (e.g., NaOH or KOH) followed by acidification to yield the final product.

Pro-Tips from the Bench
  • Protecting Groups: Esters are common protecting groups for carboxylic acids. The choice of ester (e.g., methyl, ethyl, benzyl) will depend on the desired deprotection conditions.[4][5]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.[6]

  • Catalyst: While not always necessary for aryl-aryl Grignard couplings, a catalyst can improve yields and reaction rates.

Route 3: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-carbon or carbon-heteroatom bonds.[7] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. Modern variations often use soluble copper catalysts and ligands, allowing for milder reaction conditions. For the synthesis of our target molecule, a decarboxylative cross-coupling variant of the Ullmann reaction could be considered.

Proposed Synthetic Pathway

A potential Ullmann-type reaction could involve the decarboxylative coupling of 2-fluorobenzoic acid with 3,5-dimethoxyiodobenzene, although this is a less conventional approach for this specific transformation. A more traditional Ullmann coupling is less likely to be efficient for this C-C bond formation compared to palladium-catalyzed methods.

Ullmann Condensation start1 2-Fluorobenzoic acid reaction + start1->reaction start2 3,5-Dimethoxyiodobenzene start2->reaction catalyst Cu Catalyst catalyst->reaction base Base base->reaction product 4-(3,5-Dimethoxyphenyl)- 2-fluorobenzoic acid reaction->product Decarboxylative Ullmann Coupling

Caption: Proposed decarboxylative Ullmann coupling.

General Considerations
  • Reaction Conditions: Ullmann reactions often require high temperatures (150-250 °C) and polar aprotic solvents like DMF, NMP, or pyridine.

  • Copper Source: Activated copper powder or various copper(I) and copper(II) salts can be used as catalysts.

  • Substrate Scope: The traditional Ullmann reaction is often limited to aryl halides activated by electron-withdrawing groups. Decarboxylative variants have expanded the scope but can still be challenging.[8]

Comparative Analysis of Synthetic Routes

FeatureSuzuki-Miyaura CouplingGrignard ReactionUllmann Condensation
Overall Yield Generally good to excellentModerate to good (multi-step)Variable, often moderate
Scalability Readily scalableScalable with careful controlCan be challenging to scale
Cost of Reagents Palladium catalysts can be expensiveMagnesium is inexpensiveCopper catalysts are relatively cheap
Safety Palladium is relatively low toxicityGrignard reagents are pyrophoricHigh temperatures can be a hazard
Functional Group Tolerance HighLow (requires protection)Moderate
Reaction Conditions Mild to moderateRequires strictly anhydrous conditionsOften harsh (high temperatures)
Number of Steps Typically one stepMultiple steps (protection/deprotection)Can be one step

Decision-Making Flowchart for Route Selection

Route Selection start Need to synthesize 4-(3,5-Dimethoxyphenyl) -2-fluorobenzoic acid q1 Are starting materials (boronic acid and aryl halide) readily available? start->q1 q2 Is high functional group tolerance a priority? q1->q2 Yes grignard Consider Grignard Reaction (with protection/deprotection) q1->grignard No q3 Is minimizing the number of synthetic steps crucial? q2->q3 Yes q2->grignard No q4 Are you equipped to handle air- and moisture-sensitive reagents? q3->q4 No suzuki Choose Suzuki-Miyaura Coupling q3->suzuki Yes q5 Is cost of the catalyst a major concern? q4->q5 No q4->grignard Yes q5->suzuki No ullmann Consider Ullmann Condensation (if other routes fail) q5->ullmann Yes

Caption: Decision-making flowchart for synthetic route selection.

Conclusion

Based on the analysis of these three potential synthetic routes, the Suzuki-Miyaura cross-coupling reaction emerges as the most promising approach for the synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. Its high functional group tolerance, generally good to excellent yields, and milder reaction conditions make it a superior choice for both laboratory-scale synthesis and potential scale-up. While the Grignard reaction is a powerful tool, the necessity of protection and deprotection steps adds to the overall complexity and may reduce the overall yield. The Ullmann condensation, particularly for this type of C-C bond formation, is likely to be less efficient and require harsher conditions than the palladium-catalyzed alternatives.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of your research. We recommend performing small-scale trials of the most promising route(s) to optimize reaction conditions for your specific needs.

References

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 2020, 35(6), 115-121.
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
  • What is the background and overview of 4-Bromo-2-fluorobenzoic acid? FAQ - Guidechem.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem., 2009, 74(15), 5525-5532.
  • From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Molbank, 2018, 2018(4), M1011.
  • Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron, 2002, 58(28), 5627-5633.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Protecting Groups In Grignard Reactions. Master Organic Chemistry.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego.
  • 4-Bromo-2-fluorobenzoic acid | 112704-79-7. Benchchem.
  • Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 2024, 14, 13129-13149.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. J. Org. Chem., 2023, 88(17), 12345–12353.
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.
  • Supplementary Inform
  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. J. Am. Chem. Soc., 2022, 144(15), 6948–6958.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. J. Org. Chem., 1998, 63(23), 8224–8228.
  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • 20.12 Protecting Groups. Chemistry LibreTexts.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Med. Chem. Lett., 2022, 13(9), 1396–1401.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Org. Biomol. Chem., 2013, 11, 4944-4950.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protecting Groups for Carboxylic acid. YouTube.
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. J. Phys. Chem. C, 2021, 125(1), 746–753.
  • 3,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 34696-73-6. Sigma-Aldrich.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Decarboxyl
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Protecting group. Wikipedia.
  • Decarboxylative Hydroxylation of Benzoic Acids. Angew. Chem. Int. Ed., 2021, 60, 24012-24017.
  • 4-Bromo-2-fluorobenzoic acid synthesis. ChemicalBook.
  • 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF. Benchchem.

Sources

Comparative

Introduction: The Analytical Challenge of Fluorinated Benzoic Acid Isomers

An In-Depth Guide to the Differentiation of Fluorinated Benzoic Acid Isomers by LC-MS/MS Fluorinated benzoic acids (FBAs) are a class of compounds with increasing significance across various scientific domains, including...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Differentiation of Fluorinated Benzoic Acid Isomers by LC-MS/MS

Fluorinated benzoic acids (FBAs) are a class of compounds with increasing significance across various scientific domains, including environmental tracing, pharmaceutical development, and materials science. Their unique chemical properties, conferred by the highly electronegative fluorine atom, make them valuable tools and, at times, persistent environmental contaminants. However, the synthesis of these compounds often results in a mixture of positional isomers—molecules with the same chemical formula but different arrangements of fluorine atoms on the benzene ring.

These subtle structural differences can lead to vastly different biological activities, toxicities, and environmental fates. Consequently, the ability to accurately separate, identify, and quantify individual FBA isomers is not merely an academic exercise but a critical necessity. The primary analytical hurdle lies in their identical mass-to-charge (m/z) ratios, which renders them indistinguishable by mass spectrometry alone. This guide provides a comprehensive overview of how to leverage the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to overcome this challenge, offering field-proven insights and detailed experimental protocols for robust isomer differentiation.

The Two Pillars of Isomer Resolution: Chromatography and Mass Spectrometry

The successful differentiation of FBA isomers via LC-MS/MS hinges on a two-pronged strategy: achieving physical separation through chromatography and inducing differential fragmentation in the mass spectrometer. While one technique can sometimes be sufficient, a truly robust and self-validating method integrates both.

Pillar 1: Chromatographic Separation of Positional Isomers

The first and most effective strategy for isomer differentiation is to separate them in time before they enter the mass spectrometer. Positional isomers often exhibit slight differences in their physicochemical properties, such as polarity and pKa, which can be exploited for chromatographic separation.[1]

Causality Behind Column Selection:

The choice of High-Performance Liquid Chromatography (HPLC) column is the most critical factor for separating positional isomers. Standard C18 (octadecylsilica) columns, which separate based on hydrophobicity, may not always provide sufficient resolution for the subtle polarity differences between FBA isomers.[1] Therefore, alternative stationary phases that offer different separation mechanisms are often more effective.

  • Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the FBA isomers. The position of the electron-withdrawing fluorine atom can influence the electron density of the benzene ring, leading to differential retention.

  • Pentafluorophenyl (PFP) Columns: PFP columns are particularly well-suited for separating fluorinated compounds. They offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers.

  • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can also be highly effective, as they separate based on both hydrophobicity and slight differences in the pKa values of the isomers.

Mobile Phase Optimization:

The mobile phase composition is crucial for fine-tuning the separation.

  • pH: Since FBAs are acidic, the pH of the aqueous mobile phase will determine their ionization state. Operating at a pH below their pKa (typically around 3-4) will keep them in their neutral, more retained form on a reversed-phase column. Small adjustments to the pH can modulate the degree of ionization and improve selectivity.

  • Organic Modifier: Methanol and acetonitrile are common organic modifiers. Due to its different solvent properties, switching between them or using a combination can alter the selectivity of the separation.

  • Additives: Small amounts of acids like formic acid or acetic acid are typically added to the mobile phase to ensure good peak shape and reproducibility by suppressing the ionization of the carboxylic acid group.[2]

Experimental Protocol: Chromatographic Separation of Monofluorobenzoic Acid Isomers

This protocol provides a starting point for separating 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid.

1. Sample Preparation:

  • Prepare individual stock solutions of each isomer (1 mg/mL) in methanol.
  • Create a mixed isomer standard solution by combining the stocks to a final concentration of 10 µg/mL for each isomer in a 50:50 methanol:water mixture.

2. LC Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
  • Column: PFP (Pentafluorophenyl) column, 2.1 mm x 100 mm, 2.7 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 20 | | 8.0 | 60 | | 8.1 | 95 | | 10.0 | 95 | | 10.1 | 20 | | 12.0 | 20 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
Pillar 2: Mass Spectrometric Differentiation

Even with optimized chromatography, isomers may co-elute or have very similar retention times. In such cases, tandem mass spectrometry (MS/MS) can provide an orthogonal dimension of differentiation.[3] This relies on the principle that even though isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can differ.[4]

Ionization: Fluorinated benzoic acids are readily ionized using electrospray ionization (ESI) in negative mode, forming the deprotonated molecule [M-H]⁻.

Fragmentation Patterns: The fragmentation of benzoic acids typically involves the loss of small neutral molecules. For a deprotonated fluorobenzoic acid (m/z 139), common fragmentation pathways include:

  • Loss of CO₂ (44 Da): [C₇H₄FO₂]⁻ → [C₆H₄F]⁻ + CO₂ (m/z 139 → m/z 95)

  • Loss of H₂O (18 Da): This is less common for the parent ion but can occur.

The key to differentiation lies in the fact that the position of the fluorine atom can influence the stability of the precursor and fragment ions.[5] This can lead to differences in the relative abundance of the fragment ions produced at a given collision energy. For example, the ortho-isomer might exhibit a unique fragmentation pathway or a different ratio of fragments compared to the meta- and para-isomers due to steric hindrance or electronic effects.

Collision Energy Optimization: To maximize the differences in fragmentation patterns, it is essential to perform a collision energy (CE) optimization study for each isomer. By ramping the CE and monitoring the resulting fragment ions, one can identify a CE value that produces the most significant difference in the abundance of a specific fragment ion between the isomers.

Workflow for LC-MS/MS Isomer Differentiation

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Std_Prep Prepare Isomer Standards LC HPLC with PFP Column Std_Prep->LC Sample_Prep Prepare Unknown Sample Sample_Prep->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1: Isolate Precursor Ion (e.g., m/z 139) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Scan for Fragment Ions Q2->Q3 Chromo Compare Retention Times Q3->Chromo Spectra Compare Fragment Ion Ratios Q3->Spectra Quant Quantify Isomers Chromo->Quant Spectra->Quant fragmentation cluster_2FBA 2-Fluorobenzoic Acid cluster_4FBA 4-Fluorobenzoic Acid p1 [M-H]⁻ m/z 139 f1 [M-H-CO₂]⁻ m/z 95 p1->f1 CID @ 15V (High Intensity) p2 [M-H]⁻ m/z 139 f2 [M-H-CO₂]⁻ m/z 95 p2->f2 CID @ 22V (Requires more energy)

Sources

Validation

A Senior Application Scientist's Guide to Assessing Kinase Inhibitor Potency in Cell-Based Assays

Introduction Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes regulate a vast array of cellular processes, and their dysregul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of drug discovery.[1] However, a potent inhibitor in a purified, biochemical assay does not always translate to an effective drug in a patient. The complex, dynamic environment of a living cell—with its fluctuating ATP concentrations, competing substrates, and membrane barriers—presents a far more challenging and realistic hurdle.[2]

This is where cell-based assays become indispensable. They provide the crucial next step in validating a compound's potential by measuring its activity in a physiologically relevant context. This guide provides an in-depth comparison of key methodologies for assessing kinase inhibitor potency in cells. We will explore the "why" behind experimental choices, delve into detailed protocols, and present a framework for integrating data to build a comprehensive understanding of your compound's behavior.

Section 1: Foundational Assays: Measuring Cellular Phenotypes (IC50)

The most fundamental question to ask of a kinase inhibitor is: does it affect the overall health and proliferation of the target cells? Phenotypic assays measure global cellular outcomes like viability or proliferation to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[3][4]

The Principle of Phenotypic Screening

These assays don't measure the direct interaction between the inhibitor and its kinase target. Instead, they quantify a downstream consequence of inhibiting a critical signaling pathway. For example, if a kinase is essential for a cancer cell's survival, a potent inhibitor will trigger cell death or halt proliferation, which can be measured as a decrease in cell viability.

Key Methodologies: A Comparative Overview

The most common methods rely on metabolic activity as a proxy for cell number.

  • Tetrazolium Salt-Based Assays (MTT, MTS): These colorimetric assays rely on mitochondrial reductases in viable cells to convert a tetrazolium salt into a colored formazan product.

  • Luminescent ATP Assays (e.g., CellTiter-Glo®): This is often considered the gold standard. The assay lyses cells and provides the substrate (luciferin) for a luciferase enzyme, which produces light in an ATP-dependent reaction. Since ATP levels rapidly decline in non-viable cells, the luminescent signal is directly proportional to the number of metabolically active cells.[5]

Data Presentation: Comparison of Phenotypic Assays
Assay TypePrincipleThroughputSensitivityProsCons
MTT/MTS Colorimetric (Metabolic Activity)HighModerateInexpensive, well-establishedCan be affected by changes in cellular metabolism; requires a solubilization step (MTT).
CellTiter-Glo® Luminescent (ATP Quantification)HighHighHighly sensitive, simple "add-mix-read" protocol[6][7]More expensive than colorimetric assays.
BrdU/EdU DNA SynthesisModerateHighDirectly measures cell proliferation.More complex protocol, may require fixation and permeabilization.
Experimental Protocol: IC50 Determination using CellTiter-Glo® 2.0

This protocol outlines a typical workflow for determining the IC50 of a kinase inhibitor in an adherent cancer cell line (e.g., A431).

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.

Materials:

  • Target adherent cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well, opaque-walled microplates

  • CellTiter-Glo® 2.0 Assay Reagent

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Dilute cells in complete growth medium to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the kinase inhibitor in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Remember to include a "vehicle-only" control (e.g., 0.1% DMSO).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the inhibitor dilutions.

    • Incubate for a period relevant to the cell cycle (e.g., 72 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[6]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the average signal from the vehicle-only wells to 100% viability and the background (media only) to 0% viability.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Visualization: IC50 Determination Workflow

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay & Analysis plate Plate Cells in 96-well Plate incubate1 Incubate Overnight (37°C) plate->incubate1 dilute Prepare Inhibitor Serial Dilutions treat Add Inhibitor to Cells dilute->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent lyse Shake to Lyse Cells add_reagent->lyse stabilize Incubate 10 min at RT lyse->stabilize read Read Luminescence stabilize->read analyze Plot Dose-Response Curve & Calculate IC50 read->analyze

Caption: Workflow for cell viability IC50 determination.

Section 2: Target Engagement: Are You Hitting Your Target?

A favorable IC50 value is a great start, but it doesn't prove that your compound is working through the intended kinase. Off-target effects can also lead to cell death.[2] Target engagement assays provide direct evidence that the inhibitor is binding to its intended kinase inside the cell.

The Principle of Target Engagement

These methods measure the physical interaction between a drug and its protein target within the complex milieu of the cell. A positive result significantly increases confidence that the observed cellular phenotype is a direct result of on-target activity.

Key Methodologies: A Comparative Overview
  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle of ligand-induced thermal stabilization.[8][9] When a drug binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature.[9][10] This change in thermal stability is the readout for target engagement.[8][9][11]

  • NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells.[12] The target kinase is fused to a bright NanoLuc® luciferase, and a fluorescently labeled tracer compound that also binds the kinase is added to the cells.[13] When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that competes for the same binding site will displace the tracer, leading to a loss of signal.[12][14]

Data Presentation: Comparison of Target Engagement Assays
Assay TypePrincipleThroughputCell StateProsCons
CETSA® Ligand-induced thermal stabilizationLow to MediumLive or LysateLabel-free, works with endogenous proteinsCan be technically demanding, lower throughput.[8]
NanoBRET™ Bioluminescence Resonance Energy TransferHighLive CellsHigh-throughput, quantitative affinity data[12][14]Requires genetic modification (luciferase fusion), relies on a specific tracer.
Experimental Protocol: Western Blot-Based CETSA®

Objective: To demonstrate that a kinase inhibitor stabilizes its target protein against thermal denaturation in intact cells.

Materials:

  • Cells expressing the target kinase.

  • Kinase inhibitor and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Equipment for cell lysis, protein quantification, SDS-PAGE, and Western blotting.

  • Antibody specific to the target kinase.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the kinase inhibitor at a concentration known to be effective (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Leave one aliquot from each treatment group on ice as the unheated control.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis:

    • Quantify the protein concentration in each supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

    • In the inhibitor-treated samples, the protein should remain soluble at higher temperatures, indicating stabilization. This results in a "shift" in the melting curve to the right.

Visualization: Principle of CETSA®

G cluster_0 Vehicle Control cluster_1 Inhibitor Treated node_v Target Kinase (Unbound) heat_v Apply Heat node_v->heat_v denature_v Denatured & Aggregated Protein heat_v->denature_v stable_i Stabilized & Soluble Protein node_i Inhibitor Target Kinase (Bound) heat_i Apply Heat node_i->heat_i heat_i->stable_i caption Ligand binding stabilizes the target protein against heat-induced denaturation.

Caption: Principle of ligand-induced thermal stabilization in CETSA®.

Section 3: Pathway Modulation: Confirming Functional Impact

Confirming target engagement is a major step, but it's also crucial to show that this binding event leads to the expected functional consequence: the inhibition of the kinase's signaling activity. This is achieved by measuring the phosphorylation status of the kinase's known downstream substrates.

The Principle of Pathway Analysis

Kinases function by phosphorylating other proteins. A successful inhibitor will block this activity, leading to a measurable decrease in the phosphorylation of its downstream targets.[15] This provides the ultimate proof of a compound's mechanism of action in a cellular context.

Key Methodologies: A Comparative Overview
  • Phospho-Specific Western Blotting: This is the traditional workhorse method. It involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and probing with antibodies that specifically recognize the phosphorylated form of a substrate.[16]

  • Phospho-Specific ELISA: This immunoassay offers a more quantitative and higher-throughput alternative to Western blotting. In a sandwich ELISA format, one antibody captures the total target protein from a lysate, and a second, enzyme-conjugated antibody detects only the phosphorylated form.[17] The resulting signal is proportional to the amount of phosphorylated protein.

  • Multiplex Immunoassays (e.g., Luminex®): These powerful platforms use bead-based technology to measure multiple different phosphoproteins simultaneously from a single small sample.[18] Each bead population is coated with an antibody for a different target, allowing for a broad analysis of an entire signaling pathway at once.

Data Presentation: Comparison of Pathway Analysis Assays
Assay TypePrincipleThroughputMultiplexingProsCons
Western Blot Immunodetection on membraneLowLowWidely accessible, provides molecular weight information.Semi-quantitative, low throughput, labor-intensive.
Phospho-ELISA Sandwich ImmunoassayMedium-HighLowQuantitative, higher throughput than Westerns.Less information than a Western (no MW data).
Luminex® Bead-based ImmunoassayHighHigh (up to 80-plex)[18]Highly multiplexed, conserves sample, quantitative.Requires specialized equipment, higher cost per sample.
Experimental Protocol: Phospho-Specific Sandwich ELISA

Objective: To quantify the dose-dependent inhibition of a specific substrate's phosphorylation by a kinase inhibitor.

Materials:

  • Cells with an active signaling pathway of interest.

  • Kinase inhibitor and vehicle (DMSO).

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-specific sandwich ELISA kit (e.g., for Phospho-Akt Ser473).

  • Microplate reader capable of measuring absorbance.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate (e.g., 24-well or 96-well) and grow to ~80-90% confluency.

    • Serum-starve cells overnight if necessary to reduce basal pathway activity.

    • Pre-treat cells with a serial dilution of the kinase inhibitor for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to induce substrate phosphorylation. Include unstimulated and stimulated/vehicle-treated controls.

  • Cell Lysis:

    • Place the plate on ice and wash the cells once with cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to microfuge tubes. Centrifuge to pellet cell debris.

  • ELISA Protocol (abbreviated):

    • Add the cell lysates to the wells of the antibody-coated microplate provided in the kit.[17] Incubate for 2 hours at room temperature.[17]

    • Wash the wells several times to remove unbound proteins.

    • Add the phospho-specific detection antibody and incubate.

    • Wash the wells again.

    • Add an HRP-conjugated secondary antibody and incubate.

    • Wash the wells a final time.

    • Add TMB substrate and allow color to develop in the dark.[17]

    • Add the Stop Solution, which will turn the color from blue to yellow.[17]

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 450 nm.

    • Subtract the background absorbance (from lysis buffer only wells).

    • Plot the absorbance against the inhibitor concentration to visualize the dose-dependent decrease in substrate phosphorylation and calculate an IC50 for pathway inhibition.

Visualization: A Generic Kinase Signaling Pathway

G cluster_pathway Intracellular Signaling Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Target Kinase (e.g., MEK) receptor->kinase1 Activates kinase1_p p-Kinase (Active) substrate Downstream Substrate (e.g., ERK) substrate_p p-Substrate (Active) kinase1_p->substrate Phosphorylates response Cellular Response (Proliferation, Survival) substrate_p->response Leads to inhibitor Kinase Inhibitor inhibitor->kinase1_p BLOCKS

Caption: Inhibition of a kinase blocks downstream substrate phosphorylation.

Section 4: Building a Coherent Picture: An Integrated Strategy

No single assay tells the whole story. A robust assessment of a kinase inhibitor's potency relies on integrating data from phenotypic, target engagement, and pathway modulation assays. This multi-faceted approach provides a self-validating system that builds confidence in a compound's mechanism of action and its potential as a therapeutic.

Synthesizing the Data

The ideal kinase inhibitor will show a clear correlation across all three types of assays:

  • Potent IC50 in a phenotypic assay: The compound effectively kills or stops the proliferation of cancer cells that are dependent on the target kinase.

  • Clear target engagement: CETSA® or NanoBRET™ assays confirm that the compound physically binds the target kinase inside the cell at relevant concentrations.

  • On-target pathway modulation: Phospho-specific assays demonstrate that the compound inhibits the phosphorylation of the kinase's downstream substrates in a dose-dependent manner.

A strong correlation between the IC50 from the phenotypic assay and the IC50 for pathway inhibition is compelling evidence for on-target activity.

Master Comparison of Methodologies
ParameterCell Viability (IC50)Target Engagement (CETSA®/BRET)Pathway Analysis (ELISA/Luminex®)
Primary Question Does the compound affect cell health/growth?Does the compound bind its target in the cell?Does binding inhibit the kinase's function?
Endpoint ATP, MetabolismProtein Stability, BRET SignalSubstrate Phosphorylation
Key Output Phenotypic IC50Target Stabilization/DisplacementMechanistic IC50
Complexity LowMedium to HighMedium
Throughput HighLow to HighMedium to High
Confidence in MoA Low (Indirect)Medium (Confirms Binding)High (Confirms Functional Inhibition)
Recommended Assay Cascade

For an efficient and logical progression in characterizing a novel kinase inhibitor, a tiered approach is recommended.

G start Novel Kinase Inhibitor screen Tier 1: Phenotypic Screen (e.g., CellTiter-Glo®) Determine Cellular IC50 start->screen decision1 Is IC50 in Potent Range? screen->decision1 target_engage Tier 2: Target Engagement (e.g., CETSA® or NanoBRET™) Confirm Target Binding decision1->target_engage Yes fail Deprioritize / Redesign decision1->fail No decision2 Does Compound Engage Target? target_engage->decision2 pathway Tier 3: Pathway Analysis (e.g., Phospho-ELISA) Confirm Functional Inhibition decision2->pathway Yes decision2->fail No (Off-target effect?) decision3 Is Pathway IC50 ≈ Cellular IC50? pathway->decision3 pass Confident Lead Compound decision3->pass Yes decision3->fail No (Investigate discrepancy)

Caption: A logical assay cascade for kinase inhibitor validation.

Conclusion

Assessing the potency of kinase inhibitors in cell-based assays is a critical and multi-step process that moves far beyond a simple IC50 value. By systematically layering phenotypic, target engagement, and pathway modulation data, researchers can build a robust, evidence-based case for a compound's mechanism of action. This integrated approach not only validates the inhibitor's on-target activity but also provides the confidence needed to advance the most promising candidates toward clinical development.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Seashore-Ludlow, B., et al. (2015). Harnessing chemical genomics to predict drug-target interactions. Nature Reviews Drug Discovery, 14(4), 273-288. (Note: A general reference for the field, not directly cited but relevant context).
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886–2896. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. (Note: A general reference for HTS data analysis, not directly cited but relevant context).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

This guide provides essential safety and logistical information for the handling and disposal of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. As this specific compound lacks extensive, publicly available safety data, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid. As this specific compound lacks extensive, publicly available safety data, this protocol is synthesized from the hazard profiles of structurally analogous compounds, including various fluorinated and methoxy-substituted benzoic acids. The core principle of this guide is the implementation of a self-validating system of controls to ensure operator safety and experimental integrity.

Hazard Assessment: An Inferred Profile

Based on this data, we must assume 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid presents the following primary hazards:

  • Skin Irritation: Likely to cause redness and irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[2][4]

Therefore, all handling procedures must be designed to mitigate exposure through these primary routes: dermal contact, ocular contact, and inhalation.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and a potential hazard. However, it should always be used in conjunction with a robust framework of engineering and administrative controls.

  • Engineering Controls: The primary method for minimizing risk is to handle the compound within a certified chemical fume hood.[5] This ensures that any dust or aerosols are effectively contained and exhausted, drastically reducing the risk of inhalation.[6] Facilities must also be equipped with easily accessible eyewash stations and safety showers.[7]

  • Administrative Controls: Standard laboratory practices form the next layer of safety. These include prohibiting eating, drinking, or applying cosmetics in the laboratory, and always washing hands thoroughly after handling chemicals, even when gloves have been worn.[8][9]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure.[10][11] The following table summarizes the required protective gear for handling 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

PPE Category Specification Rationale and Causality
Eye & Face Protection Chemical splash goggles AND a face shield.[5][12]Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are mandatory to protect against dust and potential splashes.[4] A face shield provides an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as transferring solutions.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5]Gloves provide the most direct barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice. Always inspect gloves for tears or pinholes before use.[9] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Body Protection A fully-fastened laboratory coat.A lab coat protects against accidental skin contact from spills and prevents the contamination of personal clothing.[4][5]
Respiratory Protection Generally not required if handled within a fume hood.A properly functioning chemical fume hood provides adequate respiratory protection.[5] A NIOSH-approved respirator may be necessary only in situations where engineering controls fail or during the cleanup of a large spill outside of a containment system.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the standard operating procedure for weighing and preparing a solution of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Step 1: Preparation

  • Don all required PPE as outlined in the table above (goggles, face shield, gloves, lab coat).

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

  • Decontaminate the work surface within the fume hood before beginning.

Step 2: Active Handling (Inside Fume Hood)

  • Carefully open the container of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, pointing the opening away from your face.[6]

  • Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat on a tared balance.

  • Once weighed, gently transfer the solid into the beaker. Avoid any actions that could generate dust.

  • Slowly add the desired solvent to the beaker, using a funnel if necessary to prevent splashing.[6]

  • Add the stir bar and cover the beaker (e.g., with a watch glass).

  • Securely close the primary container of the solid compound.

Step 3: Post-Handling and Cleanup

  • Wipe down the spatula and any potentially contaminated surfaces within the fume hood with an appropriate solvent.

  • Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.[2]

  • Remove gloves and dispose of them in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

Experimental Workflow for Handling 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Transfer to Beaker handle1->handle2 handle3 Add Solvent handle2->handle3 handle4 Seal Primary Container handle3->handle4 clean1 Decontaminate Surfaces & Tools handle4->clean1 Begin Cleanup clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Segregate Waste Streams (Solid vs. Liquid) clean2->disp1 Transfer to Disposal clean4 Wash Hands Thoroughly clean3->clean4 disp2 Label Hazardous Waste Containers disp1->disp2

Caption: Workflow for the safe handling of 4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.[2]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid chemical waste.[1]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, compatible, and clearly labeled container for hazardous liquid waste. Do not empty into drains.[2][13]

  • Disposal Procedures: All waste must be disposed of through an approved waste disposal plant or licensed disposal company, in accordance with local, regional, and national regulations.[14][15]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air immediately.[14] If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place it in the solid hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[1][7]

References

  • Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. Available at: [Link]

  • Safety Data Sheet - 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. AFG Bioscience. Available at: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.